3-Bromo-6-chloroimidazo[1,2-a]pyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3-bromo-6-chloroimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-5-2-10-6-9-1-4(8)3-11(5)6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNVAIVBZLXARY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(C=NC2=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678614 | |
| Record name | 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944906-48-3 | |
| Record name | 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis of 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine: Pathway, Mechanism, and Protocol
An In-depth Technical Guide
Abstract
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds.[1][2][3] Its unique structural and electronic properties make it a cornerstone in medicinal chemistry and drug development. This technical guide provides a detailed, in-depth exploration of a reliable and efficient synthetic pathway to 3-bromo-6-chloroimidazo[1,2-a]pyrimidine, a versatile chemical intermediate. By halogenating key positions, this compound serves as a powerful building block for introducing molecular diversity through various cross-coupling reactions.[4][5] This document moves beyond a simple recitation of steps, focusing instead on the underlying chemical principles, mechanistic rationale, and practical considerations essential for successful synthesis. We present detailed, step-by-step experimental protocols, data summaries, and safety information tailored for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.
Strategic Overview and Retrosynthetic Analysis
The synthesis of this compound is most logically approached through a linear sequence that first constructs the core heterocyclic system and then introduces the bromine substituent. This strategy is predicated on the accessibility of the starting materials and the well-established reactivity of the imidazo[1,2-a]pyrimidine ring system.
Retrosynthetic Logic:
The target molecule can be disconnected at the C-Br bond, pointing to a late-stage electrophilic bromination of the 6-chloroimidazo[1,2-a]pyrimidine core. This intermediate is, in turn, derived from the classical cyclocondensation reaction between the key precursor, 2-amino-5-chloropyrimidine, and a suitable two-carbon electrophilic synthon. 2-Amino-5-chloropyrimidine itself can be synthesized from commercially available 2-aminopyrimidine. This multi-step pathway is efficient and allows for purification and characterization at each critical stage.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 4. Buy 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine | 375857-65-1 [smolecule.com]
- 5. Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-6-chloroimidazo[1,2-a]pyrimidine is a halogenated heterocyclic compound belonging to the imidazo[1,2-a]pyrimidine class, a scaffold of significant interest in medicinal chemistry. This guide provides a comprehensive overview of its core physicochemical properties, which are critical for its application in research and drug development. While experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes available information, presents predicted properties, and outlines detailed experimental protocols for their determination. Understanding these characteristics is paramount for predicting the compound's behavior in biological systems, guiding formulation development, and ensuring the integrity of experimental results.
Introduction: The Significance of the Imidazo[1,2-a]pyrimidine Scaffold
The imidazo[1,2-a]pyrimidine core is a privileged structure in drug discovery, forming the backbone of numerous compounds with a wide array of biological activities.[1][2][3] This fused heterocyclic system is known to interact with various biological targets, and its derivatives have been investigated for their potential as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[1][4] The introduction of halogen substituents, such as bromine and chlorine, can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile. This compound, as a specific analogue, holds potential for further chemical modification and biological evaluation. A thorough understanding of its fundamental physicochemical properties is the first step in unlocking this potential.
Molecular Structure and Core Properties
The foundational attributes of this compound are summarized below. These properties are intrinsic to the molecule and are the basis for its physical and chemical behavior.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 944906-48-3 | [5] |
| Molecular Formula | C₆H₃BrClN₃ | [5] |
| Molecular Weight | 232.47 g/mol | [5] |
| Appearance | Solid (predicted) | [5] |
| Purity | Typically available at ≥98% | [5] |
Diagram of the Molecular Structure of this compound:
Caption: Molecular structure of this compound.
Physicochemical Properties: Experimental and Predicted Data
A comprehensive understanding of a compound's physicochemical properties is crucial for its development. Below is a summary of key parameters for this compound. It is important to note that while some data is available from chemical suppliers, many properties are predicted due to a lack of published experimental values.
| Property | Experimental Value | Predicted Value | Significance in Drug Discovery |
| Melting Point (°C) | Not available | N/A | Purity assessment, solid-state stability. |
| Boiling Point (°C) | Not available | N/A | Relevant for purification and handling of liquids. |
| Solubility | Not available | Moderately soluble in organic solvents | Affects bioavailability, formulation, and experimental assay design. |
| pKa | Not available | N/A | Influences solubility and absorption at different physiological pH values. |
| LogP | Not available | N/A | A measure of lipophilicity, impacting membrane permeability and ADME properties. |
Note: The predicted moderate solubility in organic solvents is based on the general characteristics of similar heterocyclic compounds.[6]
Experimental Protocols for Physicochemical Property Determination
To address the gap in experimental data, this section provides standardized, step-by-step protocols for determining the key physicochemical properties of this compound.
Melting Point Determination
Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range. Impurities typically depress and broaden the melting point range.
Methodology: Capillary Method
-
Sample Preparation:
-
Ensure the this compound sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
-
Apparatus Setup:
-
Use a calibrated melting point apparatus.
-
Insert the capillary tube into the sample holder.
-
-
Measurement:
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (a preliminary rapid determination can be performed to estimate this).
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample is liquid (T2).
-
The melting point range is reported as T1-T2.
-
Workflow for Melting Point Determination:
Caption: Workflow for determining the melting point of a solid organic compound.
Solubility Determination
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.
Methodology: Shake-Flask Method
-
Solvent Selection:
-
Choose a range of relevant solvents, including aqueous buffers (e.g., pH 5.0, 7.4), and organic solvents (e.g., DMSO, ethanol, methanol).
-
-
Sample Preparation:
-
Add an excess of this compound to a known volume of each solvent in a sealed vial.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
Filter or centrifuge the samples to separate the undissolved solid.
-
Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Reporting:
-
Express solubility in units of mg/mL or µg/mL.
-
Workflow for Solubility Determination:
Caption: Workflow for determining the solubility of a compound using the shake-flask method.
Spectroscopic Profile
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyrimidine core. The chemical shifts and coupling constants of these protons would be influenced by the electron-withdrawing effects of the bromine and chlorine atoms.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule. The carbons attached to the halogens and nitrogens will exhibit characteristic chemical shifts.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine and chlorine will result in a characteristic isotopic pattern in the mass spectrum, which can be a powerful tool for confirming the elemental composition.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will show characteristic absorption bands for the C-H, C=C, and C=N bonds within the aromatic heterocyclic system.
-
Synthesis and Potential Applications
The synthesis of substituted imidazo[1,2-a]pyrimidines often involves the condensation of a 2-aminopyrimidine derivative with an α-haloketone.[7] For this compound, a plausible synthetic route would involve the reaction of 2-amino-5-chloropyrimidine with a suitable three-carbon electrophile already containing the bromine atom.
Given the broad spectrum of biological activities associated with the imidazo[1,2-a]pyrimidine scaffold, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The bromine and chlorine atoms provide reactive handles for further functionalization through various cross-coupling reactions, allowing for the creation of a diverse library of derivatives for biological screening.[8]
Conclusion
This compound is a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While a comprehensive set of experimentally determined physicochemical properties is not yet available in the public domain, this guide has provided an overview of its known characteristics, predicted behavior, and the standardized experimental protocols necessary for its full characterization. A thorough investigation of its melting point, solubility, pKa, and spectroscopic profile is essential for any researcher or drug development professional working with this compound. Such data will not only ensure the quality and reproducibility of experimental work but also provide critical insights for the rational design of future therapeutic agents based on the promising imidazo[1,2-a]pyrimidine scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. CAS 13526-66-4: 3-Bromo-6-chloroimidazo[1,2-b]pyridazine [cymitquimica.com]
- 7. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Navigating the Solid State: A Technical Guide to the Crystal Structure Analysis of 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine
Abstract
The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. The targeted introduction of halogen substituents, such as bromine and chlorine, offers a powerful strategy to modulate the physicochemical and pharmacokinetic properties of these molecules. This in-depth technical guide focuses on 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine, a key intermediate and potential pharmacophore. While a public crystal structure for this specific compound is not available at the time of writing, this guide provides a comprehensive framework for its crystal structure analysis. It serves as a best-practice manual for researchers, scientists, and drug development professionals, detailing the essential experimental workflows, from synthesis and crystallization to single-crystal X-ray diffraction and structural interpretation. By leveraging data from closely related halogenated imidazo[1,2-a]pyrimidine derivatives, we elucidate the profound impact of molecular geometry and intermolecular interactions on the solid-state architecture, offering critical insights for rational drug design and solid-form development.
Introduction: The Significance of Halogenated Imidazo[1,2-a]pyrimidines in Drug Discovery
The imidazo[1,2-a]pyrimidine core is a privileged heterocyclic system, forming the structural basis for a wide array of therapeutic agents with activities spanning anticancer, antiviral, antimicrobial, and anti-inflammatory applications.[1] This biological versatility stems from its unique electronic properties and its ability to engage in various non-covalent interactions with biological targets. The strategic placement of halogen atoms on this scaffold is a well-established approach in medicinal chemistry to enhance biological activity, improve metabolic stability, and fine-tune pharmacokinetic profiles.
The presence of bromine and chlorine in this compound is of particular interest. These substituents can significantly influence the molecule's lipophilicity, membrane permeability, and binding affinity to target proteins. Furthermore, they can participate in specific intermolecular interactions, such as halogen bonding, which can play a crucial role in molecular recognition and crystal packing. A thorough understanding of the three-dimensional structure and solid-state properties of this molecule is therefore paramount for its development as a drug candidate or a key building block in drug synthesis.
This guide will walk through the critical steps of a comprehensive crystal structure analysis, providing both the theoretical underpinnings and practical considerations for obtaining and interpreting high-quality crystallographic data for compounds of this class.
Synthesis and Crystallization: The Gateway to a High-Resolution Structure
The journey to a crystal structure begins with the synthesis of high-purity material and the successful growth of single crystals suitable for X-ray diffraction.
Synthetic Pathway
The synthesis of this compound typically follows established protocols for the construction of the imidazo[1,2-a]pyrimidine ring system. A common and efficient method is the condensation reaction between a substituted 2-aminopyrimidine and an α-haloketone.
Experimental Protocol: Synthesis of this compound
-
Starting Materials: 2-Amino-5-chloropyrimidine and 2,2-dibromoacetaldehyde.
-
Reaction: A mixture of 2-amino-5-chloropyrimidine and a slight excess of 2,2-dibromoacetaldehyde is refluxed in a suitable solvent, such as ethanol or isopropanol.
-
Work-up: Upon completion of the reaction (monitored by TLC), the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.
Crystallization Strategies
Obtaining single crystals of sufficient size and quality is often the most challenging step. A systematic approach to screening various crystallization conditions is essential.
Key Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A drop of the concentrated solution of the compound is equilibrated with a larger reservoir of a less-soluble solvent (the precipitant). The gradual diffusion of the precipitant vapor into the drop induces crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
The choice of solvents is critical and should be guided by the solubility profile of the compound. A range of solvents with varying polarities should be screened.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
The SC-XRD Experimental Workflow
The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
References
Spectroscopic Characterization of 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine: A Technical Guide for Researchers
Introduction
3-Bromo-6-chloroimidazo[1,2-a]pyrimidine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic core, decorated with both bromine and chlorine substituents, presents a unique scaffold for the development of novel therapeutic agents. The precise structural elucidation of this molecule is paramount for understanding its chemical reactivity, structure-activity relationships (SAR), and potential interactions with biological targets.
Molecular Structure and Key Features
The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure.
A Technical Guide to Determining the Solubility of 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-6-chloroimidazo[1,2-a]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to the broad spectrum of biological activities exhibited by the imidazo[1,2-a]pyrimidine scaffold.[1][2][3] Understanding its solubility in various organic solvents is a critical prerequisite for its synthesis, purification, formulation, and in vitro screening. This in-depth technical guide provides a comprehensive framework for researchers to experimentally determine and interpret the solubility of this compound. It combines theoretical principles with detailed, field-proven experimental protocols, enabling the systematic generation of reliable solubility data.
Introduction: The Critical Role of Solubility
The imidazo[1,2-a]pyrimidine core is a privileged scaffold in pharmaceutical sciences, with derivatives showing promise as anti-cancer, anti-viral, and anti-inflammatory agents.[1][3] For a specific derivative like this compound, solubility is a pivotal physicochemical property that governs its journey from the laboratory bench to potential clinical applications.
Key processes dependent on solubility include:
-
Synthetic Chemistry: Ensuring reactants are in the same phase for efficient reaction kinetics.
-
Purification: Selecting appropriate solvents for crystallization to achieve high purity.
-
In Vitro Assays: Preventing compound precipitation in assay media, which can lead to unreliable biological data.[4][5]
-
Formulation Development: Creating stable solutions for preclinical and clinical administration.
This guide provides the necessary protocols to empower researchers to make informed decisions based on robust solubility data.
Physicochemical Properties & Theoretical Solubility Framework
While specific experimental data for this compound is not extensively published, we can predict its general behavior based on its structure and the fundamental principle of "like dissolves like".[6]
Molecular Structure: C₆H₃BrClN₃ Molecular Weight: 232.47 g/mol [7]
The structure features a fused bicyclic aromatic system containing three nitrogen atoms, a bromine atom, and a chlorine atom. These heteroatoms and halogens introduce polarity into the molecule. The nitrogen atoms, in particular, can act as hydrogen bond acceptors.
Solubility Predictions:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents can engage in dipole-dipole interactions with the polar C-Cl, C-Br, and C-N bonds. Therefore, good to moderate solubility is anticipated. Dimethyl sulfoxide (DMSO) is often a good starting point for creating stock solutions for biological screening.[5]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can also act as hydrogen bond donors, potentially interacting with the nitrogen atoms of the imidazopyrimidine ring. Moderate solubility is expected.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the molecule, solubility in nonpolar solvents is expected to be poor.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is often observed for similar heterocyclic compounds in these solvents.[8]
These predictions provide a rationale for selecting an appropriate range of solvents for experimental determination.
Experimental Determination of Thermodynamic Solubility
Thermodynamic, or equilibrium, solubility is the concentration of a solute in a saturated solution when excess solid is present and the system has reached equilibrium.[9] The Shake-Flask Method is the gold-standard technique for this measurement due to its reliability.[10]
The Equilibrium Shake-Flask Method: A Step-by-Step Protocol
This protocol describes the process of determining the equilibrium solubility of this compound.
Rationale: The core principle is to create a saturated solution by agitating an excess of the solid compound in the chosen solvent for a sufficient time to reach equilibrium.[10][11] The solid is then removed, and the concentration of the dissolved compound in the supernatant is quantified.
Materials and Equipment:
-
This compound (solid)
-
Selection of organic solvents (e.g., DMSO, Methanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene)
-
Analytical balance
-
Glass vials (e.g., 2 mL) with screw caps
-
Orbital shaker or rotator
-
Centrifuge or filtration apparatus (e.g., syringe filters, 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.
Protocol:
-
Preparation: a. Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visibly in excess after dissolution is sufficient (e.g., 2-5 mg). b. Accurately add a specific volume of the chosen organic solvent (e.g., 1.0 mL) to the vial.
-
Equilibration: a. Tightly cap the vials to prevent solvent evaporation. b. Place the vials on an orbital shaker or rotator. c. Agitate the samples at a constant temperature (e.g., 25°C) for a prolonged period. A duration of 24 to 72 hours is typically sufficient to ensure equilibrium is reached.[11]
-
Phase Separation: a. After equilibration, allow the vials to stand undisturbed for a short period to allow for sedimentation. b. To separate the undissolved solid from the saturated solution, either: i. Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes). ii. Filtration: Carefully draw the supernatant using a syringe and pass it through a chemically resistant syringe filter (e.g., PTFE for organic solvents) into a clean vial. This is a critical step to ensure no solid particles are carried over into the sample for analysis.[11]
-
Quantification: a. Prepare a series of calibration standards of this compound of known concentrations in the same solvent. b. Dilute the saturated filtrate with the solvent as necessary to bring its concentration within the linear range of the calibration curve. c. Analyze the standards and the diluted sample using HPLC-UV or UV-Vis spectrophotometry. d. Construct a calibration curve by plotting absorbance (or peak area) versus concentration. e. Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to calculate the solubility.
Visualizing the Workflow
The following diagram outlines the key stages of the Equilibrium Shake-Flask Method.
Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.
High-Throughput Screening: The Turbidimetric Method
For early-stage discovery, a higher-throughput method may be desired. The turbidimetric (or kinetic) solubility assay is a rapid screening method that uses a small amount of compound.[12][13][14]
Principle: A concentrated stock solution of the compound in DMSO is serially diluted into an aqueous buffer or organic solvent.[5][12] The concentration at which the compound precipitates out of solution is detected by an increase in light scattering (turbidity), measured by a plate reader.[12][13] While this method measures "kinetic solubility" and can sometimes overestimate thermodynamic solubility, it is excellent for rank-ordering compounds.[10][14]
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a structured table for easy comparison. This allows researchers to quickly identify the most suitable solvents for their specific application.
Table 1: Experimentally Determined Solubility of this compound at 25°C
| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mM) | Observations |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Record experimental value | ||
| N,N-Dimethylformamide (DMF) | 6.4 | Record experimental value | |||
| Acetonitrile | 5.8 | Record experimental value | |||
| Acetone | 5.1 | Record experimental value | |||
| Polar Protic | Methanol | 5.1 | Record experimental value | ||
| Ethanol | 4.3 | Record experimental value | |||
| Chlorinated | Dichloromethane (DCM) | 3.1 | Record experimental value | ||
| Chloroform | 4.1 | Record experimental value | |||
| Nonpolar | Toluene | 2.4 | Record experimental value | ||
| Hexane | 0.1 | Record experimental value |
Interpretation: The results should be analyzed in the context of the theoretical framework. Higher solubility in polar solvents would confirm the polar nature of the molecule. Poor solubility in hexane would be expected. This data is invaluable for selecting solvents for reaction scale-up, choosing a solvent system for chromatography, or deciding on a vehicle for biological assays.
Conclusion
Determining the solubility of this compound is a fundamental step in its development pathway. By applying systematic and robust methodologies like the shake-flask method, researchers can generate the high-quality data needed to advance their projects. This guide provides the necessary expertise, protocols, and data management frameworks to ensure that solubility assessments are both accurate and impactful, facilitating the successful progression of promising compounds from discovery to application.
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. youtube.com [youtube.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. chembk.com [chembk.com]
- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. quora.com [quora.com]
- 12. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 13. evotec.com [evotec.com]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
The Imidazo[1,2-a]pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Heterocycle
The imidazo[1,2-a]pyrimidine scaffold, a fused heterocyclic system containing a bridgehead nitrogen atom, has emerged as a "privileged structure" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of imidazo[1,2-a]pyrimidine derivatives, offering insights into the strategic considerations that have cemented its importance in contemporary drug development. From its early discovery to its current status as a key component in numerous clinical and preclinical candidates, the journey of this scaffold is a testament to the power of heterocyclic chemistry in addressing complex medical needs.[3]
Part 1: Historical Perspective and Foundational Syntheses
The story of imidazo[1,2-a]pyrimidines is intrinsically linked to the broader history of heterocyclic chemistry. The foundational method for constructing this bicyclic system is the Tschitschibabin reaction, a classical condensation reaction between 2-aminopyrimidines and α-haloketones.[1] This method, while historically significant, often required harsh reaction conditions and offered limited substituent diversity.
The elegance of the Tschitschibabin synthesis lies in its straightforward approach to forming the fused imidazole ring. The reaction proceeds through an initial N-alkylation of the endocyclic nitrogen of the 2-aminopyrimidine by the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the aromatic imidazo[1,2-a]pyrimidine core.
Caption: The Tschitschibabin Reaction Workflow.
Over the decades, the limitations of this classical approach spurred the development of more versatile and efficient synthetic strategies, which are explored in the following section.
Part 2: Evolution of Synthetic Methodologies
The demand for novel imidazo[1,2-a]pyrimidine derivatives with diverse substitution patterns has driven significant innovation in synthetic organic chemistry. Modern approaches focus on improving yields, reducing reaction times, and enabling the construction of complex molecules in a more environmentally friendly manner.
Multicomponent Reactions (MCRs): A Paradigm of Efficiency
Multicomponent reactions, where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials, have revolutionized the synthesis of this scaffold. The Groebke-Blackburn-Bienaymé reaction (GBBR) is a prominent example, offering a powerful one-pot method for producing 3-aminoimidazo[1,2-a]pyridines and pyrimidines.[4][5]
Experimental Protocol: Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction
-
Reactant Preparation: In a sealed microwave vial, combine the 2-aminopyrimidine (1.0 mmol), aldehyde (1.0 mmol), and isocyanide (1.0 mmol) in a suitable solvent such as ethanol or PEG-400.[6]
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (p-TsOH) or scandium(III) triflate.
-
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at a controlled temperature (typically 75-120°C) for a short duration (10-30 minutes).[6][7]
-
Work-up and Purification: After cooling, the reaction mixture is typically poured into cold water to precipitate the product. The solid is then filtered, washed, and purified by recrystallization or column chromatography.
The causality behind the efficiency of microwave assistance lies in the rapid and uniform heating of the reaction mixture, which significantly accelerates the reaction rate and often leads to higher yields and cleaner product formation compared to conventional heating methods.[8][9]
Modern Catalytic Approaches and Greener Syntheses
Recent advancements have focused on the use of transition-metal catalysts and environmentally benign reaction conditions.[10] Copper-catalyzed annulation reactions, for instance, provide an efficient route to various substituted imidazo[1,2-a]pyridines and pyrimidines.[10] Furthermore, the use of green solvents like water or lemon juice as a natural acid catalyst under microwave irradiation highlights the trend towards sustainable chemical synthesis.[9]
Table 1: Comparison of Synthetic Methodologies for Imidazo[1,2-a]pyrimidines
| Method | Key Features | Advantages | Disadvantages |
| Tschitschibabin Reaction | Condensation of 2-aminopyrimidines and α-haloketones.[1] | Simple, well-established. | Harsh conditions, limited scope. |
| Groebke-Blackburn-Bienaymé | One-pot, three-component reaction.[4][5] | High atom economy, rapid. | Requires specific starting materials. |
| Microwave-Assisted Synthesis | Utilizes microwave energy for heating.[7][8] | Reduced reaction times, higher yields. | Requires specialized equipment. |
| Copper-Catalyzed Annulation | Transition-metal catalyzed C-N bond formation.[10] | Mild conditions, broad substrate scope. | Catalyst cost and removal. |
Part 3: Medicinal Chemistry Applications and Drug Development
The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in the design of novel therapeutics targeting a multitude of diseases. Its ability to serve as a bioisosteric replacement for other heterocyclic systems has been a key strategy in optimizing drug candidates.[11][12]
Kinase Inhibition: A Prominent Therapeutic Target
A significant number of imidazo[1,2-a]pyrimidine derivatives have been developed as potent kinase inhibitors for the treatment of cancer.[13][14][15] These compounds often target key signaling pathways that are dysregulated in tumor cells.
-
c-Met Inhibitors: By acting as a bioisostere for other heterocyclic cores, novel imidazo[1,2-a]pyridine derivatives have been designed as potent and selective c-Met inhibitors, showing significant antitumor activity.[12]
-
PI3K Inhibitors: The imidazo[1,2-a]pyrazine scaffold, a close analog, has yielded a novel class of PI3K inhibitors, a critical target in cancer therapy due to its frequent deregulation in various human cancers.[16]
-
Akt Inhibitors: Peptidomimetics based on the imidazo[1,2-a]pyridine scaffold have been designed to mimic the substrate of Akt, a serine/threonine kinase, leading to potent and selective inhibitors.[17]
Caption: Inhibition of Kinase Signaling by Imidazo Derivatives.
Targeting the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and its aberrant activation is a hallmark of many cancers. Imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway, demonstrating the ability to downregulate the expression of key Wnt target genes like c-myc and cyclin D1.[18]
Beyond Oncology: A Spectrum of Bioactivity
The therapeutic potential of imidazo[1,2-a]pyrimidines extends beyond cancer treatment. Derivatives have shown promise as:
-
Anti-inflammatory agents: Certain derivatives exhibit anti-inflammatory activity, with some showing selectivity for COX-2.[19]
-
Antimicrobial agents: Novel imidazo[1,2-a]pyrimidine derivatives have demonstrated significant activity against various Gram-positive and Gram-negative bacteria.[20]
-
Antiviral agents: The scaffold has been investigated for its potential in treating viral infections, including HIV and Hepatitis C.[21]
-
CNS agents: The structural similarity to purines has led to the development of imidazo[1,2-a]pyrimidines as ligands for GABA-A receptors, with potential applications as anxiolytics and anticonvulsants.[19][22]
Part 4: Future Directions and Conclusion
The imidazo[1,2-a]pyrimidine scaffold continues to be a fertile ground for drug discovery. The ongoing development of novel synthetic methodologies, including flow chemistry and photocatalysis, will undoubtedly lead to the creation of even more diverse and complex derivatives. The integration of computational modeling and artificial intelligence in the design of new compounds will further accelerate the identification of potent and selective drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. chem.msu.ru [chem.msu.ru]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. researchgate.net [researchgate.net]
- 11. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. Post Groebke-Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
A Theoretical Chemist's Guide to 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine: A Computational Deep Dive for Drug Discovery
This technical guide provides a comprehensive overview of the theoretical and computational chemistry approaches for the in-depth characterization of 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine. This molecule, a halogenated derivative of the privileged imidazo[1,2-a]pyrimidine scaffold, holds significant potential in medicinal chemistry due to the diverse biological activities associated with this class of compounds, including antimicrobial, antifungal, antiviral, and anticancer properties.[1] This guide is intended for researchers, scientists, and drug development professionals who wish to leverage computational methods to understand the molecule's structural, electronic, and reactive properties, thereby accelerating the drug design and discovery process.
Introduction: The "Why" Behind the Computation
In modern drug development, a purely experimental approach is often time-consuming and resource-intensive. Theoretical calculations, particularly those based on quantum mechanics, offer a powerful in-silico laboratory to predict molecular properties before a single gram of the compound is synthesized. For a molecule like this compound, these calculations can elucidate:
-
Molecular Geometry: The precise three-dimensional arrangement of atoms, which is fundamental to understanding its interaction with biological targets.
-
Spectroscopic Signatures: Predicted vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra to aid in the experimental characterization and confirmation of the synthesized molecule.
-
Electronic Properties: The distribution of electrons within the molecule, which governs its reactivity, stability, and intermolecular interactions.
-
Reactive Sites: Identification of regions of the molecule that are susceptible to electrophilic or nucleophilic attack, providing insights into its metabolic fate and potential for chemical modification.
This guide will walk through the standard computational workflow for achieving these insights, grounded in Density Functional Theory (DFT), a robust and widely used method in quantum chemistry.
Part 1: The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines a validated workflow for the theoretical investigation of this compound. The choice of methodology is based on established practices for similar heterocyclic systems, ensuring a balance between computational cost and accuracy.[1][2][3]
Step 1: Molecular Structure Generation and Initial Optimization
The first step is to generate a plausible 3D structure of this compound. This can be done using any standard molecular modeling software. This initial structure is then subjected to a preliminary geometry optimization using a lower level of theory to remove any steric clashes and to obtain a reasonable starting geometry for the more computationally expensive DFT calculations.
Step 2: Density Functional Theory (DFT) Geometry Optimization
The core of the computational analysis lies in the geometry optimization using DFT. This step calculates the minimum energy conformation of the molecule.
-
Methodology: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, offering a good compromise between accuracy and computational efficiency.[4]
-
Basis Set: The 6-311G(d,p) basis set is recommended for providing a flexible description of the electron distribution, including polarization functions on both heavy atoms (d) and hydrogen atoms (p). For molecules containing heavy atoms like bromine, using a larger basis set such as 6-311++G(d,p) can provide a more accurate description of the electronic structure.[1][3]
Step 3: Vibrational Frequency Analysis
Once the optimized geometry is obtained, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311G(d,p)). This serves two critical purposes:
-
Verification of the Minimum Energy Structure: The absence of any imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface.
-
Prediction of the FT-IR Spectrum: The calculated vibrational frequencies can be compared with experimental FT-IR data to validate the computational model and aid in the assignment of experimental spectral bands.
Step 4: Electronic Property Calculations
With the validated optimized geometry, a range of electronic properties can be calculated to understand the molecule's reactivity and chemical behavior.
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic transitions and reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing valuable insights into potential sites for intermolecular interactions and chemical reactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule, including hyperconjugative interactions that contribute to its stability.
Part 2: Data Presentation and Interpretation
The results of the theoretical calculations should be presented in a clear and concise manner to facilitate their interpretation and comparison with experimental data.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C1-N2 | Calculated Value | ||
| N2-C3 | Calculated Value | ||
| C3-C3a | Calculated Value | ||
| C5-Cl | Calculated Value | ||
| C7-Br | Calculated Value | ||
| C1-N2-C3 | Calculated Value | ||
| N2-C3-C3a | Calculated Value | ||
| C5-C6-N1 | Calculated Value | ||
| C1-N2-C3-C3a | |||
| Cl-C5-C6-N1 |
Note: The values in this table are placeholders and would be populated with the output from the DFT calculations.
Table 2: Calculated Vibrational Frequencies and Assignments
| Experimental FT-IR (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |
| Experimental Value | Calculated Value | C-H stretching |
| Experimental Value | Calculated Value | C=N stretching |
| Experimental Value | Calculated Value | C-Cl stretching |
| Experimental Value | Calculated Value | C-Br stretching |
| Experimental Value | Calculated Value | Ring deformation |
Note: Calculated frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental values.
Table 3: Key Electronic Properties
| Property | Value (eV) |
| HOMO Energy | Calculated Value |
| LUMO Energy | Calculated Value |
| HOMO-LUMO Gap | Calculated Value |
Part 3: Visualization of Molecular Properties
Visual representations are indispensable for conveying complex theoretical data in an intuitive manner.
Molecular Structure and Atom Numbering
Caption: Ball-and-stick model of this compound with atom numbering.
Computational Workflow Diagram
Caption: A typical workflow for the theoretical analysis of a small molecule.
Conclusion and Future Directions
The theoretical calculations detailed in this guide provide a robust framework for elucidating the fundamental chemical properties of this compound. The insights gained from these computational studies, particularly regarding the molecule's geometry, electronic structure, and reactivity, are invaluable for guiding its synthesis, characterization, and further development as a potential therapeutic agent. Future computational work could involve molecular docking studies to predict its binding affinity to specific biological targets, and molecular dynamics simulations to understand its behavior in a biological environment. By integrating these theoretical approaches into the drug discovery pipeline, researchers can make more informed decisions, ultimately accelerating the journey from a promising molecule to a life-saving medicine.
References
- 1. Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Electrophilic Frontier: A Technical Guide to the Aromatic Substitution of 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and versatile functionalization potential make it a privileged structure in drug discovery. This technical guide provides an in-depth exploration of the electrophilic aromatic substitution (EAS) reactions on a specifically challenging substrate: 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine. By synthesizing established principles of heterocyclic chemistry with field-proven insights, this document serves as a predictive roadmap for researchers navigating the complexities of introducing new functionalities to this dihalogenated core. We will delve into the theoretical underpinnings of regioselectivity and provide detailed, albeit adapted, experimental protocols for key EAS reactions, offering a comprehensive resource for the synthesis of novel imidazo[1,2-a]pyrimidine derivatives.
The Imidazo[1,2-a]pyrimidine Core: A Privileged Scaffold
Nitrogen-containing heterocyclic compounds are of paramount importance in medicinal chemistry, and the imidazo[1,2-a]pyrimidine moiety is a prominent member of this class.[1] Its structural resemblance to purines allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.
Predicting the Regioselectivity of Electrophilic Attack
The reactivity of the imidazo[1,2-a]pyrimidine ring system towards electrophiles is not uniform. Drawing parallels with the closely related imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine systems, the five-membered imidazole ring is significantly more electron-rich and thus more susceptible to electrophilic attack than the six-membered pyrimidine ring.[2]
The position of electrophilic attack is primarily governed by the stability of the resulting cationic intermediate, often referred to as the sigma complex or arenium ion. Attack at the C-3 position is generally favored as it allows for the positive charge to be delocalized over the nitrogen atoms of the imidazole ring while maintaining the aromaticity of the six-membered pyrimidine ring.[2]
In the case of this compound, the scenario is further complicated by the presence of two halogen substituents. Both bromine and chlorine are deactivating groups due to their inductive electron-withdrawing effect. However, they are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance, which can stabilize the positive charge in the intermediate.
Given that the C-3 position is already occupied by a bromine atom, the likely sites for further electrophilic substitution are the remaining positions on the ring system: C-2, C-5, and C-7.
-
C-2 Position: The C-2 position is part of the electron-rich imidazole ring. However, substitution at this position would disrupt the aromaticity of the imidazole ring in the intermediate.
-
C-5 and C-7 Positions: These positions are on the pyrimidine ring, which is generally less reactive towards electrophiles. The chloro group at C-6 will exert a deactivating inductive effect on these positions. However, as an ortho-, para-director, it could potentially direct incoming electrophiles to the C-5 and C-7 positions.
Considering these factors, predicting the exact regioselectivity without experimental data is challenging. However, based on the general reactivity of the imidazo[1,2-a]pyrimidine core, the C-2 position remains a plausible site for electrophilic attack, despite the presence of the adjacent bromo group. The electron-rich nature of the imidazole ring may overcome the deactivating effects of the halogens.
Key Electrophilic Aromatic Substitution Reactions: Protocols and Mechanistic Insights
The following sections provide detailed, step-by-step methodologies for key electrophilic aromatic substitution reactions. It is crucial to note that these protocols are adapted from general procedures for related heterocyclic systems and may require optimization for the specific substrate, this compound.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[3][4] The reactive electrophile, the Vilsmeier reagent (a chloroiminium ion), is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[4]
Expected Outcome: Formylation is anticipated to occur at one of the electron-rich positions of the imidazole ring, most likely at the C-2 position, to yield 3-Bromo-6-chloro-2-formylimidazo[1,2-a]pyrimidine.
Experimental Protocol:
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (5 equivalents).
-
Formation of Vilsmeier Reagent: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the DMF with vigorous stirring. The reaction is exothermic and should be controlled to maintain the temperature below 10 °C.
-
Reaction with Substrate: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent.
-
Reaction Progression: After the addition, slowly warm the reaction mixture to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with stirring.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The product may precipitate at this stage. If not, extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water, so anhydrous conditions are essential for its successful formation and subsequent reaction.
-
Excess DMF: DMF serves as both a reagent and a solvent. Using it in excess ensures the complete formation of the Vilsmeier reagent.
-
Controlled Addition of POCl₃: The reaction between DMF and POCl₃ is highly exothermic. Slow, controlled addition at low temperatures prevents uncontrolled side reactions and ensures the selective formation of the desired chloroiminium ion.
-
Heating: The imidazo[1,2-a]pyrimidine core, particularly with deactivating halogen substituents, may require thermal energy to undergo formylation.
-
Aqueous Work-up and Neutralization: The work-up procedure quenches the reaction and hydrolyzes the intermediate iminium salt to the final aldehyde product. Neutralization is necessary to remove acidic byproducts.
Diagram: Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic method for introducing an acyl group (-COR) onto an aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5] For imidazo[1,2-a]pyridine systems, this reaction has been shown to be highly selective for the C-3 position.[5][6]
Expected Outcome: Given that the C-3 position is blocked, acylation of this compound is likely to be challenging. If the reaction proceeds, it may occur at the C-2 position, or potentially at one of the positions on the pyrimidine ring (C-5 or C-7) if the conditions are harsh enough to overcome the deactivating effects. For this guide, we will consider the hypothetical acylation at the C-2 position.
Experimental Protocol:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the this compound (1 equivalent) and a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Addition of Lewis Acid: Cool the mixture to 0 °C and add anhydrous aluminum chloride (AlCl₃) (1.2 - 2.5 equivalents) portion-wise with stirring.
-
Addition of Acylating Agent: After stirring for 15-30 minutes, add the acylating agent (e.g., acetyl chloride or acetic anhydride) (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature or heat to reflux as needed. Monitor the reaction by TLC.
-
Quenching and Work-up: After the reaction is complete, carefully pour the mixture into a beaker of ice-water.
-
Extraction: Extract the aqueous layer with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Lewis Acid Catalyst: AlCl₃ is a strong Lewis acid that coordinates with the acylating agent to generate a highly electrophilic acylium ion, which is necessary to overcome the activation energy for the substitution.[5]
-
Stoichiometry of Lewis Acid: More than a stoichiometric amount of AlCl₃ is often required as it can coordinate with the nitrogen atoms of the heterocyclic substrate, deactivating it.
-
Solvent Choice: Anhydrous, non-coordinating solvents like DCM or DCE are used to prevent reaction with the Lewis acid.
-
Low Temperature: The initial addition of reagents is performed at low temperatures to control the exothermic reaction and prevent side reactions.
Diagram: Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Friedel-Crafts acylation.
Nitration
Aromatic nitration involves the introduction of a nitro group (-NO₂) onto an aromatic ring.[7] This is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺).[7]
Expected Outcome: Due to the strongly deactivating nature of the existing halogen substituents and the pyrimidine ring, nitration of this compound will likely require forcing conditions. The nitro group is expected to substitute at one of the available positions, with C-2 being a probable candidate.
Experimental Protocol:
-
Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in concentrated sulfuric acid at 0 °C.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) at 0 °C.
-
Reaction: Slowly add the nitrating mixture to the solution of the substrate at 0 °C.
-
Reaction Progression: After the addition, allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the reaction by TLC. If no reaction is observed, gentle heating (e.g., 40-50 °C) may be required.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization and Filtration: Neutralize the solution with a saturated solution of sodium bicarbonate or ammonium hydroxide. The nitrated product, being a solid, may precipitate out. If so, collect it by filtration, wash with cold water, and dry.
-
Extraction and Purification: If the product does not precipitate, extract the aqueous solution with a suitable organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Strongly Acidic Medium: Concentrated sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion.[7]
-
Low Temperature: The reaction is highly exothermic and potentially hazardous. Maintaining a low temperature during the addition of the nitrating mixture is crucial for safety and to minimize side reactions.
-
Careful Work-up: The quenching of the strong acid mixture with ice is a highly exothermic process and must be done with caution.
Diagram: Nitration Mechanism
References
- 1. Imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines: the role of nitrogen position in inotropic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
reactivity of the bromine atom in 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine
An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine
Authored For: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist
Foreword: Unlocking the Potential of a Privileged Scaffold
The imidazo[1,2-a]pyrimidine core is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds, including antiviral and anticancer agents.[1][2][3] Its rigid, planar structure and rich electronic properties make it an ideal scaffold for designing targeted therapeutics. Within this class of compounds, this compound emerges as a particularly valuable synthetic intermediate.[4][5] The presence of two distinct halogen atoms at electronically non-equivalent positions offers a gateway for selective, stepwise functionalization, enabling the precise construction of complex molecular architectures.
This guide provides a deep dive into the chemical behavior of the C3-bromine atom on this scaffold. We will move beyond simple reaction lists to explore the underlying principles that govern its reactivity, offering field-proven insights into leveraging this versatile handle for synthetic innovation. The protocols and data presented herein are designed to be a self-validating system, empowering you to confidently and strategically incorporate this building block into your drug discovery programs.
Molecular Architecture and Electronic Landscape
To understand the reactivity of this compound, we must first appreciate its structural and electronic characteristics. The molecule consists of a fused bicyclic system where a pyrimidine ring is fused to an imidazole ring.
Caption: Molecular structure highlighting the two key halogenated positions.
The imidazo[1,2-a]pyrimidine system is inherently electron-deficient due to the presence of multiple nitrogen atoms. This electronic character profoundly influences the reactivity of the attached halogens.
-
The C3-Bromine: The bromine atom is situated on the five-membered imidazole ring. This position is analogous to the C3 position of imidazo[1,2-a]pyridines, which is well-documented as the most reactive site for both electrophilic substitution and subsequent functionalization via cross-coupling reactions.[6][7] The C-Br bond is significantly more labile and susceptible to oxidative addition by palladium(0) catalysts compared to the C-Cl bond. This is due to its lower bond dissociation energy.
-
The C6-Chlorine: The chlorine atom is attached to the six-membered pyrimidine ring. The C-Cl bond is stronger and less prone to oxidative addition under standard cross-coupling conditions that readily activate the C-Br bond.[8] However, this position is susceptible to nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles, a reactivity pattern that can be exploited for orthogonal functionalization.[9]
This inherent difference in reactivity is the cornerstone of its synthetic utility, allowing for a high degree of regioselectivity. One can selectively transform the C3-bromo position while preserving the C6-chloro group for a subsequent, different transformation.
The Workhorse of Functionalization: Palladium-Catalyzed Cross-Coupling
The C3-bromo group is an exceptional handle for palladium-catalyzed cross-coupling reactions, the most powerful and versatile methods for C-C and C-N bond formation in modern organic synthesis. The higher reactivity of the C-Br bond allows these reactions to proceed under conditions that typically leave the C-Cl bond untouched.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably the most widely used cross-coupling reaction in pharmaceutical development due to the stability and low toxicity of the boronic acid reagents.[10][11][12] For the this compound scaffold, it provides a direct route to introduce aryl, heteroaryl, or alkyl groups at the C3 position.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Causality in Experimental Design: The choice of catalyst, ligand, base, and solvent is critical for success.
-
Catalyst/Ligand: For heteroaryl bromides, palladium sources like Pd(PPh₃)₄ or combinations of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with a phosphine ligand are common. Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) are exceptionally effective for challenging couplings as they promote the key oxidative addition and reductive elimination steps.[12]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species.[11] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are standard. The choice of base can influence reaction rate and side product formation.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water is typically used to dissolve both the organic substrate and the inorganic base.
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) or a combination of the palladium precatalyst and ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction is an indispensable tool for forming a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne.[13][14] This reaction introduces a linear, rigid alkynyl group, a valuable linker in medicinal chemistry for probing protein binding pockets.
Causality in Experimental Design: The Sonogashira reaction typically employs a dual-catalyst system.
-
Palladium Catalyst: As in the Suzuki coupling, a palladium(0) species facilitates the oxidative addition and reductive elimination steps.
-
Copper(I) Co-catalyst: Copper(I) salts (e.g., CuI) are crucial co-catalysts. They react with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[13]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both to neutralize the H-X byproduct and to serve as the solvent.[13]
-
Vessel Preparation: To an oven-dried flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.04-0.10 equiv.).
-
Solvent and Reagent Addition: Add the degassed amine solvent (e.g., triethylamine or THF/DIPA mixture). Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to yield the 3-alkynyl product.
Buchwald-Hartwig Amination: Constructing Key C-N Bonds
The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[15][16] This reaction allows for the direct formation of a C-N bond between an aryl halide and a primary or secondary amine, a transformation that is often difficult to achieve via classical methods.[17][18]
Causality in Experimental Design: The success of this reaction is highly dependent on the ligand and base.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, or Buchwald's biarylphosphine ligands) are essential.[15][16] They facilitate the challenging reductive elimination step that forms the C-N bond.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are commonly employed.
-
Vessel Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), the phosphine ligand (0.02-0.10 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture (typically 80-110 °C) with vigorous stirring for 4-24 hours. Monitor progress by LC-MS.
-
Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.
Data Summary: A Comparative Overview
The following table summarizes the typical conditions for the selective functionalization of the C3-bromo position, providing a quick reference for experimental planning.
| Reaction | Catalyst System (Typical Loading) | Base (Equivalents) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂/XPhos (2-5 mol%) | K₂CO₃ or Cs₂CO₃ (2-3) | Dioxane/H₂O, DME | 80 - 110 |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5 mol%) / CuI (4-10 mol%) | Et₃N or DIPA | Et₃N, THF | 25 - 60 |
| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos or BINAP (1-5 mol%) | NaOtBu or Cs₂CO₃ (1.4-2) | Toluene, Dioxane | 80 - 110 |
Strategic Selectivity: C3-Br vs. C6-Cl
The primary advantage of the this compound scaffold is the ability to perform sequential, site-selective reactions. The greater reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions allows for the initial functionalization at C3, leaving the C6-chloro group available for a second diversification step.
References
- 1. Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 3-Bromo-6-chloroimidazo(1,2-b)pyridazine | C6H3BrClN3 | CID 12872323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Methodological & Application
Application Note: Regioselective Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-6-chloroimidazo[1,2-a]pyrimidines
Abstract: This document provides a comprehensive guide and a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromo-6-chloroimidazo[1,2-a]pyrimidine. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, and the ability to selectively functionalize it is crucial for the development of novel therapeutic agents.[1][2] This application note elucidates the principles of regioselectivity in the coupling reaction, offering a step-by-step protocol for the preferential arylation at the C-3 position. The content is tailored for researchers, scientists, and professionals in drug development, providing both practical instructions and the scientific rationale behind the experimental design.
Introduction: The Significance of Imidazo[1,2-a]pyrimidines and the Suzuki-Miyaura Coupling
The imidazo[1,2-a]pyrimidine core is a key pharmacophore found in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including anxiolytic, anticonvulsant, and kinase inhibitory activities.[1][2] The functionalization of this heterocyclic system is therefore of paramount importance in drug discovery programs. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl structures.[3][4] Its tolerance of a wide array of functional groups, the commercial availability of diverse boronic acids, and the relatively mild reaction conditions make it an indispensable tool in modern organic synthesis.
For a substrate such as this compound, the presence of two different halogen atoms offers the potential for selective, sequential functionalization. Understanding and controlling the regioselectivity of the Suzuki-Miyaura coupling is key to harnessing the full synthetic potential of this building block.
The Principle of Regioselectivity: C-3 Bromine vs. C-6 Chlorine
In palladium-catalyzed cross-coupling reactions of dihalogenated heterocycles, the relative reactivity of the carbon-halogen bonds dictates the site of the initial reaction. The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the first and often rate-determining step in the catalytic cycle. The facility of this step is influenced by several factors, primarily the bond dissociation energy of the C-X bond and the electronic properties of the carbon center.
The general order of reactivity for halogens in Suzuki-Miyaura couplings is I > Br > Cl > F. This trend is a direct consequence of the decreasing carbon-halogen bond strength down the group. Therefore, in a molecule containing both a bromine and a chlorine atom, the palladium catalyst will preferentially undergo oxidative addition to the carbon-bromine bond.
In the case of this compound, the bromine atom is located at the electron-rich imidazole portion of the fused ring system, while the chlorine is on the electron-deficient pyrimidine ring. While electronic effects can sometimes modulate reactivity, the inherent difference in the C-Br and C-Cl bond strengths is the dominant factor. Consequently, the Suzuki-Miyaura coupling is expected to proceed with high regioselectivity at the C-3 position, leaving the C-6 chloro substituent intact for potential subsequent transformations. This selective reactivity has been observed in similar dihalogenated heterocyclic systems where the site of initial coupling is determined by the identity of the halogen.[5]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related bromo-substituted imidazo-fused heterocycles.[3][6]
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, Toluene/water, DMF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate or oil bath
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, hexanes, dichloromethane)
Reaction Setup and Procedure
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The reaction concentration is typically in the range of 0.1-0.2 M.
-
Place the flask in a preheated oil bath at 90-100 °C.
-
Stir the reaction mixture vigorously and monitor its progress by TLC.
-
Upon completion (typically 4-12 hours, as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.
Work-up and Purification
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-6-chloroimidazo[1,2-a]pyrimidine.
Data Presentation: Optimization of Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. The following table summarizes representative conditions that can be used as a starting point for optimization.
| Catalyst (mol%) | Base (equiv) | Solvent System | Temperature (°C) | Typical Time (h) | Notes |
| Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | 1,4-Dioxane / H₂O (4:1) | 90 | 6-12 | A standard and often effective set of conditions. |
| PdCl₂(dppf) (3) | Na₂CO₃ (2.0) | Toluene / EtOH / H₂O (4:1:1) | 100 | 4-8 | Good for a broad range of substrates. |
| XPhos Pd G2 (2) | K₃PO₄ (3.0) | Toluene / H₂O (10:1) | 100 | 2-6 | Highly active catalyst, often good for challenging couplings. |
| Pd(OAc)₂ (2) with SPhos (4) | Cs₂CO₃ (2.5) | DMF | 110 | 4-10 | Stronger base and polar aprotic solvent can be beneficial. |
Visualizing the Process
Experimental Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction is sluggish or gives a low yield, consider using a more active catalyst system, such as one based on a biarylphosphine ligand (e.g., SPhos, XPhos). Increasing the temperature or switching to a more polar solvent like DMF may also be beneficial. Ensure that the reagents and solvent are anhydrous and that the reaction is performed under a strictly inert atmosphere, as oxygen can deactivate the palladium catalyst.
-
Debromination: The formation of a debrominated starting material as a byproduct can sometimes occur. This is often more prevalent with certain catalyst systems and at higher temperatures. Using a milder base or a lower reaction temperature might mitigate this side reaction.[3]
-
Homocoupling of Boronic Acid: The formation of biaryl products from the boronic acid (Ar'-Ar') can occur, especially if the reaction is slow. Ensuring an efficient oxidative addition and transmetalation can minimize this.
-
Purification: The polarity of the 3-aryl-6-chloroimidazo[1,2-a]pyrimidine products can vary significantly depending on the nature of the coupled aryl group. A careful selection of the eluent for column chromatography is necessary for effective purification.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 3-aryl-6-chloroimidazo[1,2-a]pyrimidines. The reaction proceeds with excellent regioselectivity, favoring substitution at the more reactive C-3 bromine position. The protocol provided herein, along with the discussion of the underlying principles and potential optimizations, serves as a robust starting point for researchers in the field of medicinal chemistry and drug development. The resulting 3-arylated products, which retain the C-6 chlorine atom, are valuable intermediates for further synthetic diversification.
References
- 1. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 5. Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The Strategic Use of 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine in Modern Medicinal Chemistry
Abstract: The imidazo[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its versatile biological activity.[1][2] This guide provides an in-depth exploration of 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine, a highly versatile starting material for drug discovery programs. We will detail the strategic, sequential functionalization of its C3 and C6 positions, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. This document provides researchers, scientists, and drug development professionals with both the theoretical basis and practical, step-by-step protocols for leveraging this powerful building block in the synthesis of novel bioactive molecules, with a particular focus on the development of kinase inhibitors.[1][3]
The Imidazo[1,2-a]pyrimidine Scaffold: A Cornerstone of Drug Discovery
Nitrogen-fused heterocyclic compounds are of immense importance in contemporary drug development. Among these, the imidazo[1,2-a]pyrimidine scaffold has emerged as a structure of significant interest, demonstrating a vast spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antifungal properties.[1][4] Its rigid, planar structure and rich electronic features make it an ideal framework for interacting with a variety of biological targets, particularly the ATP-binding pocket of protein kinases.[1]
The utility of this compound stems from the differential reactivity of its two halogen substituents. The bromine atom at the C3 position is more susceptible to oxidative addition in palladium(0)-catalyzed cross-coupling reactions compared to the chlorine atom at the C6 position. This predictable regioselectivity allows for a programmed, sequential approach to molecular elaboration, making it a cornerstone for building diverse chemical libraries.
| Compound Property | Value |
| Molecular Formula | C₆H₃BrClN₃[5] |
| Molecular Weight | 232.47 g/mol [5] |
| Appearance | Solid[5] |
| Key Reactive Sites | C3-Br (for cross-coupling), C6-Cl (for substitution/coupling) |
Strategic Functionalization: Key Synthetic Methodologies
The power of this compound lies in its capacity for selective modification. Below, we detail the primary synthetic strategies and provide validated protocols.
C3-Position Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds, particularly for creating biaryl structures common in kinase inhibitors.[6] The higher reactivity of the C-Br bond allows for selective functionalization at the C3 position while preserving the C6-Cl bond for subsequent reactions.
Causality of Experimental Choices:
-
Catalyst: A palladium(0) source is essential. Pd(PPh₃)₄ is a reliable choice, though more advanced catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can offer improved yields and substrate scope, especially for challenging couplings.[6][7]
-
Base: A base, such as K₃PO₄ or Na₂CO₃, is required to activate the boronic acid, facilitating the transmetalation step in the catalytic cycle.[8] The choice of base can be critical and is often substrate-dependent.
-
Solvent: An anhydrous, aprotic solvent system like 1,4-dioxane/water or toluene is typically used to ensure solubility of the reagents and stability of the catalytic intermediates.[6]
References
- 1. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols: A Researcher's Guide to Characterizing 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine as a Novel Kinase Inhibitor
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The imidazo[1,2-a]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate novel compounds based on this scaffold. Using 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine as a representative starting point, we outline a systematic, multi-stage process for characterization. This document details field-proven protocols for initial hit identification through broad-panel screening, determination of potency via IC50 assays, validation of on-target activity in a cellular context, and assessment of functional cellular outcomes. The objective is to provide a robust, self-validating workflow that combines technical accuracy with the causal logic behind key experimental choices, empowering researchers to accelerate their kinase inhibitor discovery programs.
Introduction
The Central Role of Kinases in Disease and Drug Discovery
The human genome contains over 500 protein kinases, which collectively form the kinome.[1] These enzymes regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrate proteins, a process that acts as a molecular switch for signal transduction.[1] Given their central role, aberrant kinase activity is a direct driver of numerous pathologies, including cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, kinases have become one of the most important classes of drug targets.[2] The approval of imatinib in 2001 marked a paradigm shift towards targeted cancer therapy, and since then, over 80 kinase inhibitors have been approved by the FDA, demonstrating the immense therapeutic potential of this drug class.[2]
The Imidazo[1,2-a]pyrimidine Scaffold: A Privileged Core for Kinase Inhibitors
Within the vast chemical space of potential inhibitors, certain molecular scaffolds appear with high frequency in successful drugs, earning them the designation of "privileged structures." The imidazo[1,2-a]pyrimidine and its close analog, imidazo[1,2-a]pyridine, represent one such class. These bicyclic heteroaromatic systems provide a rigid and versatile framework for interacting with the ATP-binding pocket of kinases. Derivatives of this core have been developed as potent inhibitors against a wide range of kinase targets, including c-KIT in gastrointestinal stromal tumors, Fibroblast Growth Factor Receptors (FGFR), and Cyclin-Dependent Kinases (CDKs) involved in cell cycle regulation.[3][4][5][6]
This compound: A Versatile Starting Point
This guide uses this compound as a hypothetical lead compound for a kinase inhibitor discovery program. While this specific molecule is not an established inhibitor, its structure is representative of the imidazo[1,2-a]pyrimidine class.[7][8] Crucially, the presence of bromo and chloro substituents at the 3- and 6-positions, respectively, provides chemically reactive "handles." These sites are amenable to a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the systematic synthesis of analog libraries to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.[9]
Part 1: Initial Hit Identification and In Vitro Profiling
Rationale: Casting a Wide Net
The first step in characterizing a novel compound is to determine if it possesses any kinase inhibitory activity and, if so, against which targets. A broad, unbiased screen is the most efficient method to address this. By testing the compound against a large, functionally diverse panel of purified kinases, we can generate an initial "fingerprint" of its activity, identifying potential primary targets and assessing its initial selectivity profile. This approach minimizes bias and can uncover unexpected activities that might not be predicted by in silico models alone.
Figure 1. Workflow for initial in vitro screening and profiling of a novel compound.
Protocol 1: High-Throughput Kinase Panel Screening
Principle
This protocol describes a luminescence-based assay that quantifies the amount of ADP produced by a kinase reaction.[10] Kinase activity is directly proportional to ADP production. In the presence of an effective inhibitor, kinase activity is reduced, resulting in less ADP and a lower luminescent signal. The assay is performed in a high-throughput format, screening the test compound at a single, relatively high concentration (e.g., 10 µM) against a panel of hundreds of purified kinases to identify potential targets.
Methodology
-
Compound Preparation: Prepare a 1 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: In a 384-well plate, add the test compound to the appropriate wells to achieve a final assay concentration of 10 µM. Include wells for a positive control (a pan-kinase inhibitor like Staurosporine) and a negative control (DMSO vehicle).
-
Kinase Reaction:
-
Add the specific kinase and its corresponding substrate peptide to each well.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Km for each specific kinase to ensure assay sensitivity.
-
Incubate the plate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.[10]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced.
Data Interpretation
Calculate the percent inhibition for each kinase relative to the DMSO control. A common threshold for identifying a "hit" is >50% or >75% inhibition at the screening concentration.
Table 1: Hypothetical Kinase Panel Screening Data (Screening Concentration = 10 µM)
| Kinase Target | Compound % Inhibition | Staurosporine % Inhibition | Hit? (Threshold >75%) |
| CDK2/CycA | 92% | 99% | Yes |
| AKT1 | 85% | 98% | Yes |
| EGFR | 15% | 95% | No |
| SRC | 22% | 97% | No |
| FGFR1 | 78% | 99% | Yes |
| c-KIT | 45% | 98% | No |
Protocol 2: IC₅₀ Determination for Primary Hits
Principle
Once primary hits are identified, the next step is to quantify the compound's potency. The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor required to reduce enzyme activity by 50%. This is determined by performing a dose-response experiment where the kinase reaction is run with a range of inhibitor concentrations.
Methodology
-
Compound Dilution: Prepare a 10-point serial dilution of the test compound in DMSO. A 3-fold or 4-fold dilution series is standard.
-
Assay Setup: Follow the same procedure as the single-point screen (Protocol 1), but instead of a single concentration, add the different concentrations from the serial dilution to the assay plate.
-
Data Analysis:
-
Normalize the data, setting the average signal from the DMSO control wells as 100% activity and the signal from a well with a high concentration of a potent control inhibitor as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Data Presentation
The results are presented as IC₅₀ values, typically in nanomolar (nM) or micromolar (µM) units. A lower IC₅₀ value indicates higher potency.
Table 2: Hypothetical IC₅₀ Values for this compound
| Kinase Target | Compound IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| CDK2/CycA | 85 | 6 |
| AKT1 | 250 | 12 |
| FGFR1 | 110 | 8 |
Expert Insight: The data in Table 2 suggest our hypothetical compound is a potent, low-nanomolar inhibitor of CDK2/CycA and FGFR1, with weaker activity against AKT1. Staurosporine, a non-selective inhibitor, is included as a positive control to validate the assay's performance.[10]
Part 2: Cellular Activity and Target Engagement
Rationale: From Test Tube to Living Cell
While in vitro assays are essential for determining biochemical potency, they do not replicate the complex environment of a living cell.[11] Cellular assays are critical to confirm that the compound can penetrate the cell membrane, engage its intended target in the presence of high intracellular ATP concentrations (~1-10 mM), and produce a functional biological response.[2] Failure to demonstrate cellular activity is a common reason for the attrition of drug candidates.
Figure 2. Workflow for confirming target engagement and cellular activity.
Protocol 3: Assessing Inhibition of Cellular Kinase Signaling via Western Blot
Principle
This protocol measures the compound's ability to inhibit a specific kinase signaling pathway within intact cells.[12] The activity of a kinase is assessed by measuring the phosphorylation state of its direct downstream substrate. For example, if our target is AKT, we can measure the phosphorylation of its substrate, PRAS40, or downstream pathway components like S6 Ribosomal Protein. A potent and target-specific inhibitor will cause a dose-dependent decrease in substrate phosphorylation without affecting the total protein levels of the kinase or its substrate.
Methodology
-
Cell Culture and Treatment:
-
Culture a cancer cell line known to be dependent on one of the identified target kinases (e.g., a breast cancer line for AKT or a lung cancer line for FGFR1).
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for the phosphorylated substrate (e.g., anti-phospho-AKT Ser473) and the total protein (e.g., anti-total-AKT). An antibody for a housekeeping protein like GAPDH is used as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Interpretation
A successful result is a dose-dependent decrease in the band intensity for the phospho-protein, while the total protein and loading control bands remain unchanged. This provides strong evidence of on-target activity in a cellular context.
Protocol 4: Cell Proliferation / Viability Assay
Principle
A key functional consequence of inhibiting an oncogenic kinase is the suppression of cancer cell growth and proliferation.[13] This assay measures the effect of the compound on cell viability over a longer period (e.g., 72 hours) to determine its growth-inhibitory concentration (GI₅₀).
Methodology
-
Cell Seeding: Seed cells in a 96-well plate at a low density and allow them to adhere overnight.
-
Compound Treatment: Add a serial dilution of the test compound to the wells and incubate for 72 hours.
-
Viability Measurement (using CellTiter-Glo® as an example):
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).
-
Measure luminescence with a plate reader.
-
-
Data Analysis: Normalize the data to the DMSO control and plot the percent viability against the log of the compound concentration. Use a 4PL curve fit to calculate the GI₅₀ value.
Data Presentation
Table 3: Hypothetical Cellular Activity Data
| Cell Line | Target Kinase Driver | Compound GI₅₀ (nM) |
| MCF-7 | AKT/PI3K Pathway | 450 |
| NCI-H1581 | FGFR1 Amplified | 150 |
| A549 | KRAS Mutant | >10,000 |
Expert Insight: The data show that the compound is most potent in the cell line driven by FGFR1 amplification, which correlates with our potent in vitro IC₅₀ for this kinase. The weaker activity in the AKT-driven line and lack of activity in the KRAS-driven line (where neither target is the primary oncogene) provide evidence for on-target-driven efficacy.
Part 3: Guiding a Structure-Activity Relationship (SAR) Program
Rationale: The Iterative Cycle of Optimization
The initial hit, this compound, is merely a starting point. The goal of a medicinal chemistry program is to iteratively synthesize and test new analogs to improve potency, enhance selectivity against off-target kinases, and optimize drug-like properties (e.g., solubility, metabolic stability). The bromo and chloro groups on the lead compound are ideal handles for chemical modification, allowing chemists to systematically explore how different substituents at these positions affect biological activity.[14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. reactionbiology.com [reactionbiology.com]
- 3. tandfonline.com [tandfonline.com]
- 4. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.skku.edu [pure.skku.edu]
- 6. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. parchem.com [parchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. inits.at [inits.at]
- 12. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine as a Strategic Building Block in Modern Organic Synthesis
Introduction: The Privileged Imidazo[1,2-a]pyrimidine Core in Drug Discovery
The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2] This heterocyclic system is a key component in numerous therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][3] The ability to strategically functionalize this core is paramount in the development of novel drug candidates. 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine has emerged as a particularly valuable building block, offering two distinct and orthogonally reactive handles for the sequential introduction of molecular complexity. This guide provides a comprehensive overview of its application in key cross-coupling reactions, complete with detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₃BrClN₃ |
| Molecular Weight | 232.47 g/mol |
| Appearance | Solid |
| CAS Number | 944906-48-3 |
Synthesis of the Building Block: this compound
A common route to the imidazo[1,2-a]pyrimidine core involves the condensation of a 2-aminopyrimidine with an α-haloketone. For the synthesis of the title compound, 2-amino-5-chloropyrimidine can be reacted with bromoacetaldehyde or a synthetic equivalent, followed by bromination at the C3 position. A representative procedure is outlined below.
Protocol: Synthesis of this compound
Step 1: Cyclization to form 6-chloroimidazo[1,2-a]pyrimidine
-
To a solution of 2-amino-5-chloropyrimidine (1.0 eq) in a suitable solvent such as ethanol, add chloroacetaldehyde (1.1 eq, 50% aqueous solution).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
The resulting precipitate, 6-chloroimidazo[1,2-a]pyrimidine, is collected by filtration, washed with water, and dried.
Step 2: Bromination at the C3 Position
-
Dissolve the 6-chloroimidazo[1,2-a]pyrimidine (1.0 eq) from the previous step in a suitable solvent like chloroform or acetic acid.
-
Slowly add N-bromosuccinimide (NBS) (1.05 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature, monitoring by TLC for the formation of the product.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Strategic Functionalization: Exploiting Halogen Chemoselectivity
The synthetic utility of this compound lies in the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens typically follows the trend I > Br > Cl. This hierarchy allows for the selective functionalization of the C3-bromo position while leaving the C6-chloro position intact for subsequent transformations. Conversely, under conditions favoring nucleophilic aromatic substitution (SNAr), the electron-deficient nature of the pyrimidine ring can render the C6-chloro position more susceptible to attack by strong nucleophiles. This orthogonal reactivity is a powerful tool for the controlled, stepwise elaboration of the scaffold.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds, widely employed in the synthesis of biaryl and heteroaryl compounds.[4] For this compound, this reaction can be selectively performed at the C3 position.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the imidazo[1,2-a]pyrimidine, forming a Pd(II) intermediate. This step is generally faster for C-Br than for C-Cl bonds.
-
Transmetalation: The organoboron species (boronic acid or ester), activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Protocol: Selective C3-Arylation via Suzuki-Miyaura Coupling
This protocol is a general guideline adapted from procedures for structurally similar heteroaryl bromides.[2][4]
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst followed by the degassed solvent.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 100 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 100 | 75-85 |
| (Yields are representative for similar substrates and may require optimization) |
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a crucial transformation in the synthesis of pharmaceuticals.[5] Similar to the Suzuki-Miyaura coupling, this reaction can be performed selectively at the C3-bromo position.
Mechanistic Rationale
The mechanism of the Buchwald-Hartwig amination is analogous to other palladium-catalyzed cross-coupling reactions:
-
Oxidative Addition: A Pd(0) complex reacts with the aryl bromide to form a Pd(II) species.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a strong base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium center, yielding the desired N-aryl amine and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol: Selective C3-Amination via Buchwald-Hartwig Coupling
This protocol is based on established methods for the amination of related heteroaryl halides.[6]
Materials:
-
This compound
-
Primary or secondary amine (1.2 - 2.0 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS, 1.5-2.5 equivalents)
-
Anhydrous, aprotic solvent (e.g., toluene, dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.
-
Add this compound to the vessel.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and quench by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 70-85 |
| 3 | Benzylamine | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 80 | 75-90 |
| (Yields are representative for similar substrates and may require optimization) |
Application in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a powerful route to alkynyl-substituted heterocycles.[5][7] This reaction is also highly selective for the C3-bromo position of the title compound.
Mechanistic Rationale
The Sonogashira reaction involves a dual catalytic cycle with palladium and copper:
-
Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, it involves oxidative addition of the aryl bromide to Pd(0) and reductive elimination of the final product.
-
Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex from the palladium cycle, transferring the alkynyl group to the palladium center.
Caption: Simplified representation of the Sonogashira dual catalytic cycle.
Protocol: Selective C3-Alkynylation via Sonogashira Coupling
The following is a general protocol for the Sonogashira coupling of heteroaryl bromides.[7]
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) salt (e.g., CuI, 2-10 mol%)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the palladium catalyst, and the copper(I) salt.
-
Seal the flask and purge with an inert gas.
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalysts, washing with the reaction solvent.
-
Concentrate the filtrate and partition the residue between water and an organic solvent.
-
Separate the organic layer, wash with brine, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 80-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 50 | 75-90 |
| 3 | Propargyl alcohol | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Acetonitrile | 40 | 70-85 |
| (Yields are representative for similar substrates and may require optimization) |
Conclusion and Future Outlook
This compound stands out as a highly effective and versatile building block in the synthesis of complex molecules for drug discovery and materials science. Its predictable and orthogonal reactivity at the C3 and C6 positions allows for the strategic and controlled introduction of diverse functionalities through well-established cross-coupling methodologies. The protocols and mechanistic insights provided herein serve as a robust guide for researchers to harness the full synthetic potential of this valuable scaffold, paving the way for the discovery of novel compounds with significant pharmacological and material applications.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 7. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine as a Versatile Precursor for Advanced Organic Electronic Materials
Introduction: The Potential of the Imidazo[1,2-a]pyrimidine Core in Materials Science
The imidazo[1,2-a]pyrimidine scaffold, a fused heterocyclic system, is gaining significant attention beyond its traditional applications in medicinal chemistry.[1][2] The inherent physicochemical properties of this nitrogen-rich core, particularly its fluorescence activity, make it a compelling candidate for the development of novel functional organic materials.[3][4] The π-conjugated bicyclic structure of imidazo[1,2-a]pyrimidines can lead to fluorescence emissions with excellent quantum yields.[5] The photophysical properties of these compounds can be finely tuned through the introduction of various substituents, a critical feature for designing materials with specific optoelectronic characteristics.[5][6] This has led to their exploration as fluorescent dyes, probes, and even materials for Organic Light-Emitting Diodes (OLEDs).[7][8]
This application note presents a forward-looking exploration of 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine as a strategic precursor for advanced materials, particularly for applications in organic electronics. The presence of two distinct halogen atoms at the 3- and 6-positions offers an exceptional opportunity for sequential and site-selective functionalization through well-established organometallic cross-coupling reactions. This dual reactivity allows for the construction of complex molecular architectures, such as donor-acceptor systems, which are fundamental to the design of high-performance OLED emitters.
Proposed Application: A Building Block for High-Efficiency Phosphorescent OLED Emitters
We hypothesize that this compound can serve as a foundational building block for a new class of phosphorescent emitters for OLEDs. The strategy involves a two-step functionalization to introduce both an electron-donating and an electron-withdrawing moiety, creating a molecule with a tunable energy gap and efficient charge carrier recombination.
Workflow for the Synthesis of a Donor-Acceptor Molecule
Caption: Synthetic workflow for the functionalization of this compound.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a hypothetical donor-acceptor molecule based on the this compound core.
Part 1: Suzuki Coupling at the C3-Position
This protocol describes the introduction of an aryl group at the more reactive C3-bromo position. The choice of a Suzuki coupling is based on its high functional group tolerance and mild reaction conditions.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq)
-
2M Sodium Carbonate (Na2CO3) solution (3.0 eq)
-
Toluene and Ethanol (4:1 mixture)
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Protocol:
-
To a flame-dried round-bottom flask, add this compound and the arylboronic acid.
-
Add the palladium catalyst, Pd(PPh3)4, to the flask.
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add the degassed toluene/ethanol solvent mixture via syringe.
-
Add the degassed 2M Na2CO3 solution to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 3-aryl-6-chloroimidazo[1,2-a]pyrimidine intermediate.
Rationale: The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C3 position. Pd(PPh3)4 is a robust catalyst for Suzuki couplings of heteroaryl halides. The aqueous base (Na2CO3) is crucial for the transmetalation step in the catalytic cycle.
Part 2: Buchwald-Hartwig Amination at the C6-Position
This protocol details the introduction of an electron-donating amine group at the C6-chloro position of the intermediate synthesized in Part 1.
Materials:
-
3-Aryl-6-chloroimidazo[1,2-a]pyrimidine (1.0 eq)
-
Donor amine (e.g., Carbazole) (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium Carbonate (Cs2CO3) (2.0 eq)
-
Anhydrous 1,4-Dioxane
-
Nitrogen gas supply
Protocol:
-
In a glovebox or under a nitrogen atmosphere, add the 3-aryl-6-chloroimidazo[1,2-a]pyrimidine, the donor amine, and Cs2CO3 to a dry Schlenk tube.
-
In a separate vial, prepare the catalyst system by mixing Pd2(dba)3 and Xantphos in anhydrous dioxane.
-
Add the catalyst solution to the Schlenk tube containing the reactants.
-
Seal the tube and heat the reaction mixture to 110 °C for 24 hours. Monitor by TLC.
-
After cooling to room temperature, dilute the mixture with dichloromethane and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the final donor-acceptor molecule.
Rationale: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The choice of Pd2(dba)3 as the palladium source and Xantphos as the ligand is effective for the amination of less reactive aryl chlorides. Cs2CO3 is a strong base often required for these transformations.
Characterization and Expected Properties
The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure. The photophysical properties can be investigated using UV-Vis and photoluminescence spectroscopy.
| Property | Expected Value | Rationale |
| Absorption (λmax) | 350-400 nm | Intramolecular charge transfer from donor to acceptor. |
| Emission (λmax) | 500-550 nm (Green) | Tunable by modifying donor/acceptor strength. |
| Quantum Yield | > 0.6 | Imidazo[1,2-a]pyrimidine core is known for high fluorescence.[5] |
| Thermal Stability (Td) | > 300 °C | Rigid heterocyclic core contributes to high thermal stability. |
Proposed Molecular Architecture
Caption: Donor-Acceptor structure of the target molecule.
Conclusion
This compound is a highly promising and versatile precursor for the synthesis of advanced organic electronic materials. Its di-halogenated structure allows for predictable and selective functionalization, enabling the creation of tailored molecules with desirable photophysical and electronic properties. The protocols outlined in this note provide a robust framework for researchers and scientists to explore the potential of this scaffold in the development of next-generation OLEDs and other organic electronic devices.
References
- 1. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescent Imidazo[1,2-a]pyrimidine Compounds as Biocompatible Organic Photosensitizers that Generate Singlet Oxygen: A Potential Tool for Phototheranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrpr.com [ijrpr.com]
- 6. Substituent Effects on Fluorescent Properties of Imidazo(1,2-a)pyridine-Based Compounds. | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Mastering the Scaffold: A Guide to Developing Fluorescent Probes with 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine
Introduction: The Imidazo[1,2-a]pyrimidine Core - A Privileged Scaffold for Fluorescence
In the dynamic landscape of molecular probes, the imidazo[1,2-a]pyrimidine scaffold has emerged as a cornerstone for the design of novel fluorophores.[1][2] Its rigid, π-conjugated bicyclic structure provides a robust framework for fluorescence, offering high quantum yields and photostability. The inherent physicochemical properties of this heterocycle make it an attractive candidate for applications in bioimaging, chemical sensing, and materials science.[1] The strategic placement of substituents on the imidazo[1,2-a]pyrimidine core allows for the fine-tuning of its photophysical properties, including absorption and emission wavelengths, Stokes shift, and sensitivity to the local environment.
This guide focuses on the versatile starting material, 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine , a key building block for the synthesis of a diverse library of fluorescent probes. The differential reactivity of the bromine and chlorine substituents at the C-3 and C-6 positions, respectively, enables selective and sequential functionalization. This dual-halogenated scaffold serves as a versatile platform for introducing various functionalities through well-established palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
This document provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and characterization techniques for developing novel fluorescent probes from this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their work.
Synthetic Strategies: Harnessing the Reactivity of this compound
The synthetic utility of this compound lies in the orthogonal reactivity of its two halogen atoms. The C-Br bond at the 3-position is generally more reactive towards palladium-catalyzed cross-coupling reactions than the C-Cl bond at the 6-position. This difference in reactivity allows for a stepwise functionalization approach, enabling the synthesis of complex and precisely substituted imidazo[1,2-a]pyrimidine derivatives.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Hetaryl Moieties
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[3][4] In the context of this compound, this reaction is instrumental for introducing aryl or heteroaryl substituents at the 3-position, which can significantly influence the photophysical properties of the resulting molecule. The extended π-conjugation often leads to a red-shift in both absorption and emission spectra.
A typical Suzuki-Miyaura reaction involves a palladium catalyst, a phosphine ligand, a base, and a suitable solvent system. The choice of these components is crucial for achieving high yields and preventing side reactions. For instance, the use of bulky, electron-rich phosphine ligands can enhance the efficiency of the catalytic cycle.[5]
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7] This reaction is particularly useful for introducing a rigid alkynyl linker, which can be further functionalized or used to extend the π-system of the fluorophore. The introduction of an alkyne at the 3-position of the imidazo[1,2-a]pyrimidine core can lead to probes with interesting photophysical properties, including large Stokes shifts.
The Sonogashira coupling is typically catalyzed by a combination of a palladium complex and a copper(I) salt in the presence of an amine base.[6] Modern protocols have also been developed that are copper-free, which can be advantageous in certain applications to avoid potential cytotoxicity.
Buchwald-Hartwig Amination: Installing Amino Groups for Diverse Applications
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9] This reaction is essential for introducing primary or secondary amines at the 6-position of the imidazo[1,2-a]pyrimidine scaffold after functionalization at the 3-position. The amino group can serve as a versatile handle for further derivatization, such as the attachment of biomolecules or other signaling units. Furthermore, the introduction of an electron-donating amino group at the 6-position can significantly enhance the fluorescence quantum yield of the probe.[2]
Successful Buchwald-Hartwig amination requires careful selection of the palladium catalyst, phosphine ligand, and base. Bulky biarylphosphine ligands are often employed to facilitate the reductive elimination step and improve reaction outcomes.[8]
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a general framework for the synthesis of a fluorescent probe derived from this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Synthesis of a 3-Aryl-6-chloroimidazo[1,2-a]pyrimidine via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a 3-aryl-6-chloroimidazo[1,2-a]pyrimidine, a key intermediate for further functionalization.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 10 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-6-chloroimidazo[1,2-a]pyrimidine.
Self-Validation: The successful synthesis can be confirmed by ¹H NMR and ¹³C NMR spectroscopy, and mass spectrometry. The disappearance of the starting material on TLC and the appearance of a new, less polar spot is a good indicator of reaction progression.
Protocol 2: Synthesis of a 3-Aryl-6-aminoimidazo[1,2-a]pyrimidine via Buchwald-Hartwig Amination
This protocol details the introduction of an amine at the 6-position of the previously synthesized 3-aryl-6-chloroimidazo[1,2-a]pyrimidine.
Materials:
-
3-Aryl-6-chloroimidazo[1,2-a]pyrimidine
-
Amine (1.5 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
XPhos (0.04 equivalents)
-
NaOtBu (1.4 equivalents)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add 3-aryl-6-chloroimidazo[1,2-a]pyrimidine (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed toluene (10 mL) to the flask, followed by the amine (1.5 mmol).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the final fluorescent probe.
Self-Validation: Successful amination can be confirmed by spectroscopic methods. A significant upfield shift of the aromatic protons in the ¹H NMR spectrum and the appearance of N-H signals (for primary or secondary amines) are indicative of the desired product. Mass spectrometry will confirm the expected molecular weight.
Characterization of Photophysical Properties
A thorough characterization of the photophysical properties of the newly synthesized fluorescent probes is essential to understand their behavior and potential applications.
Key Photophysical Parameters:
-
Absorption and Emission Spectra: These spectra determine the wavelengths at which the probe absorbs and emits light. They are typically measured using a UV-Vis spectrophotometer and a spectrofluorometer, respectively.
-
Molar Absorptivity (ε): This parameter quantifies how strongly the probe absorbs light at a given wavelength. It is determined using the Beer-Lambert law.
-
Fluorescence Quantum Yield (ΦF): This is a measure of the efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons. It is often determined relative to a known standard.[10]
-
Stokes Shift: This is the difference in wavelength between the absorption maximum and the emission maximum. A large Stokes shift is generally desirable to minimize self-quenching and improve signal-to-noise ratio.
-
Fluorescence Lifetime (τ): This is the average time the molecule spends in the excited state before returning to the ground state. It can be measured using time-resolved fluorescence spectroscopy.
Data Presentation: A Comparative Overview
The following table provides representative photophysical data for imidazo[1,2-a]pyrimidine-based fluorescent probes, illustrating the influence of substituents on their properties.
| Probe Structure | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | ΦF | Solvent | Reference |
| 2-Phenylimidazo[1,2-a]pyrimidine | ~330 | ~380 | ~4000 | ~0.6 | CH₂Cl₂ | [1] |
| 2-(4-Aminophenyl)imidazo[1,2-a]pyrimidine | ~350 | ~450 | ~6500 | ~0.8 | CH₂Cl₂ | [1] |
| 3-Hydroxymethyl-2-phenylimidazo[1,2-a]pyrimidine | ~340 | ~410 | ~5200 | ~0.5 | EtOH | [1] |
| Imidazo[1,5-a]pyridine derivative | ~380 | ~520 | >5000 | ~0.38 | Toluene | [10] |
Visualizing the Workflow and Concepts
To further clarify the experimental and conceptual frameworks, the following diagrams are provided.
Caption: Synthetic workflow for a fluorescent probe.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile starting material for the development of novel fluorescent probes. Its differential reactivity allows for controlled, stepwise functionalization, enabling the synthesis of a wide array of probes with tailored photophysical properties. The application of robust and well-established cross-coupling methodologies, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, provides a reliable synthetic toolbox for researchers in this field.
The protocols and data presented in this guide serve as a foundation for the rational design and synthesis of imidazo[1,2-a]pyrimidine-based fluorophores. Future work in this area will likely focus on the development of probes with enhanced properties, such as two-photon absorption, near-infrared emission, and specific targeting capabilities for advanced bioimaging and sensing applications. The continued exploration of the chemical space around the imidazo[1,2-a]pyrimidine scaffold promises to yield a new generation of powerful tools for scientific discovery.
References
- 1. Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
Application Note: A Step-by-Step Guide to the Strategic Functionalization of 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine
Abstract
The imidazo[1,2-a]pyrimidine scaffold is a privileged core structure in modern medicinal chemistry, found in numerous therapeutic agents. The di-halogenated derivative, 3-bromo-6-chloroimidazo[1,2-a]pyrimidine, offers a versatile platform for the synthesis of diverse compound libraries through selective functionalization. This guide provides a detailed, step-by-step approach for researchers, scientists, and drug development professionals to strategically modify this scaffold. We delve into the principles of selective reactivity, offering field-proven protocols for palladium-catalyzed cross-coupling reactions at the C3-position and subsequent functionalization at the C6-position.
Introduction: The Imidazo[1,2-a]pyrimidine Scaffold
Imidazo[1,2-a]pyrimidines and their related pyridinone analogs are nitrogen-rich heterocyclic compounds that feature prominently in biologically active molecules.[1][2] Their structural rigidity and ability to engage in various intermolecular interactions make them ideal pharmacophores. For instance, the well-known hypnotic agent Zolpidem, an imidazo[1,2-a]pyridine derivative, highlights the therapeutic potential of this heterocyclic family.[3][4][5]
The subject of this guide, this compound (Figure 1), is a powerful synthetic intermediate. The presence of two distinct halogen atoms at electronically different positions (C3 and C6) allows for sequential and site-selective chemical modifications.
Figure 1: Structure of this compound
Caption: Chemical structure of the starting scaffold.
The Principle of Selective Functionalization
The key to strategically derivatizing this compound lies in the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions.
-
C3-Br Bond: The C3 position of the imidazo[1,2-a]pyrimidine ring is electron-rich, making the C-Br bond highly susceptible to oxidative addition to a Pd(0) catalyst. This is the more reactive site.
-
C6-Cl Bond: The C6 position on the pyrimidine ring is comparatively electron-deficient. The C-Cl bond is stronger and less reactive towards Pd(0) under standard cross-coupling conditions.
This reactivity difference enables a hierarchical approach: selective functionalization of the C3-position while leaving the C6-chloro group intact for a subsequent, potentially different, transformation.
Part I: Selective Functionalization at the C3-Position
We will focus on three cornerstone palladium-catalyzed reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These reactions are pillars of modern synthetic chemistry for forming C-C and C-N bonds, respectively.[6][7][8]
A. C3-Arylation/Het-Arylation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between the C3 position and various aryl or heteroaryl boronic acids or esters.[9]
Causality and Rationale: The choice of catalyst, ligand, and base is critical. A palladium(II) precatalyst like Pd(dppf)Cl₂ is often used, which is reduced in situ to the active Pd(0) species. The dppf ligand provides the right balance of electron-donating properties and steric bulk to facilitate both oxidative addition and reductive elimination steps of the catalytic cycle. A weak inorganic base like sodium or potassium carbonate is sufficient to promote the transmetalation step without causing unwanted side reactions.
Caption: Suzuki-Miyaura cross-coupling workflow.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq.), and sodium carbonate (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂·CH₂Cl₂ (0.05-0.10 eq.).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-aryl-6-chloroimidazo[1,2-a]pyrimidine derivative.
| Parameter | Recommended Reagent/Condition | Rationale |
| Palladium Source | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Robust, commercially available precatalysts. |
| Ligand | dppf (part of precatalyst) | Balances stability and reactivity for the catalytic cycle. |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Mild base sufficient for transmetalation. |
| Solvent | Dioxane/H₂O, DME/H₂O, Toluene/EtOH/H₂O | Aqueous mixture aids in dissolving the base and boronic acid. |
| Temperature | 80 - 100 °C | Provides thermal energy to overcome activation barriers. |
B. C3-Alkynylation via Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking a terminal alkyne to the C3 position. This reaction is invaluable for introducing a linear, rigid linker into the molecule.[7][10][11]
Causality and Rationale: This reaction uniquely employs a dual-catalyst system. The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (e.g., CuI) reacts with the terminal alkyne to form a more reactive copper(I) acetylide intermediate.[10][12] This intermediate readily undergoes transmetalation with the palladium complex. An organic base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used both as a base and often as the solvent to neutralize the H-X byproduct.
Caption: Sonogashira cross-coupling workflow.
Protocol 2: General Procedure for Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent like THF or DMF.
-
Reagent Addition: Add the terminal alkyne (1.1-1.5 eq.), copper(I) iodide (CuI, 0.05-0.20 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.).
-
Base Addition: Add an organic base, such as triethylamine (TEA, 2.0-3.0 eq.), which also serves to scavenge the HBr formed. The solvent and base must be thoroughly degassed.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Dissolve the residue in a suitable solvent and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to obtain the desired 3-alkynyl derivative.
| Parameter | Recommended Reagent/Condition | Rationale |
| Palladium Source | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Standard, effective catalysts for Sonogashira reactions. |
| Copper(I) Source | CuI | Co-catalyst essential for activating the alkyne. |
| Base | TEA, DIPA | Acts as both a base and often a solvent. |
| Solvent | THF, DMF | Aprotic solvents to dissolve reagents. |
| Temperature | 25 - 60 °C | Generally proceeds under mild thermal conditions. |
C. C3-Amination via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the introduction of primary or secondary amines at the C3 position.[8][13][14]
Causality and Rationale: This reaction is highly dependent on the choice of ligand.[15] Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos) are required to promote the challenging reductive elimination step that forms the C-N bond. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is necessary to deprotonate the amine, forming the active amide nucleophile.
Caption: Buchwald-Hartwig amination workflow.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., XPhos, 0.08 eq.), and the base (e.g., NaOtBu, 1.4 eq.) to a Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq.) and the primary or secondary amine (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction Conditions: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours. Monitor for completion by LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite. Wash the filtrate with water and brine, then dry over Na₂SO₄.
-
Purification: After filtration and concentration, purify the crude material by column chromatography on silica gel to isolate the C3-aminated product.
| Parameter | Recommended Reagent/Condition | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common Pd(0) or Pd(II) precatalysts. |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich ligands are essential for C-N bond formation.[15] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic base required for amine deprotonation. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are critical. |
| Temperature | 80 - 110 °C | Higher temperatures are often needed to drive the reaction. |
Part II: Functionalization at the C6-Position
Once the C3-position has been selectively functionalized, the C6-chloro substituent becomes the target for further modification. This can typically be achieved via nucleophilic aromatic substitution (SNAr) or under more forcing cross-coupling conditions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring makes the C6-position susceptible to attack by strong nucleophiles.[16][17][18] This reaction proceeds via an addition-elimination mechanism, often facilitated by heating.[16][19]
Protocol 4: General Procedure for SNAr at C6
-
Reaction Setup: In a sealed tube, dissolve the 3-substituted-6-chloroimidazo[1,2-a]pyrimidine (1.0 eq.) in a polar aprotic solvent such as DMSO, DMF, or NMP.
-
Nucleophile Addition: Add the desired nucleophile (e.g., a secondary amine like morpholine, an alkoxide, or a thiol) in excess (2.0-5.0 eq.). A base such as K₂CO₃ or DIPEA may be added if the nucleophile is used as its salt.
-
Reaction Conditions: Heat the reaction mixture to 100-150 °C for 6-24 hours.
-
Work-up: Cool the reaction, pour it into water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over Na₂SO₄.
-
Purification: Concentrate and purify by column chromatography to yield the di-substituted product.
Conclusion
The this compound scaffold is a highly valuable building block for combinatorial chemistry and drug discovery. By leveraging the differential reactivity of the C3-Br and C6-Cl bonds, a vast chemical space can be explored. The palladium-catalyzed cross-coupling reactions detailed herein provide reliable and versatile methods for initial functionalization at the more reactive C3-position, followed by subsequent modification at C6. These protocols offer a robust framework for the synthesis of novel and diverse libraries of imidazo[1,2-a]pyrimidine derivatives.
References
- 1. Structural modification of zolpidem led to potent antimicrobial activity in imidazo[1,2-a]pyridine/pyrimidine-1,2,3-triazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow chemistry synthesis of zolpidem, alpidem and other GABAA agonists and their biological evaluation through the use of in-line frontal affinity chromatography - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. jocpr.com [jocpr.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Khan Academy [khanacademy.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine
Welcome to the technical support center for the synthesis of 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction yields and overcome common synthetic challenges.
I. Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable solutions.
Question 1: My overall yield is consistently low. What are the most critical parameters to investigate?
Answer:
Low yield in this two-step synthesis can stem from inefficiencies in either the initial cyclization to form 6-chloroimidazo[1,2-a]pyrimidine or the subsequent bromination. A systematic approach is crucial.
Step 1: Verify the Success of the Cyclization Reaction
The foundational reaction is the condensation of 2-amino-5-chloropyrimidine with a suitable C2 synthon, typically an α-haloketone or its equivalent.[1][2]
-
Purity of Starting Materials: Ensure the 2-amino-5-chloropyrimidine is pure and dry.[3] Impurities can lead to unwanted side reactions. The α-halo-carbonyl reagent should be of high quality; for instance, chloroacetaldehyde or bromoacetaldehyde are common choices.[4]
-
Solvent and Temperature: The choice of solvent can be critical. While polar aprotic solvents like DMF or acetonitrile can be used, they may sometimes lead to complex and difficult-to-separate mixtures.[1] Consider less polar solvents like dioxane or toluene, which may require higher temperatures and longer reaction times but can offer cleaner reactions.[1][3] Microwave-assisted synthesis has also been shown to decrease reaction times and improve yields in related imidazo[1,2-a]pyrimidine syntheses.[5]
-
Base Selection: A base, such as sodium bicarbonate or sodium acetate, is often employed to neutralize the hydrogen halide formed during the reaction.[1][2] The stoichiometry of the base should be carefully controlled.
Step 2: Optimize the Bromination Step
The bromination of the 6-chloroimidazo[1,2-a]pyrimidine intermediate is an electrophilic aromatic substitution. The C3 position is the most electron-rich and, therefore, the most reactive site.[6]
-
Brominating Agent: N-Bromosuccinimide (NBS) is the most common and effective reagent for this transformation.[7][8] It is crucial to use freshly recrystallized NBS, as aged NBS can contain bromine, leading to side reactions.[9] Other brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can also be effective.[10]
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent like dichloromethane (DCM) or chloroform at room temperature.[7] Monitoring the reaction by TLC is essential to determine the point of maximum conversion and avoid the formation of di-brominated or other byproducts.
-
Mechanism and Side Reactions: NBS provides a low, steady concentration of electrophilic bromine.[11] Understanding the mechanism helps in troubleshooting. For instance, radical reactions can occur if the reaction is exposed to light or radical initiators are present, though this is more common in allylic or benzylic brominations.[9]
Question 2: I am observing significant impurity formation, particularly a di-brominated product. How can I improve the selectivity for the mono-brominated product?
Answer:
Formation of a di-brominated byproduct indicates that the reaction conditions are too harsh or the stoichiometry is not well-controlled. Here’s how to address this:
-
Control Stoichiometry: Use a slight excess, but not a large excess, of NBS (e.g., 1.05-1.1 equivalents). Carefully weigh your reagents.
-
Temperature Control: Perform the reaction at a lower temperature. Starting at 0 °C and allowing the reaction to slowly warm to room temperature can often improve selectivity.
-
Slow Addition of NBS: Instead of adding all the NBS at once, add it portion-wise over a period. This maintains a low concentration of the brominating agent, favoring mono-substitution.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent further bromination of the desired product.
Question 3: The reaction seems to stall and does not go to completion. What could be the cause?
Answer:
A stalled reaction can be due to several factors related to reagents, catalysts, or reaction conditions.
-
Reagent Purity and Activity:
-
Solvent Issues:
-
Insufficient Activation:
-
While the imidazo[1,2-a]pyrimidine ring system is generally activated towards electrophilic substitution, in some cases, gentle heating might be required to push the reaction to completion. However, this should be done cautiously to avoid byproduct formation.
-
Question 4: I'm having difficulty with the purification of the final product. What are the recommended procedures?
Answer:
Purification of this compound typically involves removing unreacted starting materials, the succinimide byproduct from NBS, and any over-brominated species.
-
Work-up:
-
After the reaction is complete, it is common to quench any remaining NBS with a reducing agent like sodium thiosulfate or sodium bisulfite solution.
-
Wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to remove any acidic byproducts.
-
Follow with a water wash and then a brine wash to remove residual water.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
-
Crystallization: Recrystallization is often an effective method for purification. A mixed solvent system, such as ethyl acetate/hexane, can be effective.[4] Experiment with different solvent systems to find the one that gives the best recovery and purity.
-
Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography is a reliable alternative. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is typically used.
II. Frequently Asked Questions (FAQs)
Synthesis Pathway Overview
Caption: General synthesis pathway for this compound.
Q1: What is the role of the base in the initial cyclization step?
The base, typically a mild inorganic base like sodium bicarbonate, plays a crucial role in neutralizing the hydrohalic acid (e.g., HCl or HBr) that is formed as a byproduct during the condensation and cyclization of 2-amino-5-chloropyrimidine with the α-halo-carbonyl compound.[2] This prevents the protonation of the starting aminopyrimidine, which would render it unreactive as a nucleophile.
Q2: Can I use bromine (Br₂) directly for the bromination step instead of NBS?
While elemental bromine can be used as a brominating agent, NBS is generally preferred for this type of reaction.[11] NBS provides a low, constant concentration of Br₂, which helps to control the reaction and minimize the formation of over-brominated byproducts.[11] Direct use of Br₂ can be less selective and lead to a mixture of products that are difficult to separate.
Q3: Are there any specific safety precautions I should take during this synthesis?
Yes, standard laboratory safety practices should always be followed. Specifically:
-
N-Bromosuccinimide (NBS): NBS is an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle it in a well-ventilated fume hood.[9]
-
α-Halo-carbonyls: These reagents are often lachrymators and are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a fume hood.
-
Solvents: Work with organic solvents in a well-ventilated area and away from ignition sources.
Q4: What are the expected spectroscopic data for the final product?
While specific shifts will depend on the solvent and instrument, you can generally expect the following in the 1H NMR spectrum for the imidazo[1,2-a]pyrimidine core: characteristic signals in the aromatic region corresponding to the protons on the fused ring system.[5] For this compound, you would expect to see distinct signals for the protons at the C2, C5, and C7 positions. Mass spectrometry should confirm the molecular weight of the product (approximately 232.47 g/mol for C₆H₃BrClN₃).[12][13]
Troubleshooting Workflow
References
- 1. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-conferences.org [bio-conferences.org]
- 3. benchchem.com [benchchem.com]
- 4. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 5. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.uees.edu.ec [research.uees.edu.ec]
- 7. Multicomponent catalyst-free regioselective synthesis and binding studies of 3-aroyl-2-methylimidazo[1,2-a]pyrimidines with BSA using biophysical and computational techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]
- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 10. Bromination [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. This compound | CymitQuimica [cymitquimica.com]
- 13. This compound - CAS:944906-48-3 - Sunway Pharm Ltd [3wpharm.com]
Technical Support Center: Advanced Strategies for 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine Coupling Reactions
Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine. This scaffold is a cornerstone in the development of novel therapeutics, particularly kinase inhibitors. However, its unique electronic and steric properties present significant challenges in achieving selective and high-yielding C-3 functionalization.
This guide is structured as a series of frequently encountered problems, providing not just solutions, but a deep dive into the mechanistic rationale behind them. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic routes.
Core Principles: Understanding the Reactivity of the Imidazo[1,2-a]pyrimidine Core
The this compound core is an electron-deficient heteroaromatic system. This has two major consequences for palladium-catalyzed cross-coupling reactions:
-
Enhanced Reactivity of Halides: The electron-withdrawing nature of the fused pyrimidine ring and the bridgehead nitrogen makes the C-Br and C-Cl bonds more susceptible to oxidative addition by a Pd(0) catalyst compared to more electron-rich systems.
-
Site Selectivity: In palladium-catalyzed reactions, the C-Br bond at the 3-position is significantly more reactive than the C-Cl bond at the 6-position. This is due to the lower bond dissociation energy of the C-Br bond, making it the preferred site for oxidative addition. Selective coupling at the C-6 position typically requires much harsher conditions or specialized catalysts and is usually performed after the C-3 position has been functionalized.[1]
Frequently Asked Questions & Troubleshooting Guide
FAQ 1: I'm observing significant hydrodehalogenation (debromination) at the C-3 position, leading to the 6-chloroimidazo[1,2-a]pyrimidine byproduct. How can I prevent this?
A1: Root Cause Analysis & Mitigation Strategies
Hydrodehalogenation, or debromination, is a common and frustrating side reaction in palladium-catalyzed couplings of heteroaromatics.[2] It occurs when the organopalladium intermediate, formed after oxidative addition, is intercepted by a hydride source before it can proceed through the desired catalytic cycle. This results in the cleavage of the carbon-halogen bond and its replacement with a hydrogen atom.
Mechanistic Insight: The culprit is often a Palladium-Hydride (Pd-H) species. These can form from several sources:
-
Bases: Carbonate or phosphate bases can generate trace amounts of water, which can participate in pathways leading to Pd-H species. Stronger alkoxide bases in the presence of alcohols are significant sources of hydrides.
-
Solvents: Protic solvents (e.g., methanol, ethanol) or even residual water in aprotic solvents can be a hydride source.[3]
-
Organoboron Reagents: In Suzuki couplings, the boronic acid itself can undergo protodeborylation, releasing a proton that can contribute to the formation of Pd-H species.
Troubleshooting Protocol:
-
Choice of Base: This is the most critical parameter. Avoid strong, protic bases if possible.
-
Recommended: Use anhydrous inorganic bases like cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF).[4] These provide sufficient basicity for the catalytic cycle while minimizing hydride formation.
-
Avoid: Sodium ethoxide (NaOEt) or sodium tert-butoxide (NaOtBu) if debromination is severe, especially when using alcohol-based solvents.
-
-
Solvent System: Ensure your solvent is anhydrous and aprotic.
-
Recommended: Dioxane, Toluene, or DMF are excellent choices. Always use freshly distilled or commercially available anhydrous grades.
-
Avoid: Protic solvents like methanol, ethanol, or isopropanol. If a mixed solvent system is required (e.g., for solubility), minimize the amount of the protic component.
-
-
Rigorous Inert Atmosphere: While not a direct source of hydrides, oxygen can lead to catalyst decomposition and side reactions that may indirectly promote hydrodehalogenation.[5] Ensure the reaction vessel is thoroughly degassed (e.g., by three evacuate/backfill cycles with argon or nitrogen) before adding the catalyst.[6]
Optimized Low-Debromination Suzuki Coupling Protocol:
| Parameter | Recommended Condition | Rationale |
| Substrate | This compound (1 equiv) | - |
| Boronic Acid | Aryl/Heteroaryl Boronic Acid (1.2-1.5 equiv) | Excess ensures complete consumption of the substrate. |
| Catalyst | Pd(dppf)Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (5 mol%) | dppf is a robust ligand for heteroaromatic couplings. |
| Base | K₃PO₄ (3 equiv) or Cs₂CO₃ (2-3 equiv) | Anhydrous, non-protic bases minimize Pd-H formation. |
| Solvent | Anhydrous 1,4-Dioxane or Toluene | Aprotic medium prevents solvent-derived hydride transfer. |
| Temperature | 80-100 °C | Balances reaction rate with minimizing thermal decomposition. |
| Atmosphere | Argon or Nitrogen | Prevents oxidative side reactions and catalyst degradation.[5] |
FAQ 2: My desired C-3 coupled product is contaminated with a homocoupled dimer of my coupling partner (e.g., biaryl from boronic acid, or a diyne from a terminal alkyne). What's happening?
A2: Understanding and Preventing Homocoupling
Homocoupling is a side reaction where two molecules of the coupling partner react with each other. In Suzuki reactions, this forms a biaryl (R-R from R-B(OH)₂), and in Sonogashira reactions, it leads to a diyne (R-C≡C-R from R-C≡H), often called the Glaser coupling byproduct.
Mechanistic Insight:
-
Suzuki Homocoupling: This is often promoted by the presence of Pd(II) species and oxygen.[5] If the Pd(0) catalyst is oxidized to Pd(II) by air, or if a Pd(II) precatalyst is not efficiently reduced, it can catalyze the homocoupling of the boronic acid.
-
Sonogashira Homocoupling: This is primarily a copper-catalyzed process. The Cu(I) co-catalyst, essential for the main cycle, can also catalyze the oxidative dimerization of the terminal alkyne, especially in the presence of oxygen.[7]
Troubleshooting Workflow:
The following flowchart provides a decision-making process to diagnose and solve homocoupling issues.
References
Navigating the Purification of 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine: A Technical Support Guide
Welcome to the technical support center for the purification of 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with purifying this halogenated heterocyclic compound. The inherent reactivity of the imidazo[1,2-a]pyrimidine core, coupled with the presence of two different halogen substituents, presents unique purification hurdles that demand a systematic and well-understood approach.
Core Concepts in Purifying Halogenated Heterocycles
Halogenated heterocyclic compounds like this compound are invaluable building blocks in medicinal chemistry.[1][2] However, their purification is often complicated by their propensity for dehalogenation, sensitivity to acidic conditions (sometimes found on standard silica gel), and the challenge of separating structurally similar impurities. A successful purification strategy hinges on a foundational understanding of the molecule's properties and potential degradation pathways.
Frequently Asked Questions (FAQs)
Here, we address common questions and concerns that arise during the purification of this compound.
Q1: My purified this compound is a yellow to brown solid, but I expected a white powder. Is this a sign of impurity?
A1: While the expected color of a highly pure compound is often white or off-white, a yellow or brownish hue in halogenated compounds can sometimes indicate the presence of trace impurities. These could be residual starting materials, byproducts from the synthesis, or degradation products. However, it is also possible for the pure compound itself to have a slight coloration. The definitive test of purity is not color, but analytical data such as NMR, LC-MS, and melting point. If these analyses confirm the structure and high purity, the color may be inherent to the crystalline form of the compound. If impurities are detected, consider the troubleshooting steps outlined in the following sections.
Q2: I am observing streaking and poor separation during column chromatography on silica gel. What is causing this and how can I fix it?
A2: Streaking and poor separation of nitrogen-containing heterocycles on silica gel are common issues. The basic nitrogen atoms in the imidazo[1,2-a]pyrimidine ring system can interact strongly with the acidic silanol groups on the surface of the silica gel. This can lead to irreversible adsorption, product loss, and broad, streaky bands.
To mitigate this, you can:
-
Deactivate the silica gel: Pre-treating the silica gel with a small amount of a basic modifier like triethylamine (typically 0.5-1% v/v) in your eluent system can neutralize the acidic sites and improve peak shape.
-
Use an alternative stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for purifying basic compounds.
-
Employ a different chromatographic technique: If streaking persists, consider reversed-phase chromatography.
Q3: I suspect I am losing one or both of the halogen atoms during purification. How can I prevent this dehalogenation?
A3: Dehalogenation can occur under harsh pH conditions or in the presence of certain nucleophiles or reducing agents. To minimize this:
-
Avoid strongly acidic or basic conditions: When performing extractions, use mild acids (e.g., dilute citric acid) and bases (e.g., sodium bicarbonate solution).
-
Be mindful of your chromatography conditions: If using modified silica gel, ensure the modifier is not overly reactive with your compound.
-
Handle with care: Store the compound in a cool, dark place to prevent light-induced degradation, which can sometimes lead to dehalogenation.
Troubleshooting Purification Workflows
This section provides a structured approach to troubleshooting common purification problems encountered with this compound.
Workflow 1: Recrystallization
Recrystallization is often the first line of defense for purifying solid compounds. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Problem: Difficulty finding a suitable recrystallization solvent.
Solution: A systematic solvent screening approach is recommended.
| Solvent Category | Examples | Expected Solubility of this compound |
| Protic Solvents | Methanol, Ethanol, Isopropanol (IPA) | Moderate to good solubility, especially when heated. |
| Aprotic Polar | Acetone, Ethyl Acetate (EtOAc), Acetonitrile (ACN), Dimethylformamide (DMF) | Good solubility, particularly in DMF. |
| Aprotic Nonpolar | Hexanes, Toluene | Poor solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good solubility. |
Step-by-Step Recrystallization Protocol:
-
Solvent Screening:
-
Place a small amount of your crude material (10-20 mg) in several test tubes.
-
Add a small volume (0.5-1 mL) of a single solvent to each test tube.
-
Observe the solubility at room temperature.
-
Gently heat the mixtures that did not dissolve at room temperature and observe.
-
Allow the heated solutions to cool to room temperature and then in an ice bath to assess crystal formation.
-
-
Developing a Solvent System:
-
Based on the screening, a single solvent may be suitable. For instance, if the compound is sparingly soluble in hot ethanol but dissolves readily upon heating and precipitates upon cooling, ethanol could be a good choice.
-
More commonly, a binary solvent system is required. A good starting point for imidazo[1,2-a]pyrimidine derivatives is a mixture of a polar solvent in which the compound is soluble (like DMF or isopropanol) and a less polar solvent in which it is less soluble. A reported system for a related compound is a DMF/isopropanol mixture.[2]
-
-
Execution:
-
Dissolve the crude this compound in a minimal amount of the hot solvent or the "good" solvent of a binary pair.
-
If using a binary system, slowly add the "poor" solvent until the solution becomes slightly turbid.
-
Reheat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
Workflow 2: Column Chromatography
When recrystallization is ineffective or for separating complex mixtures, column chromatography is the method of choice.
Problem: Co-elution of the product with impurities.
Solution: A systematic approach to developing a TLC and column chromatography method is necessary.
Step-by-Step Column Chromatography Protocol:
-
TLC Method Development:
-
The goal is to find a solvent system that gives your product an Rf value of approximately 0.2-0.4 on a silica gel TLC plate.
-
Start with a relatively nonpolar eluent system, such as 10% ethyl acetate in hexanes, and gradually increase the polarity.
-
A good starting point for imidazo[1,2-a]pyrimidines is a mixture of hexanes and ethyl acetate.
-
If the compound is very polar and does not move from the baseline even with 100% ethyl acetate, consider adding a small amount of methanol (e.g., 1-5%) to the ethyl acetate.
-
To counteract the acidity of the silica gel, you can add a small amount of triethylamine (0.5-1%) to your eluent system.
-
-
Column Packing and Loading:
-
Prepare a slurry of silica gel in your chosen eluent and pack the column.
-
Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent (like DCM) and load it onto the column. Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
-
Elution and Fraction Collection:
-
Run the column with your chosen eluent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity).
-
Collect fractions and monitor them by TLC to identify those containing your pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Identifying and Mitigating Common Impurities
The synthesis of this compound typically involves the condensation of a 2-aminopyrimidine derivative with a bromo- or chloro-functionalized carbonyl compound.[2] Potential impurities can arise from:
-
Unreacted Starting Materials: The 2-aminopyrimidine precursor or the carbonyl reagent may be carried through the reaction.
-
Isomeric Byproducts: Depending on the synthetic route, regioisomers may form.
-
Dehalogenated Species: Loss of the bromine or chlorine atom can lead to the corresponding mono-halogenated or fully dehalogenated imidazo[1,2-a]pyrimidine.
-
Polymerization Products: Under certain conditions, especially with prolonged heating, oligomeric or polymeric materials can form.
Careful monitoring of the reaction by TLC or LC-MS can help in identifying the formation of these impurities and optimizing the reaction conditions to minimize their formation.
Final Purity Assessment
After purification, it is crucial to assess the purity of your this compound using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual solvents or impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity and confirm the molecular weight.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
By employing these systematic purification and troubleshooting strategies, researchers can confidently obtain high-purity this compound for their downstream applications in drug discovery and development.
References
Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine
Welcome to the technical support center for the synthesis of 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this important synthetic building block. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2][3] The successful and reproducible synthesis of this key intermediate is therefore of critical importance.
This document will provide a detailed, question-and-answer-based approach to common challenges encountered during the synthesis, focusing on the underlying chemical principles to empower you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and reliable method involves a two-step sequence:
-
Cyclocondensation: The reaction of 2-amino-5-chloropyrimidine with a suitable three-carbon electrophile, typically 2-bromo-1,1-diethoxyethane (bromoacetaldehyde diethyl acetal), to form the 6-chloroimidazo[1,2-a]pyrimidine core.
-
Bromination: Regioselective bromination at the C3 position of the imidazo[1,2-a]pyrimidine ring system using a brominating agent such as N-bromosuccinimide (NBS).
Q2: Why is regioselectivity important in the bromination step?
The imidazo[1,2-a]pyrimidine ring system has multiple positions that could potentially be brominated. However, for its use as a versatile building block, bromination is desired specifically at the C3 position. This position is electronically activated and sterically accessible, making it the most favorable site for electrophilic substitution.[4][5]
Q3: What are the critical safety precautions for this synthesis?
-
Halogenated Reagents: Brominating agents like NBS are corrosive and can cause severe burns. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Many of the solvents used, such as acetonitrile and dimethylformamide (DMF), are flammable and toxic. Ensure adequate ventilation and avoid ignition sources.
-
Reaction Monitoring: Exothermic reactions are possible, especially during the bromination step. Monitor the reaction temperature closely and have a cooling bath readily available.
Troubleshooting Guide
Section 1: Low or No Product Yield
Q: I am experiencing very low yields in the cyclocondensation step to form 6-chloroimidazo[1,2-a]pyrimidine. What are the potential causes and how can I address them?
A: Low yields in the cyclocondensation are often traced back to several key factors. Let's break them down in a systematic way.
1. Purity of Starting Materials:
-
2-Amino-5-chloropyrimidine: The purity of this starting material is paramount.[6] Impurities can interfere with the reaction, leading to side products or incomplete conversion. It is advisable to check the purity by NMR or melting point and recrystallize if necessary. Several synthetic routes to 2-amino-5-chloropyrimidine exist, and the impurity profile may vary depending on the method used.[7][8]
-
Bromoacetaldehyde Diethyl Acetal: This reagent can degrade over time, releasing hydrobromic acid. It is recommended to use freshly opened or distilled material.
2. Reaction Conditions:
-
Solvent: The choice of solvent is critical. While alcohols like ethanol can be used, higher boiling point solvents such as n-butanol or DMF can improve yields by allowing for higher reaction temperatures, which can facilitate the cyclization.
-
Temperature and Reaction Time: This reaction often requires elevated temperatures (reflux) to proceed at a reasonable rate. Insufficient heating or reaction time will result in incomplete conversion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Acid Scavenger: The reaction generates HBr as a byproduct, which can protonate the starting amine and inhibit the reaction. The addition of a non-nucleophilic base, such as sodium bicarbonate or potassium carbonate, can scavenge the acid and improve the yield.
Troubleshooting Workflow for Low Yield in Cyclocondensation
Caption: Troubleshooting workflow for low cyclocondensation yield.
Q: My bromination step is giving a low yield of the desired 3-bromo product. What should I investigate?
A: Achieving high yields in the bromination of 6-chloroimidazo[1,2-a]pyrimidine requires careful control of the reaction conditions. Here are the key areas to focus on:
1. Brominating Agent:
-
N-Bromosuccinimide (NBS): This is the most commonly used reagent for this transformation. Ensure you are using high-purity, recrystallized NBS. Impurities in NBS can lead to side reactions.
-
Stoichiometry: Use a slight excess of NBS (e.g., 1.05-1.1 equivalents) to ensure complete conversion of the starting material. A large excess can lead to the formation of di-brominated byproducts.
2. Solvent and Temperature:
-
Solvent: Acetonitrile or chlorinated solvents like dichloromethane (DCM) or chloroform are good choices. Acetonitrile is often preferred as it can help to dissolve the starting material and the product.
-
Temperature: This reaction is typically run at room temperature. Running the reaction at elevated temperatures can increase the rate of side reactions. Conversely, if the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be beneficial, but this should be monitored carefully.
3. Reaction Time and Monitoring:
-
Reaction Time: The reaction is usually complete within a few hours. Prolonged reaction times can lead to product degradation or the formation of impurities.
-
Monitoring: Follow the disappearance of the starting material by TLC or LC-MS. Once the starting material is consumed, the reaction should be quenched to prevent over-reaction.
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Mild and selective for C3 bromination. |
| Stoichiometry of NBS | 1.05 - 1.1 equivalents | Ensures complete conversion while minimizing over-bromination. |
| Solvent | Acetonitrile or Dichloromethane | Good solubility for reactants and products. |
| Temperature | Room Temperature | Balances reaction rate and selectivity. |
| Reaction Time | 1-4 hours (monitor by TLC/LC-MS) | Prevents product degradation and side reactions. |
Table 1: Recommended Reaction Conditions for Bromination of 6-chloroimidazo[1,2-a]pyrimidine.
Section 2: Formation of Impurities
Q: I am observing a significant impurity in my final product after bromination. How can I identify and minimize it?
A: The most common impurity in this reaction is the di-brominated product. Other possibilities include unreacted starting material or isomers.
1. Identification of Impurities:
-
Mass Spectrometry (MS): This is the most powerful tool for identifying impurities. The di-brominated product will have a characteristic isotopic pattern for two bromine atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can help identify the presence of unreacted starting material or isomeric byproducts by comparing the spectra to a known standard.
2. Minimizing Impurity Formation:
-
Control Stoichiometry: As mentioned earlier, use only a slight excess of NBS.
-
Slow Addition of NBS: Adding the NBS portion-wise or as a solution over a period of time can help to maintain a low concentration of the brominating agent in the reaction mixture, which can improve selectivity.
-
Temperature Control: Maintain the reaction at room temperature or below to disfavor over-bromination.
Potential Side Reactions in the Bromination Step
Caption: Formation of the desired product and a common side product.
Section 3: Purification Challenges
Q: I am having difficulty purifying the final this compound. What are the best methods?
A: Purification can indeed be challenging due to the similar polarity of the product and potential impurities.
1. Column Chromatography:
-
Solid Phase: Silica gel is the standard stationary phase.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is a good starting point. The optimal solvent system should be determined by TLC analysis.
-
Tips:
-
Use a high-resolution silica gel for better separation.
-
Dry-loading the crude material onto silica can improve the separation.
-
2. Recrystallization:
-
Solvent Selection: Finding a suitable solvent system for recrystallization is key. A mixture of solvents, such as ethanol/water or ethyl acetate/hexanes, may be effective.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent (or the more soluble solvent in a co-solvent system) and then allow it to cool slowly. If using a co-solvent system, add the less soluble solvent dropwise to the hot solution until turbidity is observed, then re-heat to dissolve and cool slowly.
Experimental Protocols
Protocol 1: Synthesis of 6-chloroimidazo[1,2-a]pyrimidine
-
To a solution of 2-amino-5-chloropyrimidine (1.0 eq) in n-butanol, add bromoacetaldehyde diethyl acetal (1.2 eq) and sodium bicarbonate (1.5 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 6-chloroimidazo[1,2-a]pyrimidine.
Protocol 2: Synthesis of this compound
-
Dissolve 6-chloroimidazo[1,2-a]pyrimidine (1.0 eq) in acetonitrile.
-
Add N-bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction by TLC.
-
Once the starting material is consumed (typically 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
References
- 1. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
Technical Support Center: Scale-Up Synthesis of 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine
Welcome to the technical support center for the synthesis of 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine. This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered during the laboratory and scale-up synthesis of this important heterocyclic intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring a robust and safe process.
The synthesis of this compound is typically achieved in a two-step sequence:
-
Cyclocondensation: Reaction of 2-amino-5-chloropyrimidine with a C2-electrophile, such as bromoacetaldehyde or a synthetic equivalent, to form the 6-chloroimidazo[1,2-a]pyrimidine core.
-
Regioselective Bromination: Electrophilic bromination at the electron-rich C3 position of the imidazo[1,2-a]pyrimidine ring system, most commonly with N-Bromosuccinimide (NBS).
This guide is structured into two main sections: a detailed Troubleshooting Guide for common experimental issues and a crucial FAQ section addressing the specific challenges of process scale-up.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.
Section A: Cyclization Step (Formation of 6-chloroimidazo[1,2-a]pyrimidine)
Question: My cyclization reaction is showing low yield and incomplete conversion of the 2-amino-5-chloropyrimidine starting material. What are the likely causes?
Answer: Low yield in this step often points to issues with reagents, reaction conditions, or competing side reactions. Let's break down the possibilities:
-
Reagent Quality:
-
2-amino-5-chloropyrimidine: Ensure the starting material is pure and dry. Impurities can interfere with the initial N-alkylation.[1]
-
Bromoacetaldehyde Equivalent: Bromoacetaldehyde itself is unstable. If you are using a precursor like bromoacetaldehyde diethyl acetal, ensure the in situ hydrolysis to the aldehyde is efficient. This requires carefully controlled acidic conditions. Incomplete hydrolysis is a common cause of failure.
-
-
Reaction Conditions:
-
Temperature: This condensation reaction often requires heating. Sub-optimal temperatures will lead to slow reaction rates. Conversely, excessive heat can cause degradation of the starting materials or product. A systematic temperature screen (e.g., 60°C, 80°C, 100°C) on a small scale is recommended.
-
Solvent: Protic solvents like ethanol or isopropanol are typically used to facilitate the reaction. Ensure the solvent is of sufficient purity and used in an appropriate volume to ensure all reagents are soluble at the reaction temperature.
-
-
pH Control: The reaction is sensitive to pH. The initial N-alkylation is followed by an intramolecular cyclization and dehydration. The medium should be slightly acidic to facilitate the dehydration step, but strongly acidic conditions can lead to unwanted side reactions. Buffering the reaction might be beneficial.
Question: My LC-MS analysis shows the desired product mass, but also a significant peak at double the mass of the product. What is this impurity?
Answer: This is a classic sign of dimerization or oligomerization. The imidazo[1,2-a]pyrimidine nucleus is nucleophilic and can potentially react with your electrophilic C2 source (e.g., bromoacetaldehyde) or even with an activated intermediate. To mitigate this:
-
Control Stoichiometry: Ensure you are not using a large excess of the bromoacetaldehyde equivalent.
-
Slow Addition: On a larger scale, consider the slow, controlled addition of the C2 electrophile to the heated solution of 2-amino-5-chloropyrimidine. This keeps the instantaneous concentration of the electrophile low, favoring the intramolecular cyclization over intermolecular side reactions.
Section B: C3-Bromination Step
Question: The conversion to this compound is low, even with a full equivalent of NBS. My starting material remains. Why?
Answer: Incomplete bromination is a frequent issue. The reactivity of N-Bromosuccinimide (NBS) can be deceptive.
-
NBS Quality: NBS degrades over time, especially if exposed to light and moisture, turning yellow or brown due to the formation of Br₂.[2][3] Use freshly opened or purified (recrystallized) NBS for best results.[3]
-
Reaction Initiation: While the imidazo[1,2-a]pyrimidine ring is electron-rich, electrophilic bromination with NBS can sometimes be sluggish. The reaction can be acid-catalyzed or proceed via a radical mechanism.[2][3]
-
Acid Catalysis: Traces of acid (like HBr, which is a byproduct of the reaction) can catalyze the reaction. If your system is perfectly neutral or basic, the reaction may be slow to start.
-
Radical Pathway: While less common for aromatic bromination, a radical pathway can be initiated by light or a radical initiator (like AIBN or benzoyl peroxide).[4] Ensure your reaction is not being unintentionally inhibited.
-
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like acetonitrile (MeCN) or dichloromethane (DCM) are common. Using DMF can lead to high para-selectivity in some aromatic systems but also poses significant safety risks with NBS, especially upon heating.[3][5]
Question: I'm observing a second brominated product in my analysis, likely a dibromo- species. How can I improve the regioselectivity?
Answer: The C3 position of the imidazo[1,2-a]pyrimidine is the most electron-rich and kinetically favored site for electrophilic substitution. However, forcing conditions can lead to a second bromination.
-
Over-Equivalency of NBS: The most common cause is using too much NBS. Use a precise stoichiometry, typically 1.0 to 1.05 equivalents.
-
Temperature Control: Higher temperatures increase reaction rates but can decrease selectivity. Run the reaction at the lowest temperature that provides a reasonable rate (e.g., 0°C to room temperature).
-
Controlled Addition: Add the NBS portion-wise as a solid or as a solution in the reaction solvent. This prevents localized high concentrations of the brominating agent, which can lead to over-bromination.
Section C: Purification and Isolation
Question: My crude product is an oil and is difficult to purify by crystallization. What are the best practices?
Answer: Halogenated heterocyclic compounds can sometimes be challenging to crystallize.
-
Chromatography: Flash column chromatography on silica gel is the most reliable method for obtaining high-purity material at the lab scale. A gradient elution system, starting with a non-polar solvent (e.g., hexanes or heptane) and gradually increasing the polarity with ethyl acetate, is typically effective.
-
Post-Column Treatment: After chromatography, the succinimide byproduct from the NBS reaction is usually removed. However, if any remains, it can inhibit crystallization. A simple aqueous wash (e.g., with dilute sodium bicarbonate solution followed by brine) of the combined organic fractions can help remove it.
-
Crystallization Solvent Screen: If crystallization is required, screen a variety of solvents. A good starting point is a binary system like isopropanol/water, ethanol/heptane, or ethyl acetate/hexanes. Dissolve the crude oil in the minimum amount of the more soluble solvent at an elevated temperature and slowly add the anti-solvent until turbidity is observed, then allow it to cool slowly.
Part 2: Scale-Up FAQs
Scaling up this synthesis introduces new challenges, primarily related to reaction safety, heat transfer, and material handling.
Question: What are the primary safety hazards when scaling up the synthesis of this compound?
Answer: The most significant hazard lies in the bromination step using N-Bromosuccinimide (NBS) . NBS is a highly reactive and thermally unstable reagent.[6] The primary risks are:
-
Thermal Runaway: The bromination reaction is exothermic. On a large scale, if the heat generated exceeds the cooling capacity of the reactor, the temperature can rise uncontrollably.[7]
-
NBS Decomposition: NBS can decompose spontaneously and exothermically. This decomposition can be triggered by high temperatures or incompatibility with certain solvents.[6]
-
Solvent Incompatibility: Hazardous, autocatalytic, and highly exothermic side reactions have been reported between NBS and common solvents, particularly DMF, THF, and 2-MeTHF .[6][8][9] These combinations should be avoided at scale. Acetonitrile is often a safer choice.[9]
Question: The bromination step is highly exothermic. How can this be managed in a large reactor?
Answer: Managing the exotherm is critical for safety and product quality. The key is to control the rate of heat generation so it never exceeds the reactor's cooling capacity.
-
Reaction Calorimetry: Before any scale-up, perform reaction calorimetry (e.g., using an RC1 calorimeter) on a lab scale. This will quantify the total heat of reaction and the rate of heat release, which is essential for safe reactor programming.[6][10]
-
Semi-Batch Operation: Never add all the NBS at once. The safest method is a semi-batch process where the NBS is added slowly and continuously (e.g., as a solution or via a solids-dosing screw) to the solution of the imidazopyrimidine.[6][8] The addition rate should be tied to the reactor's internal temperature, ensuring it remains within a safe range.
-
Adequate Cooling: Ensure the reactor has sufficient cooling capacity for the planned batch size. Perform heat transfer calculations to confirm that the jacket cooling can handle the maximum expected heat flow from the reaction.
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0-5°C instead of 25°C) provides a larger safety margin. If a cooling failure occurs, there is more time to react before the temperature reaches a hazardous level.[6]
Question: We are observing a delayed exotherm (induction period) in the bromination. What causes this and why is it dangerous on scale?
Answer: A delayed exotherm, or induction period, is an extremely dangerous phenomenon during scale-up. It occurs when a reagent is added but does not react immediately. The unreacted reagent accumulates in the vessel. When the reaction finally initiates, the accumulated material reacts very rapidly, releasing a massive amount of energy that can overwhelm the cooling system and lead to a thermal runaway.[6]
This can happen in NBS brominations if a radical-mediated mechanism is involved, which often requires an initiation step.[6][11] To mitigate this:
-
Ensure Consistent Initiation: If a radical mechanism is suspected, the presence of a small amount of an initiator might be necessary for consistency. However, for electrophilic aromatic brominations, this is less common.
-
Monitor Reagent Consumption: Use in-process controls (e.g., automated HPLC) to confirm that the NBS is being consumed as it is added. If NBS concentration builds up while the product concentration does not, stop the addition immediately.
-
Controlled Addition is Key: This danger underscores why a single-portion addition of NBS is unacceptable at scale. Slow, controlled addition ensures that only a small amount of unreacted NBS is present at any given time.[8]
Question: What is the recommended method for quenching and working up a large-scale bromination reaction?
Answer: Quenching a large-scale reaction containing excess NBS or bromine must be done carefully.
-
Cooling: First, ensure the reaction mixture is cooled to a safe temperature (e.g., <10°C) before adding any quench solution.[7]
-
Quenching Agent: A reducing agent is typically used to destroy any remaining NBS or Br₂. A solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) is effective.
-
Reverse Quench: For large volumes, it is often safer to perform a "reverse quench," where the reaction mixture is slowly added to the chilled aqueous quench solution. This ensures the quenching agent is always in excess and helps control the temperature of the quench process.
-
Off-Gas Management: Be aware that quenching can generate off-gases. Ensure the reactor is properly vented to a scrubber system.
Data & Protocols
Table 1: Typical Reaction Parameters & Impurities
| Step | Parameter | Typical Lab-Scale Conditions | Scale-Up Consideration / Common Impurity |
| Cyclization | Reactants | 2-amino-5-chloropyrimidine, Bromoacetaldehyde diethyl acetal | Impurity: Dimerized byproduct. Control: Slow addition of acetal. |
| Solvent | Ethanol or Isopropanol | Ensure adequate mixing for slurry if solubility is low. | |
| Temperature | 80-100 °C (Reflux) | Monitor for potential pressure build-up in a closed reactor. | |
| Bromination | Brominating Agent | N-Bromosuccinimide (NBS), 1.05 eq. | Impurity: Di-brominated product. Control: Strict stoichiometry. |
| Solvent | Acetonitrile (MeCN) or Dichloromethane (DCM) | AVOID: DMF, THF, 2-MeTHF due to severe thermal hazards with NBS.[8][9] | |
| Temperature | 0 °C to 25 °C | Lower temperatures improve safety and selectivity. Use reaction calorimetry to define limits.[6] | |
| Addition | Portion-wise or as a solution over 1-2 hours. | Critical for Safety: Use controlled semi-batch addition at scale.[8] | |
| Purification | Method | Silica Gel Chromatography | At scale, focus on developing a robust crystallization or a slurry/reslurrying procedure. |
| Byproduct | Succinimide | Remove with an aqueous basic wash (e.g., NaHCO₃ solution) during workup. |
Protocol: Illustrative Lab-Scale Synthesis
Disclaimer: This protocol is for illustrative purposes only. All procedures should be risk-assessed and optimized before execution.
Step 1: 6-chloroimidazo[1,2-a]pyrimidine
-
To a solution of 2-amino-5-chloropyrimidine (1.0 eq) in ethanol, add bromoacetaldehyde diethyl acetal (1.2 eq).
-
Add concentrated hydrochloric acid (approx. 0.5 eq) and heat the mixture to reflux for 4-6 hours, monitoring by TLC/LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.
Step 2: this compound
-
Dissolve 6-chloroimidazo[1,2-a]pyrimidine (1.0 eq) in acetonitrile and cool the solution to 0-5 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC/LC-MS.
-
Upon completion, quench the reaction by pouring it into a cold, stirred solution of 10% aqueous sodium thiosulfate.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude material by flash column chromatography (e.g., hexanes/ethyl acetate gradient) to yield the final product.
Visualizations
Troubleshooting Workflow for C3-Bromination
Caption: Troubleshooting Decision Tree for Bromination.
Simplified Mechanism: Electrophilic Bromination
Caption: Mechanism of C3 Electrophilic Bromination.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Regioselectivity in Imidazo[1,2-a]pyrimidine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyrimidines. This guide is designed to provide in-depth, actionable advice for troubleshooting and controlling regioselectivity in the synthesis of this important heterocyclic scaffold. Poor regioselectivity is a common hurdle that can lead to challenging purification processes, reduced yields, and ambiguity in structure-activity relationship (SAR) studies.
This resource is structured to move from general principles to specific, actionable troubleshooting protocols. We will delve into the mechanistic underpinnings of the common synthetic routes and provide guidance on how to manipulate reaction parameters to achieve the desired isomeric outcome.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to imidazo[1,2-a]pyrimidines, and which is most common?
The most prevalent and historically significant method for synthesizing imidazo[1,2-a]pyrimidines is the Tschitschibabin (or Chichibabin) reaction.[1] This reaction involves the condensation of a 2-aminopyrimidine with an α-halocarbonyl compound (e.g., α-haloketone or α-haloaldehyde).[1] Variations of this method, including one-pot multi-component reactions, are also widely employed.[2][3][4]
Q2: What is "regioselectivity" in the context of imidazo[1,2-a]pyrimidine synthesis?
Regioselectivity refers to the preferential formation of one constitutional isomer over another. In the synthesis of substituted imidazo[1,2-a]pyrimidines, the key challenge is controlling the position of substituents on the pyrimidine ring of the fused system. Specifically, the reaction can lead to the formation of either a C5- or C7-substituted product, depending on which of the two pyrimidine ring nitrogens participates in the cyclization step.
Q3: Why is controlling regioselectivity so important in drug development?
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Different regioisomers can exhibit vastly different pharmacological profiles, including target affinity, selectivity, and metabolic stability. For instance, imidazo[1,2-a]pyrimidine derivatives are known to possess a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[5][6][7] Therefore, the ability to selectively synthesize a single, desired regioisomer is critical for developing safe and effective therapeutics.
Q4: How can I definitively determine the regiochemistry of my product?
A combination of spectroscopic techniques is typically required for unambiguous structure elucidation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools. The chemical shifts and coupling constants of the protons on the pyrimidine ring are distinct for different regioisomers. Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), can provide definitive evidence of connectivity and spatial relationships.
-
Mass Spectrometry (MS): While MS can confirm the molecular weight of the product, it generally cannot distinguish between regioisomers unless fragmentation patterns are distinct and well-characterized.
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides the most definitive structural proof.
II. Troubleshooting Guide: Addressing Poor Regioselectivity
This section is designed to help you diagnose and solve specific issues related to poor regioselectivity in your imidazo[1,2-a]pyrimidine syntheses.
Issue 1: My reaction is producing a mixture of C5 and C7-substituted regioisomers. How can I favor the formation of one over the other?
Underlying Cause: The regiochemical outcome of the Tschitschibabin reaction is primarily governed by the electronic and steric properties of the substituents on the 2-aminopyrimidine starting material. The initial and irreversible step is the N-alkylation of one of the pyrimidine ring nitrogens by the α-halocarbonyl compound. The subsequent intramolecular cyclization is typically rapid. Therefore, the regioselectivity is determined by the relative nucleophilicity of the two endocyclic nitrogen atoms of the 2-aminopyrimidine.
Troubleshooting Strategies:
-
Electronic Effects of Substituents on the 2-Aminopyrimidine Ring:
-
Electron-Withdrawing Groups (EWGs): An EWG on the pyrimidine ring will decrease the nucleophilicity of the adjacent nitrogen atom. For example, a CF3 group at the C4 position of 2-aminopyrimidine will decrease the nucleophilicity of the N1 nitrogen, thereby favoring alkylation at the more distant N3 nitrogen, leading to the C7-substituted imidazo[1,2-a]pyrimidine as the major product.[8][9]
-
Electron-Donating Groups (EDGs): Conversely, an EDG will increase the nucleophilicity of the adjacent nitrogen, favoring the formation of the corresponding regioisomer.
-
-
Steric Hindrance:
-
Bulky substituents on the pyrimidine ring can sterically hinder the approach of the α-halocarbonyl reagent to the adjacent nitrogen atom, thus favoring reaction at the less hindered nitrogen.
-
-
Reaction Conditions:
-
Solvent: The polarity of the solvent can influence the reaction pathway. Less polar solvents like toluene or dioxane may be beneficial, though they might necessitate higher temperatures and longer reaction times.[10] The use of highly polar solvents like acetonitrile has been reported to sometimes result in complex and inseparable mixtures.[10]
-
Temperature: In some cases, lower reaction temperatures can enhance selectivity by favoring the kinetically controlled product. Conversely, higher temperatures may favor the thermodynamically more stable isomer.
-
Catalyst: For base-catalyzed reactions, the choice and concentration of the base can be critical.[11]
-
Experimental Protocol for Optimizing Regioselectivity:
-
Reactant Selection: If possible, choose a 2-aminopyrimidine with a substituent that electronically and/or sterically directs the reaction towards the desired regioisomer.
-
Solvent Screening: Set up parallel reactions in a range of solvents with varying polarities (e.g., toluene, dioxane, ethanol, DMF).
-
Temperature Optimization: Run the reaction at different temperatures (e.g., room temperature, 50 °C, reflux) to determine the effect on the isomeric ratio.
-
Analysis: Analyze the crude reaction mixture by 1H NMR or LC-MS to determine the ratio of the regioisomers.
| Parameter | Effect on Regioselectivity | Rationale |
| Electron-Withdrawing Group (EWG) on Pyrimidine Ring | Favors formation of the isomer with the substituent further away from the EWG. | Decreases the nucleophilicity of the adjacent nitrogen atom.[8][9] |
| Electron-Donating Group (EDG) on Pyrimidine Ring | Favors formation of the isomer with the substituent closer to the EDG. | Increases the nucleophilicity of the adjacent nitrogen atom. |
| Steric Bulk on Pyrimidine Ring | Favors reaction at the less sterically hindered nitrogen atom. | Steric hindrance impedes the approach of the electrophile. |
| Solvent Polarity | Can influence reaction rates and selectivity. Less polar solvents may improve selectivity in some cases.[10] | Solvation effects can alter the relative nucleophilicity of the nitrogen atoms. |
| Temperature | Can shift the balance between kinetic and thermodynamic control. | Lower temperatures often favor the kinetic product. |
Issue 2: The reaction is sluggish, and I'm observing low yields, even after extended reaction times.
Underlying Cause: Several factors can contribute to low reaction yields, including the purity of starting materials, suboptimal reaction conditions, and the inherent reactivity of the chosen substrates.
Troubleshooting Strategies:
-
Purity of Starting Materials: Ensure that the 2-aminopyrimidine and the α-halocarbonyl compound are of high purity. Impurities can lead to side reactions and inhibit the desired transformation.[10]
-
Reaction Time and Temperature: For less reactive starting materials, prolonged heating at reflux may be necessary.[10] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Catalyst Concentration: In base-catalyzed variants, the amount of catalyst can significantly impact the reaction rate.[11] A systematic optimization of the catalyst loading is recommended.
-
Inert Atmosphere: Some reactions may be sensitive to atmospheric oxygen or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve yields by preventing oxidative degradation of starting materials or intermediates.[10]
Issue 3: I am using a multicomponent reaction, and the regioselectivity is poor.
Underlying Cause: Multicomponent reactions, while efficient, can sometimes suffer from poor regioselectivity due to the presence of multiple competing reaction pathways.
Troubleshooting Strategies:
-
Microwave Irradiation: Microwave heating has been shown to improve regioselectivity in some multicomponent syntheses of 3-aminoimidazo[1,2-a]pyrimidines by suppressing the formation of the 2-amino regioisomer.[12][13]
-
Continuous Flow Synthesis: A continuous flow approach can offer improved regioselectivity and shorter reaction times.[12][13] This method allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be difficult to achieve in batch processes.
Visualizing the Reaction Pathway
The following diagram illustrates the competing pathways in the Tschitschibabin synthesis of a substituted imidazo[1,2-a]pyrimidine.
Caption: Competing pathways in imidazo[1,2-a]pyrimidine synthesis.
III. References
-
Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(98), 81608-81637. --INVALID-LINK--
-
Prasher, P., Sharma, M., Jahan, K., et al. (2022). Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. Revista Ecuatoriana de Ciencia y Tecnología, 5(2), 1-20. --INVALID-LINK--
-
Zhang, L., & Wang, X. (2021). Heterocyclization Reactions of Imidazo[1,2-a]pyrimidine Analogues (A Review). Journal of Chemistry, 2021, 1-15. --INVALID-LINK--
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences, 87, 01006. --INVALID-LINK--
-
Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1333-1364. --INVALID-LINK--
-
Butler, A. J. E., Thompson, M. J., Maydom, P. J., et al. (2014). Regioselective Synthesis of 3-Aminoimidazo[1,2-a]-pyrimidines under Continuous Flow Conditions. Vapourtec. --INVALID-LINK--
-
Regioselectivity in the formation of an imidazo[1,2-a]pyrimidine. (2017). ECHEMI. --INVALID-LINK--
-
Chichibabin Reaction. (2023). Chemistry LibreTexts. --INVALID-LINK--
-
THE CHEMISTRY OF PYRIDINE. (n.d.). --INVALID-LINK--
-
Regioselectivity in the formation of an imidazo[1,2-a]pyrimidine. (2017). Chemistry Stack Exchange. --INVALID-LINK--
-
Chichibabin reaction. (n.d.). Grokipedia. --INVALID-LINK--
-
Shah, A. M., & Rojivadiya, A. J. (2015). Synthesis and Characterization of imidazo[1,2-a]pyrimidine. ResearchGate. --INVALID-LINK--
-
Chichibabin Reaction. (2016). Slideshare. --INVALID-LINK--
-
Chichibabin pyridine synthesis. (n.d.). Wikipedia. --INVALID-LINK--
-
Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. (2022). ResearchGate. --INVALID-LINK--
-
El-Sharkawy, M., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Heliyon, 9(8), e18683. --INVALID-LINK--
-
Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024). Beilstein Journal of Organic Chemistry, 20, 1248-1258. --INVALID-LINK--
-
Butler, A. J., et al. (2014). Regioselective synthesis of 3-aminoimidazo[1,2-a]-pyrimidines under continuous flow conditions. The Journal of Organic Chemistry, 79(21), 10196–10202. --INVALID-LINK--
-
Al-Suhaimi, K. S., et al. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 28(14), 5361. --INVALID-LINK--
-
Ho, C. H., et al. (2008). Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells. PLoS Genetics, 4(11), e1000284. --INVALID-LINK--
-
Troubleshooting poor reproducibility in 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine experiments. (2025). Benchchem. --INVALID-LINK--
-
Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024). National Center for Biotechnology Information. --INVALID-LINK--
-
Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 83, 45–56. --INVALID-LINK--
-
Kumar, A., & Kumar, V. (2016). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 52(60), 9413–9424. --INVALID-LINK--
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect, 7(3). --INVALID-LINK--
-
Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. (2022). DergiPark. --INVALID-LINK--
References
- 1. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 2. research.uees.edu.ec [research.uees.edu.ec]
- 3. scilit.com [scilit.com]
- 4. Journal of the Turkish Chemical Society Section A: Chemistry » Submission » Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021 [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vapourtec.com [vapourtec.com]
- 13. Regioselective synthesis of 3-aminoimidazo[1,2-a]-pyrimidines under continuous flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine under acidic conditions
Technical Support Center: 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine
A Guide to Understanding and Troubleshooting Stability Under Acidic Conditions
Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that navigating the stability profile of a complex heterocyclic compound is critical for experimental success, from early-stage discovery to formulation development. This document provides in-depth, experience-driven insights into the potential stability challenges of this molecule in acidic environments, structured in a practical question-and-answer format. Our goal is to equip you with the foundational knowledge and actionable protocols to anticipate, diagnose, and mitigate these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the imidazo[1,2-a]pyrimidine core, and how might this compound behave in acidic conditions?
The imidazo[1,2-a]pyrimidine scaffold is a fused heterocyclic system containing two nitrogen atoms that can exhibit basic properties. The lone pair of electrons on the N1 nitrogen is generally considered the most basic site and is susceptible to protonation in an acidic medium.
This protonation is a critical first step that can significantly alter the molecule's electronic properties and reactivity. Once protonated, the fused ring system becomes more electron-deficient, potentially increasing its susceptibility to nucleophilic attack by water or other nucleophiles present in the medium. While the electron-withdrawing effects of the bromine and chlorine substituents may slightly decrease the basicity of the ring nitrogens, they do not eliminate the potential for acid-catalyzed degradation. Therefore, prolonged exposure to strong acidic conditions (e.g., pH < 4) or elevated temperatures may lead to hydrolytic degradation.
Forced degradation studies are essential to determine the intrinsic stability of the molecule and identify potential degradation products.[1][2]
Caption: Chemical structure and initial acidic interaction.
Q2: What are the most probable degradation pathways for this molecule under acidic stress?
While specific degradation data for this exact molecule is not extensively published, we can propose a chemically plausible pathway based on the reactivity of related heterocyclic systems. The most likely degradation mechanism is acid-catalyzed hydrolysis , leading to the opening of the imidazole ring.
The proposed pathway involves:
-
Protonation: The reaction is initiated by the protonation of the N1 nitrogen.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the now more electrophilic C5 carbon. This position is adjacent to the protonated nitrogen and part of the pyrimidine ring.
-
Ring Opening: This leads to the cleavage of the N1-C5 bond, effectively opening the imidazole portion of the fused ring system.
-
Formation of Degradants: The resulting intermediate would be a substituted 2-aminopyrimidine derivative. This primary degradant might undergo further reactions depending on the severity of the conditions.
Identifying these potential degradants is a primary goal of forced degradation studies, as they are crucial for developing stability-indicating analytical methods.[3][4]
Caption: A plausible degradation pathway under acidic stress.
Troubleshooting Guide
Problem: "During my experiment in an acidic buffer, I observe a new, more polar peak appearing in my HPLC chromatogram over time. What could this be?"
Analysis: The appearance of a new, typically more polar peak (earlier retention time on a reverse-phase column) is a classic indicator of degradation. This is consistent with the proposed hydrolytic pathway, as the ring-opening process would likely introduce hydrophilic amine and carbonyl functionalities, decreasing the compound's hydrophobicity.
Troubleshooting Steps:
-
Confirm Identity with LC-MS: The most direct way to investigate the new peak is to use Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Objective: Determine the mass-to-charge ratio (m/z) of the unknown peak.
-
Expected Result: If the degradation follows the proposed hydrolysis pathway, you would expect the new peak to have a mass corresponding to the parent compound plus the mass of one water molecule (M + 18).
-
-
Perform a Time-Course Study: Analyze samples at multiple time points (e.g., 0, 2, 4, 8, 24 hours) under the acidic conditions.
-
Objective: Observe the kinetics of the degradation.
-
Expected Result: You should see the peak area of your parent compound decrease while the peak area of the new degradant peak increases, confirming a precursor-product relationship.
-
-
Establish Mass Balance: A crucial part of a degradation study is to ensure that the loss in the parent compound can be accounted for by the appearance of degradants.[5]
-
Objective: Calculate the mass balance by summing the peak areas of the parent compound and all degradation products (correcting for response factors if necessary).
-
Interpretation: A good mass balance (95-105%) provides confidence that you have identified all major degradation products.
-
Problem: "My assay results are inconsistent, and I suspect the compound is degrading in my acidic mobile phase or sample diluent. How can I mitigate this?"
Analysis: This is a common issue, particularly in analytical methods that require low pH for good chromatography or in biological assays performed in acidic media. The stability of your compound is not just a long-term storage issue but also a short-term, experimental concern.
Mitigation Strategies:
-
pH and Buffer Selection:
-
Recommendation: Conduct a preliminary pH stability screen. Prepare solutions of your compound in a series of buffers (e.g., pH 2, 4, 5, 6, 7) and analyze them over a typical experimental timeframe (e.g., 24-48 hours) at room temperature. This will help you identify the lowest pH at which the compound remains stable.
-
Causality: The rate of acid-catalyzed hydrolysis is often directly proportional to the concentration of H+ ions. By moving to a less acidic environment, you reduce the rate of the initial, rate-limiting protonation step.
-
-
Temperature Control:
-
Recommendation: Keep your stock solutions, samples, and HPLC autosampler tray cooled (e.g., 4-8 °C).
-
Causality: Chemical reactions, including degradation, are temperature-dependent. According to the Arrhenius equation, a decrease in temperature will significantly slow the degradation rate.
-
-
Minimize Exposure Time:
-
Recommendation: Prepare solutions fresh and as close to the time of use as possible. If you are using an acidic mobile phase for HPLC, limit the time the sample sits in the autosampler before injection.
-
Causality: Since degradation is time-dependent, reducing the duration of exposure to the stressful condition is a straightforward way to minimize the extent of degradation.
-
| Parameter | Recommendation | Rationale |
| pH | Determine the highest tolerable pH for your experiment. | Reduces the rate of acid-catalyzed hydrolysis. |
| Temperature | Maintain solutions at 4-8 °C. | Slows the kinetic rate of degradation reactions. |
| Time | Prepare solutions fresh; analyze promptly. | Minimizes the duration of exposure to the acidic stressor. |
Experimental Protocol: Forced Degradation Study Under Acidic Conditions
This protocol provides a robust framework for investigating the stability of this compound and identifying degradation products. It is designed to be a self-validating system.
Objective: To intentionally degrade the compound under controlled acidic conditions to identify potential degradants and assess its intrinsic stability.[1][3]
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV or PDA detector and a C18 column
-
Calibrated pH meter
-
Thermostatically controlled water bath or oven
Procedure:
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh 10 mg of the compound into a 10 mL volumetric flask.
-
Dissolve and bring to volume with a 50:50 mixture of ACN and water. This is your Stock Solution .
-
-
Sample Preparation:
-
Acid Stressed Sample: Pipette 1 mL of the Stock Solution into a 10 mL flask. Add 1 mL of 1.0 M HCl. Dilute to the mark with 50:50 ACN/water to obtain a final concentration of 0.1 mg/mL in 0.1 M HCl.
-
Control Sample: Pipette 1 mL of the Stock Solution into a 10 mL flask. Dilute to the mark with 50:50 ACN/water. This is your Time Zero (T0) Unstressed Control .
-
-
Stress Condition:
-
Immediately inject the T0 Control sample into the HPLC to get a baseline chromatogram.
-
Place the Acid Stressed Sample in a water bath set to 60 °C.
-
-
Time-Point Analysis:
-
Withdraw aliquots from the Acid Stressed Sample at specified time points (e.g., 2, 4, 8, and 24 hours).
-
Before injection, neutralize each aliquot by adding an equimolar amount of NaOH to stop the reaction. For example, take 100 µL of the sample and add 10 µL of 1.0 M NaOH.
-
Inject each time-point sample into the HPLC.
-
-
HPLC Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water and ACN (with 0.1% formic acid, if needed for peak shape).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength determined by a UV scan of the parent compound (e.g., 254 nm or λmax).
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Compare the chromatograms from the stressed samples to the T0 control.
-
Identify new peaks and calculate the percentage degradation of the parent compound at each time point.
-
% Degradation = [1 - (Peak Area_parent_t / Peak Area_parent_t0)] * 100
-
Calculate the mass balance at each time point.
-
Caption: Workflow for an acid-based forced degradation study.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations | Semantic Scholar [semanticscholar.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. biomedres.us [biomedres.us]
- 5. ajrconline.org [ajrconline.org]
Technical Support Center: Method Refinement for Analyzing 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine by HPLC
Welcome to the technical support center for the HPLC analysis of 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during method development, validation, and routine analysis. Our approach is rooted in fundamental chromatographic principles to empower you to not only solve immediate issues but also to build robust and reliable analytical methods.
Part 1: A Refined HPLC Method for this compound
Based on the physicochemical properties of this compound—a halogenated, nitrogen-containing heterocyclic compound—a reversed-phase HPLC method is the most suitable starting point. The presence of nitrogen atoms suggests the molecule is weakly basic and polar, which requires careful control of the mobile phase pH to ensure good peak shape and reproducible retention.
Herein, we propose a refined method that serves as a robust baseline for your experiments.
Table 1: Recommended HPLC Method Parameters
| Parameter | Recommended Condition | Rationale & Justification |
| Column | C18, End-capped (e.g., 150 mm x 4.6 mm, 3.5 µm) | A C18 column provides the necessary hydrophobic retention for the molecule. End-capping is critical to shield residual silanol groups on the silica surface, which can cause significant peak tailing with basic compounds like imidazo[1,2-a]pyrimidines through secondary ionic interactions.[1][2][3] |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Operating at a low pH ensures that the weakly basic nitrogen atoms in the analyte are protonated, leading to a consistent ionic state. This minimizes peak tailing that can occur when the mobile phase pH is close to the analyte's pKa.[1][4][5] Formic acid is a volatile modifier, making this method compatible with mass spectrometry (LC-MS). |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency and lower viscosity compared to methanol, often leading to sharper peaks and lower backpressure. |
| Gradient Elution | 5% to 95% B over 15 minutes | A gradient is recommended to ensure elution of the main analyte and any potential impurities with different polarities within a reasonable timeframe, improving separation efficiency for complex samples.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature improves the reproducibility of retention times and can enhance peak efficiency by reducing mobile phase viscosity.[7][8][9] |
| Detection (UV) | 254 nm (or determined by UV scan) | A common wavelength for aromatic and heterocyclic compounds. An initial UV scan of the analyte is recommended to determine the wavelength of maximum absorbance for optimal sensitivity. |
| Injection Volume | 5 µL | A smaller injection volume helps prevent column overloading, which can lead to peak fronting and distortion.[10] |
| Sample Diluent | Mobile Phase at initial conditions (e.g., 95:5 A:B) | Dissolving the sample in the initial mobile phase composition is crucial to prevent peak distortion caused by solvent mismatch.[10][11] |
Part 2: Troubleshooting Guide (Question & Answer Format)
This section addresses specific experimental issues you may encounter. The troubleshooting process is structured to help you systematically identify and resolve the root cause.
Diagram 1: General HPLC Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting HPLC issues.
Issue 1: Poor Peak Shape - Tailing Peaks
Q1: My peak for this compound is tailing significantly. What is the most likely cause and how do I fix it?
A: Peak tailing for a basic compound like this is most commonly caused by secondary interactions with the stationary phase, specifically with acidic silanol groups.[1][2][3] Here’s a step-by-step approach to resolve this:
-
Verify Mobile Phase pH: The primary cause is often an inappropriate mobile phase pH. The nitrogen atoms in the imidazo[1,2-a]pyrimidine ring system are basic. If the mobile phase pH is not low enough, a mixed population of protonated (charged) and neutral analyte molecules can exist, or the analyte can interact with ionized silanols on the silica surface.
-
Assess Column Health: Over time, the end-capping of a C18 column can hydrolyze, exposing more active silanol sites.
-
Solution: First, try flushing the column with a strong solvent (like 100% acetonitrile) to remove any contaminants. If tailing persists, the column may be degraded. Test the analysis on a new, high-quality, end-capped C18 column. Columns specifically designed for polar or basic compounds (e.g., with polar-embedded or charged surface technologies) can also offer superior peak shape.[1]
-
-
Check for Metal Contamination: Trace metals in the sample, mobile phase, or from the HPLC system itself (e.g., stainless steel frits) can chelate with the analyte, causing tailing.
-
Solution: If you suspect metal contamination, flushing the column with a chelating agent can help. In the long term, using high-purity solvents and filtering samples is crucial. Some modern columns are manufactured in PEEK-lined hardware to minimize metal interactions.[12]
-
-
Rule out Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase and lead to tailing.
-
Solution: Reduce the injection volume or dilute your sample and reinject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.[10]
-
Issue 2: Inconsistent Retention Times
Q2: The retention time for my analyte is drifting between injections or from day to day. What should I investigate?
A: Retention time instability is a common problem that points to a lack of equilibrium or changes in the system or mobile phase.
-
Ensure Proper Column Equilibration: This is the most frequent cause. The column needs to be fully equilibrated with the initial mobile phase conditions before the first injection and between runs.
-
Solution: For a gradient method, ensure the post-run equilibration time is sufficient, typically at least 10 column volumes. Monitor the baseline and pressure; a stable baseline and pressure reading at the end of the equilibration period indicate the column is ready.
-
-
Verify Mobile Phase Composition and Preparation: Small variations in mobile phase composition, especially the organic-to-aqueous ratio and pH, can cause significant shifts in retention time.[13][14]
-
Check for Leaks and Pump Performance: A leak in the system will cause the flow rate to be lower than the setpoint, leading to longer retention times. Inconsistent pump performance (faulty check valves or seals) can cause fluctuating flow rates.
-
Solution: Systematically check all fittings for leaks, especially between the pump and the injector and at the column connections. Perform a pump pressure test (if available on your system) or monitor pressure ripple to diagnose pump issues.[11]
-
-
Control Column Temperature: Temperature has a direct effect on retention.[7][8][9] A fluctuating ambient lab temperature can cause retention times to drift if a column oven is not used.
Issue 3: Low Sensitivity or Small Peak Area
Q3: I am getting a very small peak for my analyte, even at what I believe is a reasonable concentration. How can I improve the signal?
A: Low sensitivity can stem from several factors, from the sample itself to detector settings.
-
Optimize Detection Wavelength: The analyte may not have strong absorbance at the wavelength you are using.
-
Solution: Perform a UV-Vis scan of your analyte in the mobile phase diluent to identify the wavelength of maximum absorbance (λ-max). Set your detector to this wavelength to maximize the signal.
-
-
Check Sample Preparation and Solubility: The analyte may not be fully dissolved in the sample diluent or may be degrading after preparation.
-
Investigate the Detector and Flow Cell: A dirty flow cell or a failing lamp can significantly reduce signal intensity.
-
Solution: Flush the detector flow cell with a suitable cleaning solvent (e.g., isopropanol). Check the lamp energy or intensity through the instrument's diagnostic software. A low lamp energy indicates it may need replacement.[15]
-
-
Rule Out On-Column Loss: The analyte might be irreversibly adsorbing to the column or system components.
-
Solution: This can happen with very active compounds. Passivating the HPLC system (flushing with a strong acid like nitric acid, followed by water and solvent) can sometimes help, but consult your instrument manual first. If column adsorption is suspected, a different column chemistry may be required.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: Why is a gradient elution recommended over an isocratic method?
A: A gradient elution, where the organic content of the mobile phase increases over time, is recommended for several reasons. First, it allows for the separation of compounds with a wider range of polarities, which is useful for impurity profiling. Second, it can significantly shorten the analysis time for more retained compounds. Finally, gradient elution often results in sharper peaks for later-eluting components, which improves sensitivity.[6]
Q2: How do I validate this HPLC method according to regulatory standards?
A: Method validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[16][17][18][19][20] This involves demonstrating that the method is suitable for its intended purpose by evaluating the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
-
Detection Limit (DL) & Quantitation Limit (QL): The lowest amount of analyte that can be detected and quantified with suitable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, flow rate).
Diagram 2: Method Validation Workflow (ICH Q2)
Caption: Key stages of HPLC method validation per ICH Q2 guidelines.
Q3: What are "ghost peaks," and how can I prevent them?
A: Ghost peaks are unexpected peaks that appear in a chromatogram, often during a gradient run or in a blank injection. They are typically caused by contamination or carryover.
-
Carryover: This occurs when a small amount of a previous, highly concentrated sample remains in the injection system (e.g., on the needle or in the valve) and is injected with the next sample.
-
Prevention: Implement a robust needle wash protocol in your autosampler sequence, using a solvent that is strong enough to remove the analyte (e.g., a high percentage of organic solvent, sometimes with acid or base). Running a blank injection after a high-concentration sample can confirm if carryover is an issue.[4][21][22][23][24]
-
-
Contamination: This can come from several sources:
-
Mobile Phase: Impurities in the solvents or water, or bacterial growth in unpreserved aqueous phases. Use high-purity, HPLC-grade solvents and prepare aqueous mobile phases fresh.
-
Sample Vials/Caps: Contaminants can leach from low-quality vials or septa. Use certified, clean vials.
-
System: Contaminants can build up in the system over time. Regularly flushing the system can help prevent this.
-
Q4: Can I use methanol instead of acetonitrile as the organic modifier?
A: Yes, methanol can be used as an alternative to acetonitrile. However, it is important to note that changing the organic solvent will likely alter the selectivity (the elution order and spacing of peaks) of your separation. Methanol has a higher viscosity than acetonitrile, which will result in higher system backpressure. It also has a different UV cutoff. If you switch to methanol, you may need to re-optimize the gradient profile to achieve the desired separation.
References
- 1. uhplcs.com [uhplcs.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 5. aelabgroup.com [aelabgroup.com]
- 6. hplc.eu [hplc.eu]
- 7. chromtech.com [chromtech.com]
- 8. ibisscientific.com [ibisscientific.com]
- 9. news-medical.net [news-medical.net]
- 10. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 11. labcompare.com [labcompare.com]
- 12. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 13. uhplcs.com [uhplcs.com]
- 14. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 15. agilent.com [agilent.com]
- 16. fda.gov [fda.gov]
- 17. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 19. database.ich.org [database.ich.org]
- 20. fda.gov [fda.gov]
- 21. mastelf.com [mastelf.com]
- 22. Reducing carryover | Waters [help.waters.com]
- 23. How HPLC-MS Prevents Carryover In Sticky Analyte Methods? [eureka.patsnap.com]
- 24. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
avoiding dehalogenation of 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine
Welcome to the technical support center for 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic scaffold. Our focus is to provide in-depth, actionable advice to overcome one of the most persistent challenges in its functionalization: dehalogenation . By understanding the underlying mechanisms and optimizing reaction parameters, you can achieve selective, high-yield transformations while preserving the integrity of this valuable molecule.
Understanding the Core Challenge: Reactivity and Dehalogenation
The this compound scaffold presents two distinct reactive sites for cross-coupling reactions. The carbon-bromine (C-Br) bond at the 3-position is inherently more reactive than the carbon-chlorine (C-Cl) bond at the 6-position. This difference is primarily due to the lower bond dissociation energy of the C-Br bond (approx. 276-290 kJ/mol) compared to the C-Cl bond (approx. 339-346 kJ/mol), making the bromide a better leaving group.[1] This reactivity differential is advantageous, typically allowing for selective functionalization at the C3 position.
However, this enhanced reactivity also makes the C3-Br bond susceptible to an undesired side reaction: hydrodehalogenation (or simply dehalogenation), where the bromine atom is replaced by a hydrogen atom. This process significantly reduces the yield of the desired coupled product. The primary culprit is often the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2] This Pd-H intermediate can arise from reactions with trace water, alcohol solvents, amines, or even phosphine ligands and can reductively cleave the C-Br bond.[2][3][4]
Troubleshooting Guide: Isolating and Solving Dehalogenation Issues
This section addresses common dehalogenation problems encountered during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).
Problem 1: Significant formation of 6-chloroimidazo[1,2-a]pyrimidine during C3-coupling.
You are attempting a cross-coupling reaction at the C3-bromo position, but a major byproduct is the compound where the bromine has been replaced by hydrogen.
| Potential Cause | Scientific Rationale & Recommended Solution |
| Inappropriate Ligand Choice | The ligand is critical for stabilizing the palladium catalyst and promoting the final reductive elimination step over undesired pathways. Insufficiently bulky or electron-rich ligands may lead to unstable intermediates that generate Pd-H species. Solution: Switch to a more robust ligand. Bulky, electron-rich biarylphosphine ligands are the gold standard for suppressing reductive dehalogenation.[5] They accelerate the desired C-C or C-N bond formation, outcompeting the dehalogenation pathway.[6] • For Suzuki/Sonogashira: Start with SPhos or XPhos . • For Buchwald-Hartwig: Start with Xantphos or a Josiphos-type ligand.[5] |
| Base is Too Strong or Reactive | Strong bases, particularly alkoxides like NaOtBu or KOtBu, can promote the formation of Pd-H species, especially in the presence of protic impurities.[7][8] For N-H containing heterocycles, strong bases can also alter the electronic properties of the substrate itself. Solution: Switch to a milder inorganic base.[2] • Potassium Phosphate (K₃PO₄): An excellent choice for many Suzuki couplings, providing sufficient basicity without being overly aggressive. • Cesium Carbonate (Cs₂CO₃): Another effective and mild base, often used in Buchwald-Hartwig aminations. |
| High Reaction Temperature | Elevated temperatures can accelerate all reaction pathways, including catalyst decomposition and dehalogenation. While necessary for activating less reactive halides, excessive heat can be detrimental. Solution: Reduce the reaction temperature. Aim for the lowest temperature that provides a reasonable reaction rate. It is often better to run the reaction longer at a lower temperature (e.g., 80 °C) than quickly at a higher one (e.g., 110 °C). |
| Presence of Protic Contaminants | Water, alcohols, or other protic impurities in solvents or reagents are direct sources for generating Pd-H species.[3] Solution: Ensure rigorous anhydrous and anaerobic conditions. • Use high-purity, dry, and degassed solvents. • Dry reagents thoroughly before use. • Degas the final reaction mixture with argon or nitrogen for 15-20 minutes or via several freeze-pump-thaw cycles before heating. |
Problem 2: Loss of both Bromo and Chloro groups, or selective loss of the Chloro group.
This is less common as the C-Cl bond is more robust. Observing this indicates the reaction conditions are far too harsh or that a different dehalogenation mechanism is at play.
| Potential Cause | Scientific Rationale & Recommended Solution |
| Excessively Harsh Conditions | Very high temperatures, prolonged reaction times, and highly active catalysts designed for C-Cl activation can lead to the cleavage of the more stable bond. Solution: Re-evaluate the entire protocol. If you are targeting the C3-Br position, the conditions are likely too aggressive. Refer back to the solutions in Problem 1. If you are intentionally targeting the C6-Cl position (after functionalizing C3), you must carefully select a catalyst system known for C-Cl activation (e.g., using bulky trialkylphosphine ligands) while accepting that some C-H formation is a risk.[6][9] |
| Catalyst Poisoning/Decomposition | If the primary catalyst decomposes to palladium black, it can sometimes promote non-specific reductions.[10][11] Solution: Improve reaction hygiene. Ensure all reagents are pure and the atmosphere is inert. The formation of palladium black often indicates an issue with the ligand's ability to stabilize the Pd(0) state or the presence of oxygen.[10] Consider using a more stable palladium precatalyst. |
Frequently Asked Questions (FAQs)
Q1: Which position, C3-Br or C6-Cl, is more reactive in a standard Suzuki-Miyaura coupling? A1: The C3-Br position is significantly more reactive. The general reactivity order for halides in palladium-catalyzed couplings is I > Br > Cl.[2][12] This allows for highly selective functionalization at the C3 position while leaving the C6-chloro group intact for subsequent transformations.
Q2: What is the best "go-to" catalyst and ligand combination to start with for a Suzuki reaction at the C3 position? A2: A highly reliable starting point is a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos . These ligands are specifically designed to promote efficient cross-coupling while minimizing the reductive dehalogenation side reaction.[2][5]
Q3: My Sonogashira coupling at C3 is sluggish and gives dehalogenation. What should I change? A3: Sluggish Sonogashira reactions are often limited by the oxidative addition step, which can be tempted to fix by increasing the temperature, but this may promote dehalogenation.[13] First, ensure your conditions are strictly anaerobic, as oxygen leads to alkyne homocoupling and catalyst degradation.[10] Use a reliable base like triethylamine or diisopropylamine.[10] If reactivity is still low at a moderate temperature (e.g., 60-80 °C), consider switching to a more activating ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) before resorting to higher temperatures.[13]
Q4: Can I perform a Buchwald-Hartwig amination selectively at the C6-chloro position? A4: Yes, this is a common synthetic strategy. First, the C3-bromo position is functionalized, typically via a Suzuki or Sonogashira reaction. Then, in a subsequent step, the less reactive C6-chloro position can be targeted for amination. This requires more forcing conditions: a strong base (like NaOtBu or K₃PO₄), a highly active catalyst system (e.g., a G3 or G4 Buchwald precatalyst), and often higher temperatures (e.g., 100-120 °C).[14]
Visualizing the Reaction Pathways
To effectively troubleshoot, it's crucial to visualize the competition between the desired cross-coupling and the undesired dehalogenation.
Caption: Competing catalytic cycles in the functionalization of Ar-Br.
Recommended Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C3-Position
This protocol is optimized to favor the desired C-C bond formation while suppressing hydrodehalogenation.
-
Reagent Preparation: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid or ester (1.2-1.5 equiv), and finely ground potassium phosphate (K₃PO₄) (3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4.5 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the Schlenk flask.
-
Solvent Addition & Degassing: Add the reaction solvent (e.g., 1,4-dioxane/water 10:1, degassed). Further degas the entire mixture by bubbling argon through the solution for 15 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Selective Buchwald-Hartwig Amination at the C3-Position
This protocol uses a milder base to avoid dehalogenation while coupling with a primary or secondary amine.
-
Reagent Preparation: To a dry, argon-flushed reaction vial equipped with a stir bar, add this compound (1.0 equiv), the amine (1.2 equiv), and cesium carbonate (Cs₂CO₃) (2.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2-4 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or tert-amyl alcohol).
-
Reaction: Seal the vial and heat the mixture to 90-110 °C. Monitor the reaction by LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: Unlocking the Reactivity of 3-Bromo- vs. 3-Iodoimidazo[1,2-a]pyrimidine in Cross-Coupling Reactions
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyrimidine Scaffold
The imidazo[1,2-a]pyrimidine core is a privileged heterocyclic scaffold, forming the structural basis of numerous compounds with significant pharmacological properties, including anxiolytics, anticonvulsants, and antifungal agents.[1][2][3] Its bioisosteric relationship to purine bases makes it a cornerstone in modern medicinal chemistry and drug development.[1] Functionalization of this core, particularly at the 3-position, is critical for modulating biological activity. Palladium-catalyzed cross-coupling reactions are the premier tools for this purpose, making the choice of the halide at the C3 position—typically bromine or iodine—a decision of fundamental strategic importance.
This guide provides an in-depth comparison of the reactivity of 3-bromoimidazo[1,2-a]pyrimidine and 3-iodoimidazo[1,2-a]pyrimidine. We will dissect the mechanistic underpinnings of their differential reactivity and provide field-proven insights and experimental frameworks for three key transformations: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Pillar 1: Mechanistic Causality - Why the Halogen Matters
The superior reactivity of aryl iodides over bromides in palladium-catalyzed cross-coupling is a foundational principle rooted in bond dissociation energies (BDE). The carbon-halogen bond strength follows the trend: C–F > C–Cl > C–Br > C–I.[4] The rate-determining step in many cross-coupling cycles is the oxidative addition of the aryl halide to the Pd(0) catalyst. A weaker C–X bond facilitates this crucial step, leading to a faster overall reaction rate.
The C–I bond, being the longest and weakest, has the lowest BDE (approx. 234 kJ/mol for CH₃–I), while the C–Br bond is significantly stronger (approx. 293 kJ/mol for CH₃–Br).[4] Consequently, the oxidative addition of a C–I bond to a Pd(0) center has a lower activation energy barrier than that of a C–Br bond. This allows reactions with 3-iodoimidazo[1,2-a]pyrimidine to proceed under much milder conditions—often at lower temperatures and with lower catalyst loadings.
Figure 1: General catalytic cycle for cross-coupling reactions. The initial oxidative addition step is typically rate-limiting and is significantly faster for weaker C-I bonds compared to C-Br bonds.
Pillar 2: Comparative Performance in Key Cross-Coupling Reactions
While direct comparative studies on the imidazo[1,2-a]pyrimidine scaffold are sparse, extensive data from the closely related and electronically similar imidazo[1,2-a]pyridine system, along with established chemical principles, provide a robust framework for comparison.
A. Suzuki-Miyaura Coupling (C–C Bond Formation)
The Suzuki-Miyaura reaction is indispensable for creating C(sp²)–C(sp²) bonds. Studies on 2-substituted-3-iodoimidazo[1,2-a]pyridines have shown that these substrates are highly effective, with strong bases and solvents like DME promoting high yields and short reaction times.[5][6]
-
3-Iodoimidazo[1,2-a]pyrimidine (The High-Performer): This substrate is expected to be highly reactive. Couplings can often be achieved at room temperature or with gentle heating (e.g., 60-80 °C) with standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf). The high reactivity minimizes side reactions and typically results in cleaner product formation and higher yields.
-
3-Bromoimidazo[1,2-a]pyrimidine (The Workhorse): While less reactive, the 3-bromo analogue is a viable and often more economical substrate. Achieving comparable yields typically requires more forcing conditions: higher temperatures (e.g., >100 °C), potentially higher catalyst loadings, and often the use of more sophisticated, electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate the more challenging oxidative addition step.
Figure 2: A representative workflow for Suzuki-Miyaura coupling.
B. Sonogashira Coupling (C–C Bond Formation)
The Sonogashira reaction provides a powerful route to C(sp²)–C(sp) bonds, introducing alkyne functionalities. Research explicitly identifies 3-iodoimidazo[1,2-a]pyridine as the "optimal substrate" for conducting this reaction at room temperature, underscoring the significant reactivity advantage of the iodide.[7]
-
3-Iodoimidazo[1,2-a]pyrimidine (The Optimal Choice): This substrate readily undergoes Sonogashira coupling under mild, copper-co-catalyzed (or copper-free) conditions.[8][9] Reactions can often be completed in a few hours at room temperature, providing high yields of the desired 3-alkynyl products.[7]
-
3-Bromoimidazo[1,2-a]pyrimidine (Feasible but Demanding): Coupling with the bromo derivative is certainly possible but requires more energy input.[10] Expect to use higher temperatures, longer reaction times, and potentially a more robust catalyst system to achieve satisfactory conversion. The risk of side reactions, such as Glaser coupling of the terminal alkyne, also increases with prolonged heating.
C. Buchwald-Hartwig Amination (C–N Bond Formation)
This reaction is a cornerstone of modern medicinal chemistry for constructing aryl amine bonds.[11][12] The reactivity trend for aryl halides in this transformation is unequivocally I > Br >> Cl.[13]
-
3-Iodoimidazo[1,2-a]pyrimidine (The Efficient Partner): The high reactivity of the C-I bond facilitates coupling with a wide range of primary and secondary amines under relatively mild conditions. Standard Buchwald-Hartwig catalyst systems, often employing bulky biarylphosphine ligands, are highly effective.[13][14]
-
3-Bromoimidazo[1,2-a]pyrimidine (Reliant on Advanced Catalysis): Amination of the less reactive 3-bromo substrate is highly dependent on the use of state-of-the-art, sterically hindered, and electron-rich ligands (e.g., RuPhos, BrettPhos).[13][14] These advanced ligands are specifically designed to promote the difficult oxidative addition of aryl bromides and accelerate the subsequent reductive elimination step. Higher temperatures and stronger bases (e.g., LHMDS, NaOtBu) are typically required.
Figure 3: A representative workflow for Buchwald-Hartwig amination.
Pillar 3: Data Summary & Experimental Protocols
Comparative Reactivity at a Glance
| Feature | 3-Iodoimidazo[1,2-a]pyrimidine | 3-Bromoimidazo[1,2-a]pyrimidine |
| Relative Reactivity | High | Moderate |
| Typical Temperature | Room Temp to 80 °C | 80 °C to 120 °C+ |
| Catalyst Loading | Lower (e.g., 1-5 mol%) | Higher (e.g., 2-10 mol%) |
| Ligand Requirement | Standard ligands often suffice (e.g., PPh₃) | Often requires advanced, bulky phosphines |
| Key Advantage | Mild conditions, faster reactions, higher yields | Lower cost, greater precursor availability |
| Key Disadvantage | Higher cost, potential light sensitivity | Harsher conditions, risk of side reactions |
Trustworthy Experimental Protocols (Representative)
The following protocols are generalized frameworks. Researchers must optimize conditions for their specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 3-Iodoimidazo[1,2-a]pyrimidine
-
To a reaction vial under an inert atmosphere (N₂ or Ar), add 3-iodoimidazo[1,2-a]pyrimidine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 2-6 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 3-Bromoimidazo[1,2-a]pyrimidine
-
To an oven-dried reaction vial under an inert atmosphere (N₂ or Ar), add 3-bromoimidazo[1,2-a]pyrimidine (1.0 equiv), a palladium precatalyst/ligand system such as XPhos Pd G3 (2-5 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (1.4 equiv).
-
Add the desired amine (1.2 equiv).
-
Add anhydrous, degassed solvent, such as toluene or 1,4-dioxane.
-
Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 8-24 hours), cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Strategic Recommendations
For researchers in drug development, the choice between 3-bromo- and 3-iodoimidazo[1,2-a]pyrimidine is a classic trade-off between reactivity and cost.
-
3-Iodoimidazo[1,2-a]pyrimidine is unequivocally the substrate of choice for maximizing reaction efficiency. Its high reactivity allows for milder conditions, shorter reaction times, and often cleaner conversions. This is particularly advantageous in late-stage functionalization or when working with sensitive, complex molecules where harsh conditions could lead to degradation.
-
3-Bromoimidazo[1,2-a]pyrimidine represents a more economical and practical option, especially for large-scale synthesis. While it necessitates more forceful conditions and the use of advanced (and often more expensive) catalyst systems, its stability and lower precursor cost make it a compelling choice for initial synthetic routes and library synthesis.
Ultimately, the optimal halogen is dictated by the specific synthetic context. For rapid proof-of-concept and complex syntheses, the iodide's reliability is paramount. For process development and scale-up, the cost-effectiveness of the bromide, coupled with modern catalytic power, presents a robust and viable pathway.
References
- 1. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives [jstage.jst.go.jp]
- 4. testbook.com [testbook.com]
- 5. Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. research.rug.nl [research.rug.nl]
- 14. youtube.com [youtube.com]
Validating the Mechanism of Action of 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine: A Comparative Guide for Researchers
A Senior Application Scientist's Guide to Investigating a Novel Kinase Inhibitor
For researchers in oncology and drug discovery, the imidazo[1,2-a]pyrimidine scaffold represents a promising starting point for the development of novel therapeutics. This guide provides an in-depth, experience-driven framework for validating the mechanism of action of a specific derivative, 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine. Our central hypothesis is that this compound, like many of its structural relatives, functions as a kinase inhibitor, specifically targeting the PI3K/Akt/mTOR signaling pathway.
To provide a robust and scientifically rigorous validation process, we will compare the experimental profile of this compound against a well-characterized, dual PI3K/mTOR inhibitor, BEZ235 (Dactolisib) . This guide will not only detail the necessary experimental protocols but also delve into the scientific rationale behind each step, ensuring a self-validating and logical workflow.
The Scientific Premise: Why Suspect PI3K/Akt/mTOR Inhibition?
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. Numerous studies have demonstrated that compounds bearing the imidazo[1,2-a]pyridine or imidazo[1,2-a]pyrimidine core can effectively inhibit key kinases within this pathway, leading to anticancer effects. This established precedent provides a strong rationale for hypothesizing a similar mechanism for this compound.
Our comparative compound, BEZ235, is an orally active, dual pan-class I PI3K and mTOR kinase inhibitor.[2][3] It competitively binds to the ATP-binding cleft of these enzymes, effectively blocking downstream signaling.[4] By comparing the cellular and molecular effects of this compound to those of BEZ235, we can ascertain whether our compound of interest operates through a similar, on-target mechanism.
Experimental Validation Workflow: A Step-by-Step Guide
The following sections detail the key experiments required to validate the proposed mechanism of action. The protocols are designed to be self-validating, with clear positive and negative controls.
Assessing Cellular Viability and Cytotoxicity
The first step is to determine if this compound exhibits cytotoxic effects on cancer cells, a hallmark of many kinase inhibitors. The MTT assay is a reliable and widely used colorimetric method for this purpose.[5][6][7][8]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., a breast cancer cell line known to have an active PI3K/Akt/mTOR pathway, such as MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and BEZ235 (as a positive control) for 24, 48, and 72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Interpretation and Comparison
A dose-dependent decrease in cell viability for this compound, similar to that observed for BEZ235, would be the first piece of evidence supporting its potential as a cytotoxic agent.
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) - Hypothetical Data |
| This compound | MCF-7 | 48 | 5.2 |
| BEZ235 (Dactolisib) | MCF-7 | 48 | 0.8 |
This table presents hypothetical data to illustrate the expected outcome.
dot
References
- 1. ascopubs.org [ascopubs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dactolisib - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. broadpharm.com [broadpharm.com]
A Comparative Guide to Imidazo[1,2-a]pyrimidine Isomers in Biological Assays
Introduction: The Significance of Isomerism in Drug Discovery
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The therapeutic potential of these compounds is not solely dictated by the nature and position of their substituents but is also profoundly influenced by the arrangement of atoms within the fused heterocyclic rings—a concept known as isomerism. Positional isomers, molecules with the same molecular formula but different arrangements of atoms, can exhibit remarkably different biological profiles. This guide provides a comparative study of imidazo[1,2-a]pyrimidine and its isomers, offering insights into how subtle structural changes can lead to significant variations in biological activity. We will delve into specific experimental data from head-to-head comparisons of these isomers in various biological assays, providing a rationale for the observed differences and detailed protocols for the discussed experimental methodologies.
Comparative Biological Evaluation: A Tale of Two Isomeric Systems
To illustrate the profound impact of isomerism on biological activity, we will examine two key comparative studies. The first investigates the antioxidant and antibacterial properties of three positional isomers: imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one, and imidazo[2,1-i]purine. The second study compares the inhibitory activity of imidazo[1,2-a]pyrimidines and their closely related analogs, imidazo[1,2-a]pyridines, on the Wnt/β-catenin signaling pathway, a critical pathway in cancer development.
Antioxidant and Antibacterial Activities of Imidazo[1,2-c]pyrimidine and its Isomers
A study by Fath Eddine Boukhallout, et al. synthesized and evaluated the antioxidant and antibacterial activities of three isomeric fused heterocyclic compounds.[3] The study highlights how the placement of the nitrogen atoms and the carbonyl group within the fused ring system influences these biological properties.
The antioxidant potential of the isomers was assessed using the DPPH and ABTS radical scavenging assays, while their antibacterial efficacy was determined against a panel of Gram-positive and Gram-negative bacteria using the broth microdilution method.
Table 1: Comparative Antioxidant Activity of Imidazo-pyrimidine Isomers
| Compound | Isomer | DPPH Scavenging (IC50, µg/mL) | ABTS Scavenging (IC50, µg/mL) |
| 1 | imidazo[1,2-c]pyrimidin-5(6H)-one | > 150 | 139.71 |
| 2 | imidazo[2,1-b]purin-4(5H)-one | 47.59 | Not Reported |
| 3 | imidazo[2,1-i]purine | 23.28 | Not Reported |
| BHT | Standard | Not Reported | 47.59 |
Data extracted from Fath Eddine Boukhallout, et al. (2025).[3]
Table 2: Comparative Antibacterial Activity of Imidazo-pyrimidine Isomers
| Compound | Isomer | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | S. aureus (MIC, µg/mL) |
| 1 | imidazo[1,2-c]pyrimidin-5(6H)-one | > 500 | > 500 | 250 |
| 2 | imidazo[2,1-b]purin-4(5H)-one | 125 | 250 | 62.5 |
| 3 | imidazo[2,1-i]purine | 62.5 | 125 | 31.25 |
Data extracted from Fath Eddine Boukhallout, et al. (2025).[3]
The following are detailed protocols for the antioxidant and antibacterial assays utilized in the comparative study.
DPPH Radical Scavenging Assay
This assay assesses the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[4][5][6]
-
Workflow:
Caption: DPPH Radical Scavenging Assay Workflow.
-
Step-by-Step Methodology:
-
A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) are prepared.
-
Equal volumes of the test/standard solution and the DPPH solution are mixed.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
The percentage of scavenging is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample. The IC50 value, the concentration required to scavenge 50% of the DPPH radicals, is then determined.[6]
-
ABTS Radical Scavenging Assay
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+).[7][8][9]
-
Workflow:
Caption: ABTS Radical Scavenging Assay Workflow.
-
Step-by-Step Methodology:
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.[7]
-
The ABTS•+ solution is then diluted with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
A small aliquot of the test compound or standard (e.g., Trolox) is added to the diluted ABTS•+ solution.
-
The absorbance is read at 734 nm after a short incubation period (typically 6 minutes).
-
The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11][12]
-
Workflow:
Caption: Broth Microdilution Assay Workflow.
-
Step-by-Step Methodology:
-
Serial two-fold dilutions of the test compounds are prepared in a suitable broth medium in a 96-well microtiter plate.[11]
-
A standardized inoculum of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Each well is inoculated with the bacterial suspension.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[11]
-
The data clearly demonstrates that the imidazo[2,1-i]purine isomer (3 ) exhibits the most potent antioxidant and antibacterial activities, followed by the imidazo[2,1-b]purin-4(5H)-one isomer (2 ), with the imidazo[1,2-c]pyrimidin-5(6H)-one isomer (1 ) showing the weakest activity. This trend suggests that the specific arrangement of nitrogen atoms and the presence of the exocyclic carbonyl group significantly impact the molecule's ability to donate electrons (a key feature for antioxidant activity) and interact with bacterial targets. The higher activity of the purine-like isomers (2 and 3 ) may be attributed to their closer structural resemblance to endogenous purines, potentially allowing them to interact more effectively with biological systems.
Inhibition of the Wnt/β-catenin Signaling Pathway: Imidazo[1,2-a]pyrimidines vs. Imidazo[1,2-a]pyridines
A study by Cosimelli et al. synthesized and evaluated a series of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as inhibitors of the Wnt/β-catenin signaling pathway.[13] While not strictly positional isomers, the comparison between these two closely related scaffolds provides valuable insights into the role of the pyrimidine versus the pyridine ring in modulating this crucial oncogenic pathway.
The inhibitory activity of the compounds was assessed using a TCF/LEF luciferase reporter assay in HEK293T cells.
Table 3: Comparative Wnt/β-catenin Signaling Inhibition
| Compound | Scaffold | R1 | R2 | % Inhibition at 10 µM |
| 4a | Imidazo[1,2-a]pyrimidine | H | Phenyl | 55 |
| 4c | Imidazo[1,2-a]pyrimidine | H | 4-Chlorophenyl | 75 |
| 8a | Imidazo[1,2-a]pyridine | H | Phenyl | 30 |
| 8c | Imidazo[1,2-a]pyridine | H | 4-Chlorophenyl | 45 |
Data adapted from Cosimelli et al. (2014).[13]
This assay is a common method to quantify the activity of a specific signaling pathway by measuring the expression of a reporter gene (luciferase) under the control of a pathway-responsive promoter.[14][15][16]
-
Workflow:
Caption: Wnt/β-catenin Signaling Luciferase Reporter Assay Workflow.
-
Step-by-Step Methodology:
-
HEK293T cells are seeded in a 96-well plate.
-
The cells are co-transfected with a plasmid containing the firefly luciferase gene under the control of a TCF/LEF responsive element and a control plasmid expressing Renilla luciferase.[14]
-
The cells are then treated with a Wnt pathway activator (e.g., Wnt3a-conditioned medium) in the presence or absence of the test compounds.
-
After a 24-hour incubation period, the cells are lysed.
-
The luciferase activity is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell viability.
-
The percentage of inhibition of Wnt signaling is calculated relative to the vehicle-treated control.
-
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation and differentiation. Its aberrant activation is a hallmark of many cancers.
Caption: Simplified Wnt/β-catenin Signaling Pathway.
The results indicate that the imidazo[1,2-a]pyrimidine scaffold is generally a more potent inhibitor of the Wnt/β-catenin pathway than the imidazo[1,2-a]pyridine scaffold. This suggests that the additional nitrogen atom in the pyrimidine ring may be crucial for the compound's interaction with its molecular target within the pathway. The exact mechanism of inhibition by these compounds was not fully elucidated in the study, but they were found to act downstream of GSK3β.[13] It is plausible that these small molecules interfere with protein-protein interactions essential for the stabilization and nuclear translocation of β-catenin.[17][18]
Conclusion and Future Perspectives
The comparative studies presented in this guide underscore the critical importance of isomerism in the design and development of new therapeutic agents. Subtle changes in the arrangement of atoms within the imidazo[1,2-a]pyrimidine scaffold and its related analogs can lead to significant differences in their biological activities, ranging from antioxidant and antibacterial efficacy to the inhibition of key cancer-related signaling pathways.
The superior performance of the imidazo[2,1-i]purine isomer in antioxidant and antibacterial assays suggests that a purine-like structure may be a favorable template for the development of new agents in these therapeutic areas. Similarly, the enhanced potency of imidazo[1,2-a]pyrimidines over imidazo[1,2-a]pyridines in inhibiting Wnt signaling provides a clear direction for the design of novel anticancer agents.
Future research should focus on elucidating the precise molecular targets of these active isomers to gain a deeper understanding of their mechanisms of action. This knowledge will be invaluable for the rational design of next-generation imidazo[1,2-a]pyrimidine-based drugs with improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field to ensure the reproducibility and reliability of their own investigations into this fascinating class of heterocyclic compounds.
References
- 1. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. benchchem.com [benchchem.com]
- 6. marinebiology.pt [marinebiology.pt]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. protocols.io [protocols.io]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modulating the wnt signaling pathway with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Small-Molecule Inhibitors Targeting the Canonical WNT Signaling Pathway for the Treatment of Cancer. | Semantic Scholar [semanticscholar.org]
A Senior Application Scientist's Guide to Confirming the Structure of 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine Derivatives
Introduction: The Significance and Challenge of Imidazo[1,2-a]pyrimidines
The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry. As a privileged structure and a bioisostere of purine bases, its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Compounds like divaplon and fasiplon, which contain this core, have been investigated as anxiolytic and anticonvulsant agents.[2][4] The therapeutic potential of this class hinges on the precise arrangement of substituents on the fused ring system, as even minor structural variations can dramatically alter biological activity.
However, the synthesis of polysubstituted imidazo[1,2-a]pyrimidines can often lead to a mixture of constitutional isomers. For a molecule like 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine, confirming the exact positions of the bromine and chlorine atoms is a non-trivial analytical challenge. Misinterpretation can lead to flawed structure-activity relationship (SAR) studies and wasted resources in drug development pipelines. This guide provides a comparative analysis of modern analytical techniques, establishing a robust, self-validating workflow to unambiguously confirm the structure of these critical molecules.
The Core Challenge: Distinguishing Constitutional Isomers
The primary analytical hurdle is differentiating the target molecule from its potential isomers. During synthesis, halogenation or other substitution reactions can potentially occur at different positions on the bicyclic core. For instance, synthesis targeting the 3-Bromo-6-chloro isomer could potentially yield other isomers such as 2-Bromo-6-chloro, 3-Bromo-7-chloro, or others. Relying on a single analytical technique is often insufficient to make an unambiguous assignment.
Caption: The analytical challenge in confirming the target structure against its potential constitutional isomers.
A Comparative Guide to Analytical Verification Techniques
A multi-faceted approach, where data from orthogonal techniques corroborate one another, is the gold standard for structural confirmation. Below, we compare the most powerful and accessible methods for this purpose.
| Technique | Information Gained | Strengths | Limitations |
| 1D/2D NMR Spectroscopy | Atomic connectivity, proton/carbon environments, through-space proximity. | Provides a complete map of the molecular skeleton. 2D experiments are essential for differentiating isomers. | Requires soluble material in sufficient quantity. Can be complex to interpret without expertise. |
| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental formula. Isotopic pattern. | Confirms the correct atoms are present. The unique isotopic signature of Br/Cl is a powerful diagnostic tool. | Provides no information on connectivity; cannot distinguish between isomers on its own. |
| Single Crystal X-ray Crystallography | Unambiguous 3D structure and absolute stereochemistry. | The definitive "gold standard" for structural proof.[5][6] | Requires a high-quality single crystal, which can be difficult or impossible to grow. Provides solid-state structure, which may differ from solution. |
In-Depth Analysis: Causality Behind Experimental Choices
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
NMR is the most informative technique for determining the precise connectivity of atoms. While 1D NMR (¹H and ¹³C) provides initial data on the chemical environments, 2D NMR experiments are indispensable for solving the isomer puzzle.
-
Why we use 2D NMR: For the imidazo[1,2-a]pyrimidine core, the protons on the pyrimidine ring (H5, H6, H7) and the imidazole ring (H2, H3) provide crucial diagnostic signals. The key is to establish long-range correlations between these protons and the substituted carbons (C3 and C6). This is where Heteronuclear Multiple Bond Correlation (HMBC) becomes the hero experiment.
-
The HMBC Strategy: An HMBC experiment detects correlations between protons and carbons that are 2 or 3 bonds away. To confirm the 3-Bromo-6-chloro structure, we would look for specific long-range correlations that are only possible for this isomer. For example, the proton at position H5 should show a correlation to the carbon at C3, but a proton at H7 should not. Conversely, the proton at H5 should also show a correlation to the carbon at C7, and the H7 proton should show a correlation to C5 and the bridgehead carbon C8a.[4] The absence or presence of these specific correlations allows for definitive assignment.
Table of Predicted Key NMR Correlations for Isomer Differentiation:
| Correlation | Expected in 3-Bromo-6-chloro Isomer? | Expected in 3-Bromo-7-chloro Isomer? | Rationale |
| H5 ↔ C3 | Yes (³JCH) | Yes (³JCH) | This correlation exists in both, linking the pyrimidine ring to the imidazole C3 position. |
| H5 ↔ C7 | Yes (³JCH) | No | H5 is three bonds away from C7. In the 7-chloro isomer, this carbon is substituted, altering the expected correlation. |
| H7 ↔ C5 | Yes (³JCH) | Yes (³JCH) | This correlation is expected in both isomers. |
| H2 ↔ C8a | Yes (³JCH) | Yes (³JCH) | Links the imidazole proton to the bridgehead carbon. |
| NOESY H5 ↔ H6 | Yes | Yes | Confirms through-space proximity of adjacent protons. |
High-Resolution Mass Spectrometry (HRMS): The Elemental and Isotopic Fingerprint
While NMR maps the structure, HRMS confirms the building blocks.
-
Why we use HRMS: Its primary function is to provide an exact mass measurement, which is used to calculate the elemental formula (e.g., C₆H₃BrClN₃). This is a critical self-validating step: if the formula from HRMS doesn't match the atoms identified in NMR, the structural assignment is incorrect.
-
The Halogen Isotope Pattern: The true power of mass spectrometry for this specific problem lies in the natural abundance of halogen isotopes. Chlorine has two main isotopes, ³⁵Cl (75%) and ³⁷Cl (25%), leading to a characteristic M to M+2 peak ratio of approximately 3:1. Bromine has two isotopes, ⁷⁹Br (50%) and ⁸¹Br (50%), resulting in an M to M+2 ratio of nearly 1:1.[7]
A molecule containing one chlorine and one bromine atom will exhibit a unique and predictable "isotopic cluster" for the molecular ion peak (M), with signals at M, M+2, and M+4. The relative intensities of this cluster are a dead giveaway for the presence of one of each halogen, providing definitive evidence that no undesired di-chloro or di-bromo species were formed.
X-ray Crystallography: The Unambiguous Proof
When NMR and MS data are still ambiguous, or for absolute confirmation required for patent filings or clinical trials, single-crystal X-ray crystallography is the ultimate arbiter. It provides a 3D model of the molecule, showing the precise location of every atom and the bond lengths and angles between them.[5][6] The primary causality for choosing this method is the need for irrefutable proof. Its main drawback is the prerequisite of a suitable crystal.
Experimental Protocols: A Self-Validating System
Protocol 1: 2D NMR for Connectivity Mapping
This protocol describes a self-validating system where multiple experiments build a cohesive structural picture.
-
Sample Preparation: Dissolve ~10-15 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is free of particulate matter.
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to identify all proton and carbon signals.
-
COSY Acquisition: Run a standard gradient-selected COSY (Correlation Spectroscopy) experiment to establish which protons are coupled (i.e., adjacent) to each other. This helps assign protons on the pyrimidine ring (H5, H6, H7).
-
HSQC Acquisition: Run a standard gradient-selected HSQC (Heteronuclear Single Quantum Coherence) experiment. This correlates each proton directly to the carbon it is attached to, assigning the protonated carbons.
-
HMBC Acquisition (The Key Experiment):
-
Causality: This experiment is chosen to build the carbon skeleton by connecting the puzzle pieces from the COSY and HSQC.
-
Parameters: Set the HMBC experiment to optimize for long-range couplings (typically J = 8-10 Hz). This allows for the detection of 2- and 3-bond correlations.
-
Analysis: Meticulously analyze the 2D spectrum for the key correlations listed in the table above. For example, locate the signal for H5 and trace its correlations to identify C7, C8a, and C3. This map of long-range connections is the most powerful NMR tool for differentiating isomers.
-
-
Data Validation: Ensure that the number of protons and carbons, their connectivities (COSY, HMBC), and direct attachments (HSQC) all form a single, logical structure that is consistent with the proposed formula.
Protocol 2: HRMS for Formula and Isotope Confirmation
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
-
Infusion and Ionization: Infuse the sample directly into an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source on a high-resolution mass spectrometer (e.g., Orbitrap or TOF). Use positive ion mode to detect the protonated molecule [M+H]⁺.
-
High-Resolution Scan: Acquire a full scan spectrum at high resolving power (>60,000).
-
Data Analysis:
-
Exact Mass: Determine the m/z of the monoisotopic peak of the [M+H]⁺ ion cluster.
-
Formula Calculation: Use the instrument's software to calculate the elemental formula that best fits the measured exact mass (within a 5 ppm tolerance). Confirm this matches C₆H₃BrClN₃.
-
Isotope Pattern Matching: Compare the observed isotopic cluster for the [M+H]⁺ peak with the theoretically predicted pattern for a molecule containing one Br and one Cl atom. The fit should be nearly perfect in terms of both peak position and relative intensity.
-
Integrated Workflow for Structural Confirmation
The most trustworthy validation comes from an integrated workflow where each step confirms the last.
Caption: A robust workflow for the structural validation of substituted heterocycles.
Conclusion
Confirming the structure of this compound derivatives is a task that demands a rigorous, multi-technique approach. While 1D NMR and basic mass spectrometry can provide initial clues, they are insufficient to differentiate the target molecule from its constitutional isomers. The definitive workflow relies on the connectivity map provided by 2D NMR experiments—most critically the HMBC experiment—corroborated by the exact elemental formula and unique halogen isotopic signature from HRMS. For cases of absolute necessity and where a suitable crystal can be obtained, single-crystal X-ray diffraction provides the final, irrefutable proof. By adopting this self-validating methodology, researchers can proceed with confidence, ensuring their subsequent biological and medicinal chemistry studies are built on a foundation of confirmed structural integrity.
References
- 1. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
Cross-Validation of Experimental and Computational Data for 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine: A Framework for Drug Discovery
An In-Depth Technical Guide
This guide provides a comprehensive framework for the synthesis, characterization, and computational analysis of 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The introduction of bromine and chlorine atoms onto this scaffold can significantly modulate its physicochemical properties and biological targets.
To rigorously characterize a novel compound like this compound and confidently predict its behavior, a synergistic approach combining experimental data with computational modeling is paramount. This guide outlines a self-validating system where empirical results from spectroscopic and crystallographic analyses are cross-referenced with theoretical data from Density Functional Theory (DFT), Hirshfeld surface analysis, and molecular docking. This integrated approach not only confirms the identity and structure of the molecule but also provides deep insights into its electronic properties and potential as a therapeutic agent.
Part 1: Experimental Synthesis and Structural Elucidation
The foundation of any molecular analysis is the synthesis of a pure compound and the unambiguous determination of its structure. This section details the experimental protocols to achieve this for this compound.
Synthesis Pathway
The synthesis of imidazo[1,2-a]pyrimidines typically involves the condensation of a 2-aminopyrimidine with an α-haloketone[1][2]. For the title compound, a plausible and efficient route involves the reaction of 2-amino-5-chloropyrimidine with 2,3-dibromopropionaldehyde, followed by cyclization.
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: Dissolve 2-amino-5-chloropyrimidine (1.0 eq) in anhydrous ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Reaction Initiation: Add 2,3-dibromopropionaldehyde (1.1 eq) dropwise to the solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. Neutralize with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product into ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product.
Spectroscopic Characterization
Spectroscopic methods provide the initial confirmation of the molecular structure by probing the chemical environment of the atoms.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for mapping the carbon-hydrogen framework of the molecule.
-
Fourier-Transform Infrared (FT-IR): FT-IR spectroscopy identifies the functional groups present by their characteristic vibrational frequencies.
-
Mass Spectrometry (MS): High-resolution mass spectrometry confirms the molecular weight and elemental composition.
Table 1: Hypothetical Spectroscopic Data for this compound
| Technique | Parameter | Expected Value | Interpretation |
| ¹H NMR | Chemical Shift (δ) | δ 7.2-8.5 ppm | Aromatic protons on the imidazopyrimidine core. |
| (500 MHz, CDCl₃) | Coupling Constants (J) | J ≈ 2-9 Hz | Defines the connectivity between protons. |
| ¹³C NMR | Chemical Shift (δ) | δ 110-150 ppm | Aromatic carbons of the heterocyclic system. |
| (126 MHz, CDCl₃) | |||
| FT-IR (ATR) | Wavenumber (ν) | ~3100 cm⁻¹ | C-H stretching of the aromatic ring. |
| ~1600 cm⁻¹ | C=C and C=N stretching vibrations. | ||
| ~750 cm⁻¹ | C-Cl stretching. | ||
| ~650 cm⁻¹ | C-Br stretching. | ||
| HRMS (ESI+) | m/z | [M+H]⁺ ≈ 231.92 | Confirms the molecular formula C₆H₃BrClN₃. |
Single-Crystal X-ray Diffraction
X-ray diffraction provides the definitive, unambiguous 3D structure of the molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.
Experimental Protocol: Crystal Growth and Data Collection
-
Crystal Growth: Dissolve the purified compound in a suitable solvent mixture (e.g., dichloromethane/hexane). Allow the solvent to evaporate slowly at room temperature over several days to grow single crystals suitable for diffraction.
-
Data Collection: Mount a selected crystal on a diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) using Mo Kα radiation.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods. Refine the structural model against the experimental data to obtain the final crystallographic information.
Table 2: Hypothetical Single-Crystal X-ray Diffraction Data
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Describes the basic crystal lattice symmetry. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| C-Br Bond Length | ~1.88 Å | Key covalent bond distance. |
| C-Cl Bond Length | ~1.73 Å | Key covalent bond distance. |
| N-C-C Angle | ~120° | Reflects the geometry of the fused rings. |
| Dihedral Angle | < 5° | Indicates the planarity of the imidazopyrimidine core. |
Part 2: Computational Modeling and Analysis
Computational chemistry provides a theoretical lens to understand the data obtained from experiments. By modeling the molecule in silico, we can calculate properties that are difficult or impossible to measure directly.
Overall Workflow for Cross-Validation
The following diagram illustrates the integrated workflow, demonstrating the synergy between experimental and computational approaches.
References
- 1. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Efficacy of the Imidazo[1,2-a]pyrimidine Scaffold: Evaluating the Potential of 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine
Introduction: The Imidazo[1,2-a]pyrimidine Core as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with a wide range of biological targets in a specific and high-affinity manner. The imidazo[1,2-a]pyrimidine nucleus is a prominent member of this class.[1][2] As a fused, nitrogen-bridged heterocyclic system and a bioisostere of natural purine bases, this scaffold has served as the foundation for compounds exhibiting a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antimicrobial, and antifungal properties.[2][3][4]
This guide focuses on the potential biological efficacy of a specific, synthetically accessible derivative: 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine . While direct biological data for this particular compound is not extensively published, its structure provides a valuable starting point for drug discovery campaigns. The strategic placement of halogen atoms—a bromine at the 3-position and a chlorine at the 6-position—is a common medicinal chemistry tactic to modulate potency, selectivity, and pharmacokinetic properties.
Here, we will conduct a comparative analysis by extrapolating from the well-documented activities of structurally related imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives. By comparing their performance against established drugs in key therapeutic areas, we aim to provide a scientifically grounded perspective on the potential of this compound as a lead compound for drug development professionals.
Anticancer Potential: Targeting Key Signaling Pathways
The imidazo[1,2-a]pyridine and pyrimidine scaffolds are strongly associated with the inhibition of protein kinases, enzymes that are frequently dysregulated in various cancers.[5] This inhibitory action disrupts the signaling cascades that drive uncontrolled cell proliferation and survival.
Mechanism of Action: Kinase Inhibition
A primary mechanism of action for this class of compounds is the inhibition of critical oncogenic signaling pathways, such as the PI3K/AKT/mTOR and c-KIT pathways.[6][7]
-
PI3K/AKT/mTOR Pathway: Many imidazo[1,2-a]pyridine derivatives have been shown to be potent inhibitors of PI3Kα, which in turn reduces the phosphorylation of downstream targets like AKT and mTOR.[7] This leads to cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer cells.[7][8][9]
-
c-KIT Inhibition: Specific 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been developed as potent inhibitors of the c-KIT receptor tyrosine kinase.[6][10] Mutations in c-KIT are drivers in cancers like gastrointestinal stromal tumors (GIST), and these compounds have shown efficacy even against imatinib-resistant mutations.[6][10][11]
Comparative Efficacy Data
The following table summarizes the cytotoxic activity (IC₅₀ values) of representative imidazo[1,2-a]pyridine/pyrimidine compounds against various cancer cell lines, compared to the established drug Imatinib.
| Compound Class | Compound Example | Target Cell Line | IC₅₀ Value (µM) | Known Drug Comparison | Reference |
| Imidazo[1,2-a]pyridine | IP-5 | HCC1937 (Breast Cancer) | 45 | - | [8][9] |
| Imidazo[1,2-a]pyridine | IP-6 | HCC1937 (Breast Cancer) | 47.7 | - | [8][9] |
| Imidazo[1,2-a]pyridine | Compound 6 | A375 (Melanoma) | <12 | Dacarbazine (chemo) often shows resistance | [7] |
| 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine | Patented Series | GIST 430/654 (Imatinib-resistant) | Nanomolar range | Imatinib (loses efficacy) | [6][10] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effect of a compound on cultured cancer cells.[8] The causality is straightforward: viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified. A reduction in the purple signal indicates cell death.
Workflow Diagram
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCC1937) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and a positive control (e.g., Imatinib) in the appropriate cell culture medium. Add the diluted compounds to the wells. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the negative control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Anti-inflammatory Potential: Selective COX-2 Inhibition
Chronic inflammation is a key factor in many diseases, including arthritis and some cancers. A major therapeutic strategy involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins.
Mechanism of Action
The pyrimidine scaffold is a component of several approved anti-inflammatory drugs.[12] Many pyrimidine and imidazo[1,2-a]pyrimidine derivatives exert their anti-inflammatory effects by inhibiting COX enzymes.[1][12] The key to a favorable safety profile is selectivity for COX-2 (the inducible isoform at sites of inflammation) over COX-1 (the constitutive isoform responsible for gastric protection). Several pyrimidine derivatives have demonstrated this desirable COX-2 selectivity.[12][13]
Comparative Efficacy Data
This table compares the COX inhibitory activity of pyrimidine derivatives with standard non-steroidal anti-inflammatory drugs (NSAIDs).
| Compound Class | Compound Example | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Known Drug Comparison | Reference |
| Pyrimidine Derivative | Compound 7 | >100 | 11.60 | Indomethacin (COX-1 IC₅₀ = 0.21 µM) | [12] |
| Pyrimidine Derivative | Compound 8 | >100 | 8.23 | Indomethacin (COX-2 ED₅₀ = 9.17 µM) | [12] |
| Pyrimidine Derivative | Compound L1 | - | High selectivity for COX-2 | Meloxicam (Known COX-2 selective) | [13] |
| Pyrimidine Derivative | Compound L2 | - | High selectivity for COX-2 | Meloxicam (Known COX-2 selective) | [13] |
Experimental Protocol: In Vitro COX Inhibition Assay (TMPD Oxidation)
This assay provides a self-validating system to determine a compound's ability to inhibit COX-1 and COX-2 activity by measuring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a colored product.[13]
Step-by-Step Methodology:
-
Enzyme Preparation: Prepare reaction mixtures containing either purified human COX-1 or COX-2 enzyme in a suitable buffer.
-
Inhibitor Incubation: Add the test compound (e.g., this compound) or a reference drug (e.g., Meloxicam) at various concentrations to the enzyme mixtures. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate) and the colorimetric probe TMPD.
-
Kinetic Measurement: Immediately measure the change in absorbance over time at 610 nm using a plate reader. The rate of color development is proportional to enzyme activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control. Determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
Antiviral Potential: Broad-Spectrum Activity
The imidazo[1,2-a]pyrimidine scaffold has also been investigated for its antiviral properties, demonstrating activity against a wide range of viruses, including both RNA and DNA viruses.[3]
Mechanism of Action: Host and Viral Targets
The antiviral activity of this class can stem from multiple mechanisms:
-
Inhibition of Viral Enzymes: Some derivatives directly inhibit viral-specific enzymes essential for replication, such as polymerases or proteases.[14]
-
Interference with Host Pathways: A compelling broad-spectrum antiviral strategy is to target host cell factors that viruses rely on for replication. One such target is the de novo pyrimidine biosynthesis pathway.[15] By inhibiting an enzyme like dihydroorotate dehydrogenase (DHODH), these compounds deplete the cellular pools of pyrimidines, which are essential building blocks for viral nucleic acid synthesis. This approach is less likely to lead to viral resistance compared to targeting viral proteins directly.[15]
Comparative Efficacy Data
The following table presents the antiviral activity of related imidazo-fused heterocycles against various viruses.
| Compound Class | Compound Example | Target Virus | EC₅₀ Value | Known Drug Comparison | Reference |
| Imidazo[1,2-b]pyridazine | 6-chloro-8-methyl-3-phenethylthio... | Human Cytomegalovirus (HCMV) | Potent Inhibitor | - | [14] |
| Imidazo[1,2-b]pyridazine | 6-chloro-2-methyl-3-benzylthio... | Varicella-Zoster Virus (VZV) | Inhibitor | - | [14] |
| Fluorinated Nucleoside | 3'-deoxy-3'-fluoroadenosine | Tick-borne Encephalitis Virus | 1.1 ± 0.1 µM | - | [16] |
| - | Compound A3 | Influenza, HCV, Dengue, HIV | Broad-spectrum activity | - | [15] |
Experimental Protocol: Plaque Reduction Assay
This is the gold standard for quantifying the infectivity of a lytic virus and the efficacy of an antiviral compound. The principle is that a single infectious viral particle will infect a cell, replicate, and lyse it, spreading to adjacent cells and creating a localized zone of cell death (a "plaque") in a confluent monolayer.
Step-by-Step Methodology:
-
Cell Plating: Seed a confluent monolayer of susceptible host cells (e.g., A549 cells for influenza) in 6-well plates.
-
Virus Infection: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) in the presence of serial dilutions of the test compound.
-
Overlay: After a short adsorption period, remove the virus-containing medium and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose). This prevents the random spread of progeny virus through the liquid medium, ensuring that plaques are formed by localized spread only.
-
Incubation: Incubate the plates for several days until visible plaques are formed.
-
Visualization and Counting: Fix and stain the cells (e.g., with crystal violet), which stains living cells but leaves the plaques unstained. Count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control for each compound concentration. Determine the EC₅₀ (the concentration that inhibits plaque formation by 50%).
Conclusion and Future Outlook
The imidazo[1,2-a]pyrimidine scaffold is a validated platform for the development of potent modulators of diverse biological targets. Evidence from numerous analogues strongly suggests that this chemical class possesses significant potential in oncology, anti-inflammatory, and antiviral applications.
While specific biological data for This compound is not yet in the public domain, its structure is highly compelling. The imidazo[1,2-a]pyrimidine core provides the foundational pharmacophore, while the bromo and chloro substituents offer critical handles for optimizing potency, selectivity, and drug-like properties through mechanisms like halogen bonding and increased lipophilicity.
Based on this comparative analysis, this compound represents a promising starting point for a medicinal chemistry program. The immediate next steps should involve its synthesis and subsequent evaluation in the standardized, self-validating assays described within this guide—namely, in vitro cytotoxicity, COX inhibition, and plaque reduction assays. The resulting data will provide a direct, quantitative measure of its efficacy and will be instrumental in guiding the next phase of lead optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and antiviral activities of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of different synthetic routes to 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The targeted introduction of halogen substituents, such as bromine and chlorine, provides crucial handles for further synthetic diversification through cross-coupling reactions, enabling the exploration of chemical space in drug discovery programs. Specifically, 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine is a valuable building block for the synthesis of potential therapeutic agents. This guide provides a comparative analysis of the primary synthetic strategies to access this important intermediate, offering insights into the rationale behind the experimental choices and presenting detailed protocols to facilitate its practical application in the laboratory.
Strategic Overview of Synthetic Approaches
The synthesis of this compound can be broadly categorized into two main approaches: a sequential, two-step synthesis and a more streamlined, one-pot approach. The two-step method offers a classic and reliable route with well-defined intermediates, while the one-pot synthesis presents a potentially more efficient, though conceptually proposed, alternative. This guide will delve into the experimental details and a comparative evaluation of both methodologies.
Route 1: The Sequential Two-Step Synthesis
This well-established strategy involves the initial construction of the imidazo[1,2-a]pyrimidine core, followed by a regioselective bromination.
Step 1: Synthesis of 6-chloroimidazo[1,2-a]pyrimidine
The initial and crucial step is the condensation of 2-amino-5-chloropyrimidine with a suitable two-carbon electrophile, typically chloroacetaldehyde or its synthetic equivalent.
Mechanism and Rationale: The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of 2-amino-5-chloropyrimidine on the carbonyl carbon of chloroacetaldehyde. This is followed by an intramolecular cyclization, where the endocyclic nitrogen attacks the carbon bearing the chlorine atom, leading to the formation of the fused imidazole ring. The choice of a slight excess of the aldehyde can help drive the reaction to completion. The reaction is typically carried out in a protic solvent like ethanol to facilitate the proton transfer steps involved in the mechanism.
dot graphdot { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} } Workflow for the Synthesis of 6-chloroimidazo[1,2-a]pyrimidine.
Experimental Protocol: Synthesis of 6-chloroimidazo[1,2-a]pyrimidine
-
To a solution of 2-amino-5-chloropyrimidine (1.0 eq) in ethanol, add a 50% aqueous solution of chloroacetaldehyde (1.1 eq).
-
Heat the reaction mixture at reflux (approximately 78 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure 6-chloroimidazo[1,2-a]pyrimidine.
Step 2: Regioselective Bromination of 6-chloroimidazo[1,2-a]pyrimidine
The second step involves the electrophilic bromination of the pre-formed 6-chloroimidazo[1,2-a]pyrimidine. The electron-rich nature of the C-3 position in the imidazo[1,2-a]pyrimidine ring system directs the bromination to this site.
Mechanism and Rationale: N-Bromosuccinimide (NBS) is a widely used and convenient source of electrophilic bromine. The reaction is believed to proceed through a standard electrophilic aromatic substitution mechanism. The use of a polar aprotic solvent like chloroform or acetonitrile is common for this type of reaction. The reaction can often be performed at room temperature, although gentle heating may be required to achieve a reasonable reaction rate.
dot graphdot { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} } Workflow for the Bromination of 6-chloroimidazo[1,2-a]pyrimidine.
Experimental Protocol: Synthesis of this compound
-
Dissolve 6-chloroimidazo[1,2-a]pyrimidine (1.0 eq) in chloroform or acetonitrile.
-
Add N-bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining NBS, followed by a brine wash.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Route 2: The Proposed One-Pot Synthesis
A one-pot synthesis offers the significant advantages of reduced reaction time, lower solvent consumption, and simplified workup procedures. While a specific, experimentally validated one-pot synthesis for this compound is not prominently reported in the literature, a plausible route can be designed based on established multi-component reaction principles.
Conceptual Framework: This approach would involve the simultaneous or sequential addition of 2-amino-5-chloropyrimidine, a bromoacetaldehyde equivalent, and a brominating agent in a single reaction vessel. The challenge in such a system lies in controlling the reactivity of the various components to achieve the desired product selectively.
dot graphdot { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} } Conceptual Workflow for a One-Pot Synthesis.
Hypothetical Experimental Protocol: One-Pot Synthesis of this compound
-
To a solution of 2-amino-5-chloropyrimidine (1.0 eq) in a suitable solvent such as ethanol or a mixture of acetic acid and ethanol, add a bromoacetaldehyde diethyl acetal (1.1 eq).
-
Heat the mixture to facilitate the initial condensation and cyclization to form the 6-chloroimidazo[1,2-a]pyrimidine intermediate in situ.
-
After a predetermined time (e.g., 2-3 hours), cool the reaction mixture slightly and add N-bromosuccinimide (1.1 eq) portion-wise.
-
Stir the reaction at room temperature or with gentle heating until the bromination is complete as monitored by TLC.
-
Workup the reaction mixture as described in the two-step synthesis protocol, involving quenching, extraction, and purification.
Note: This one-pot protocol is conceptual and would require experimental optimization to determine the ideal solvent system, temperature profile, and order of reagent addition to maximize the yield and minimize side-product formation.
Comparative Analysis
| Parameter | Route 1: Two-Step Synthesis | Route 2: Proposed One-Pot Synthesis |
| Reliability & Predictability | High: Each step is well-defined and can be optimized independently. | Moderate to Low: Requires significant optimization to control selectivity and avoid side reactions. |
| Efficiency (Time & Resources) | Lower: Involves isolation and purification of an intermediate, leading to longer overall time and higher solvent usage. | Potentially High: Eliminates the need for intermediate isolation, saving time and resources. |
| Yield | Generally good to excellent for each step, leading to a reasonable overall yield. | Potentially lower initially due to competing reactions, but could be optimized to be comparable. |
| Scalability | Readily scalable due to the well-understood nature of each individual reaction. | Scalability may be challenging without careful optimization of reaction parameters. |
| Process Simplicity | More complex due to multiple steps and workups. | Simpler in terms of the number of distinct operations. |
Conclusion and Expert Recommendations
For researchers requiring a reliable and predictable method to obtain this compound, the sequential two-step synthesis is the recommended approach. This method allows for the isolation and characterization of the 6-chloroimidazo[1,2-a]pyrimidine intermediate, ensuring the quality of the material proceeding to the bromination step. The control over each reaction step generally leads to higher overall purity and a more straightforward optimization process.
The proposed one-pot synthesis , while attractive for its potential efficiency, should be considered an exploratory route. It holds promise for process intensification, particularly in a high-throughput or automated synthesis setting. However, significant developmental work would be necessary to establish a robust and scalable protocol.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the desired scale of the synthesis, the available resources for optimization, and the tolerance for process development.
A Comparative Guide to Validating Target Engagement of 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine
For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often arduous, step in this process is the unequivocal validation of target engagement—confirming that the compound interacts with its intended molecular target within the complex milieu of a living cell. This guide provides an in-depth, comparative analysis of robust methodologies for validating the target engagement of a novel compound, 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine.
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibitory activity.[1] Given this precedent, our investigation will proceed under the hypothesis that this compound is a kinase inhibitor. This guide will first explore a broad, unbiased approach to identify potential kinase targets and then delve into a comparative analysis of two powerful, label-free techniques for validating this engagement in a cellular context: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay.
Part 1: Initial Target Identification via Kinase Profiling
When the primary target of a novel compound is unknown, a broad screening approach is the most logical first step. Given the chemical class of this compound, profiling its activity against a large panel of kinases is a high-yield strategy. This not only helps in identifying the primary target but also provides crucial information about the compound's selectivity, a key factor in predicting potential off-target effects.[2]
Numerous commercial services offer comprehensive kinase profiling across the human kinome.[3][4][5][6] These services typically utilize in vitro biochemical assays to measure the ability of a compound to inhibit the activity of a large number of purified kinases.[5]
Experimental Rationale: By screening this compound against a diverse kinase panel at a fixed concentration (e.g., 1 µM), we can identify a set of "hit" kinases that are significantly inhibited. Subsequent dose-response studies on these hits will determine the IC50 values, quantifying the potency of the compound against each potential target. This unbiased approach provides a crucial first look at the compound's mechanism of action.
Hypothetical Kinase Profiling Data
Below is a table summarizing hypothetical results from a kinase profiling screen of this compound.
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| Kinase A | 95% | 50 |
| Kinase B | 92% | 75 |
| Kinase C | 55% | 800 |
| Kinase D | 15% | >10,000 |
| Kinase E | 8% | >10,000 |
From this hypothetical data, Kinase A and Kinase B emerge as the most promising primary targets for this compound due to their low nanomolar IC50 values. The subsequent sections of this guide will focus on methods to validate the engagement of these putative targets in a cellular environment.
Part 2: A Comparative Analysis of Target Engagement Validation Methods
While in vitro kinase profiling is a powerful tool for target identification, it does not confirm that the compound engages the target within the complex and crowded environment of a cell.[3] Cellular target engagement assays are therefore essential to bridge this gap.[7] Here, we compare two leading label-free methods: CETSA and DARTS.
Method 1: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is based on the principle of ligand-induced thermal stabilization of a target protein.[8][9][10] When a small molecule binds to its protein target, it generally increases the protein's conformational stability, leading to an increase in its melting temperature (Tm).[11] This change in thermal stability can be detected in intact cells or cell lysates.[12]
Workflow:
References
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 4. pharmaron.com [pharmaron.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. assayquant.com [assayquant.com]
- 7. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
A Senior Application Scientist's Guide to the Catalytic Versatility of 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic placement of halogen atoms on this privileged heterocyclic system opens a gateway for molecular diversification through transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the catalytic potential of a key building block, 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine , in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction.
While direct, head-to-head benchmark studies for this specific molecule are not extensively documented in current literature, this guide will leverage established principles of organometallic chemistry and draw comparisons from closely related heterocyclic systems to provide a predictive and experimentally grounded framework for its use in catalytic cycles. We will explore the causality behind experimental choices, ensuring that each proposed protocol is a self-validating system for achieving desired synthetic outcomes.
The Suzuki-Miyaura Coupling: A Gateway to Arylated Imidazopyrimidines
The Suzuki-Miyaura reaction is a robust and widely used method for forging carbon-carbon bonds.[2] For a di-halogenated substrate like this compound, the primary consideration is regioselectivity. The relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend of C-I > C-Br > C-Cl, governed by the bond dissociation energies of the carbon-halogen bond.[3] Consequently, we can confidently predict that the C-Br bond at the 3-position will undergo oxidative addition to the palladium(0) catalyst preferentially over the more stable C-Cl bond at the 6-position.
The electronic nature of the imidazo[1,2-a]pyrimidine ring system also plays a crucial role. This electron-deficient heterocycle can be a challenging substrate for some catalytic systems. However, the development of modern palladium precatalysts, particularly those featuring bulky, electron-rich biarylphosphine ligands like XPhos, has revolutionized the coupling of heteroaryl chlorides and bromides.[4][5] These catalysts facilitate the crucial reductive elimination step and are less prone to deactivation, leading to higher yields and broader substrate scope.[1]
Comparative Performance in Suzuki-Miyaura Coupling
To contextualize the expected performance of this compound, the following table compares typical conditions and outcomes for the Suzuki-Miyaura coupling of related bromo-chloro N-heterocycles.
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 5-Bromo-2-chloropyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 85 | [3] |
| 7-chloro-1H-pyrrolo[2,3-c]pyridine | XPhos-Pd-G2 (2 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 91-99 | [4][5] |
| 3-bromo pyrazolo[1,5-a]pyrimidin-5-one | XPhos-Pd-G2 | K₂CO₃ | Dioxane | 110 | >95 | [6] |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the 3-Position
This protocol is designed for the selective coupling of an arylboronic acid at the C-3 bromine position, leveraging the high efficiency of the XPhos Pd G2 precatalyst.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G2 (2 mol%)[7]
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, XPhos Pd G2, and K₃PO₄.
-
Add anhydrous 1,4-dioxane and degassed water to create a 4:1 dioxane:water mixture.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualization of the Suzuki-Miyaura Catalytic Cycle
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nasc.ac.in [nasc.ac.in]
- 5. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to the Selectivity of Imidazo[1,2-a]pyrimidine-Based Kinase Inhibitors
For researchers, medicinal chemists, and drug development professionals, the journey from a promising chemical scaffold to a clinical candidate is paved with rigorous assessment of potency, safety, and, critically, selectivity. An inhibitor's success hinges on its ability to modulate the intended target with high fidelity, minimizing off-target effects that can lead to unforeseen toxicities or a diluted therapeutic window. The 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine core, and its closely related isomer 3-Bromo-6-chloroimidazo[1,2-b]pyridazine, represent privileged scaffolds in kinase inhibitor design. Their rigid, bicyclic structure provides a versatile foundation for developing potent inhibitors against a range of kinases, from those involved in cancer cell proliferation to inflammatory signaling.
This guide provides an in-depth, objective comparison of the selectivity profiles of inhibitors derived from this scaffold. We will delve into the causality behind experimental choices for assessing selectivity, present supporting data from the literature, and provide detailed protocols for key validation assays. Our focus is not merely to list data but to offer a framework for understanding and evaluating the selectivity of these promising therapeutic agents.
The Imperative of Selectivity in Kinase Drug Discovery
The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding pockets. This similarity presents a formidable challenge: designing inhibitors that bind tightly to the desired kinase while sparing hundreds of others. "Polypharmacology," or the modulation of multiple targets, can sometimes be beneficial, but unintended off-target inhibition is a primary cause of adverse drug reactions. Therefore, early and comprehensive selectivity profiling is a cornerstone of modern drug discovery, guiding structure-activity relationship (SAR) studies and de-risking candidates for further development.
The Imidazo[1,2-a]pyrimidine/Imidazo[1,2-b]pyridazine Scaffold: A Launchpad for Kinase Inhibition
The imidazo[1,2-b]pyridazine scaffold, for which 3-bromo-6-chloroimidazo[1,2-b]pyridazine is a key synthetic intermediate, has given rise to inhibitors targeting a diverse array of kinases. Strategic modifications at the C3 and C6 positions have yielded compounds with varying degrees of potency and selectivity against targets such as Pim kinases, Transforming Growth Factor-β-Activated Kinase 1 (TAK1), and Tyrosine Kinase 2 (TYK2).
Comparative Selectivity of Key Inhibitors
The following table summarizes the selectivity data for notable inhibitors derived from the imidazo[1,2-b]pyridazine scaffold. It is crucial to note that selectivity is often context-dependent and can vary based on the assay format (biochemical vs. cellular) and the panel of kinases tested.
| Inhibitor (Scaffold) | Primary Target(s) | Potency (IC50/Ki) | Key Off-Targets / Selectivity Notes | Reference(s) |
| SGI-1776 | Pim-1, Pim-3 | Pim-1: 7 nM | 50-fold selective for Pim-1 vs. Pim-2. Potently inhibits FLT3 (44 nM) and Haspin.[1][2] | [1][2][3] |
| Imidazo[1,2-b]pyridazine Derivative (Compound 26) | TAK1 | 55 nM | Data on kinome-wide selectivity is limited in the provided source, but it is noted as a lead compound for multiple myeloma.[4] | [4][5] |
| Imidazo[1,2-b]pyridazine Derivative (Compound 29) | TYK2 (JH2 domain) | 4 nM (cellular IC50) | Highly selective; IC50 ≥ 1 μM for 229 out of 231 tested kinases. >500-fold selective over JAK1/2/3 JH1 domains.[6] | [6][7][8] |
| Imidazo[1,2-b]pyridazine Derivative (Compound 27f) | Mps1 (TTK) | 0.70 nM (cellular IC50) | Reported to be highly selective over a panel of 192 kinases.[9] | [9][10] |
| Imidazo[1,2-b]pyridazine Derivative (Compound 20a) | DYRK1A, CLK1/4 | DYRK1A: 50 nM | Selective for DYRKs and CLKs, with potent inhibition of Plasmodium falciparum CLK1 (PfCLK1) at 32 nM.[11] | [11][12][13] |
Methodologies for Assessing Inhibitor Selectivity
To build a robust understanding of an inhibitor's specificity, a multi-pronged approach is essential. No single assay can fully capture the complexity of a compound's interactions within the cellular environment. Here, we detail three critical, complementary methodologies.
Large-Scale Kinase Panel Screening (Kinome Scanning)
The most direct way to assess selectivity is to profile an inhibitor against a large panel of purified kinases. This provides a broad, unbiased view of its activity across the kinome.
Principle: These assays typically measure the inhibitor's ability to compete with ATP for binding to the kinase active site. The amount of inhibitor required to displace a known ligand or inhibit substrate phosphorylation by 50% (IC50 or Kd) is determined.
Leading Platform: KINOMEscan™ The KINOMEscan™ platform from Eurofins DiscoverX is an industry-standard affinity-based screening technology.[14][15][16] It utilizes a competition binding assay where the inhibitor is tested for its ability to displace a proprietary ligand from the active site of over 480 kinases.[15][17] The results are often visualized on a "tree-spot" diagram, providing an intuitive map of the inhibitor's interactions across the human kinome.
Experimental Workflow: Kinome-Wide Selectivity Profiling
The following diagram outlines a generalized workflow for assessing inhibitor selectivity using a large-scale kinase panel.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Cellular Thermal Shift Assay (CETSA®)
While in vitro screens are invaluable, they do not account for cell permeability, intracellular ATP concentrations, or the native conformation of the target protein. CETSA® is a powerful biophysical method that confirms direct target engagement within intact, living cells.[18][19]
Principle: The foundation of CETSA is ligand-induced thermal stabilization.[19] When a protein binds to a ligand (like our inhibitor), it becomes more resistant to heat-induced denaturation. By heating cells treated with the inhibitor to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, we can observe a "thermal shift," confirming that the drug has reached and bound to its target.[20]
Step-by-Step Protocol: Immunoblot-Based CETSA
-
Cell Treatment: Culture cells to ~80% confluency. Treat with the imidazo[1,2-a]pyrimidine-based inhibitor at various concentrations (and a vehicle control, e.g., DMSO) for a defined period (e.g., 1-2 hours).
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling to 4°C.[21]
-
Cell Lysis: Lyse the cells via freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins and cell debris.[19]
-
Detection: Carefully collect the supernatant (containing the soluble proteins). Analyze the amount of the target kinase in the supernatant using Western Blotting or other quantitative protein detection methods like AlphaScreen®.[20]
-
Data Analysis: Plot the amount of soluble protein against temperature for both vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Isothermal Titration Calorimetry (ITC)
For lead compounds, a deep thermodynamic understanding of the binding interaction is highly beneficial. ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.[22]
Principle: An ITC experiment involves titrating the inhibitor into a solution containing the target kinase.[23] The instrument measures the minute temperature changes that occur upon binding. This allows for the direct determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment, providing a complete thermodynamic profile.[22][24] This level of detail is crucial for understanding the driving forces behind binding and for rational drug design.
Experimental Workflow: Isothermal Titration Calorimetry (ITC)
The diagram below illustrates the key steps in performing an ITC experiment.
Caption: A flowchart of the ITC experimental workflow.
Key Signaling Pathways and Points of Intervention
Understanding the biological context of the kinase target is paramount. The imidazo[1,2-a]pyrimidine scaffold has been successfully used to target kinases in critical signaling pathways implicated in cancer and inflammation.
TAK1 Signaling Pathway
Transforming Growth Factor-β-Activated Kinase 1 (TAK1) is a central MAP3K that integrates signals from various stimuli, including cytokines like TNF-α and IL-1β.[25][26] It activates downstream pathways, most notably NF-κB and JNK/p38 MAPKs, which regulate inflammation, cell survival, and apoptosis.[27] Dysregulation of TAK1 signaling is associated with numerous cancers.[28] Inhibitors based on the imidazo[1,2-b]pyridazine scaffold can block this signaling cascade, representing a therapeutic strategy for diseases like multiple myeloma.[4]
Caption: The TAK1 signaling cascade and its inhibition point.
Conclusion
The this compound scaffold and its isomers are a fertile ground for the discovery of potent and selective kinase inhibitors. As demonstrated by compounds like SGI-1776 and novel inhibitors of TAK1, TYK2, and Mps1, careful chemical elaboration of this core can yield molecules with high affinity for their intended targets. However, achieving selectivity across the vast and homologous kinome requires a rigorous, multi-faceted assessment strategy.
By integrating large-scale in vitro profiling with cellular target engagement assays like CETSA and detailed thermodynamic characterization via ITC, researchers can build a comprehensive and reliable selectivity profile. This data-driven approach is indispensable for guiding medicinal chemistry efforts, mitigating the risk of off-target effects, and ultimately advancing the most promising candidates toward the clinic. This guide serves as a foundational resource, providing both the conceptual framework and the practical methodologies necessary to navigate the critical challenge of assessing inhibitor selectivity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Collection - Discovery of Imidazo[1,2âb]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 10. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. fiercebiotech.com [fiercebiotech.com]
- 18. benchchem.com [benchchem.com]
- 19. scispace.com [scispace.com]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 22. benchchem.com [benchchem.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. TAK1 Regulates Hepatic Cell Survival and Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Elevated TAK1 augments tumor growth and metastatic capacities of ovarian cancer cells through activation of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 28. experts.arizona.edu [experts.arizona.edu]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine
For the diligent researcher, the journey of discovery does not conclude with the final experimental result. Instead, it ends with the safe and responsible management of all materials involved. This guide provides an in-depth, procedural framework for the proper disposal of 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine, ensuring the safety of laboratory personnel and the preservation of our environment. The protocols outlined herein are designed to be a self-validating system, grounded in established safety principles and regulatory standards.
Foundational Knowledge: Understanding the Hazard Profile
Core Principle: The presence of bromine and chlorine atoms necessitates its classification as a halogenated organic waste. This is a critical first step in determining the correct disposal pathway, as halogenated waste streams are subject to specific environmental regulations due to their potential to form persistent organic pollutants if not managed correctly.
| Property | Information (based on analogs and chemical class) | Source |
| Physical Form | Solid | |
| Known Hazards | Acute toxicity (oral), Skin Sensitizer, Skin and Eye Irritant | [1][2] |
| Storage | Store refrigerated in a tightly closed, dry, and well-ventilated place. | [3] |
| Incompatibilities | Strong oxidizing agents, excess heat. | [4] |
The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a systematic approach to the disposal of this compound, from the laboratory bench to the final waste container.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling the compound for any purpose, including disposal, the appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of dust generation, additional protective clothing may be necessary.
-
Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[1][2][4]
Waste Segregation: The Cornerstone of Proper Disposal
Proper segregation of chemical waste at the source is the most critical step in ensuring safe and compliant disposal.
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Solids."
-
Container Material: The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure screw-top lid is recommended.
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date.
-
The Disposal Process
-
Transferring the Waste:
-
Carefully transfer the solid waste into the designated halogenated organic solids waste container using a chemically resistant spatula or scoop.
-
Avoid generating dust. If the material is a fine powder, consider wetting it slightly with a non-reactive solvent (e.g., isopropanol) to minimize dust, provided this is compatible with your institution's waste disposal protocols.
-
-
Decontaminating Labware:
-
Rinse any contaminated labware (beakers, spatulas, etc.) with a suitable solvent (e.g., acetone, ethanol).
-
The first rinseate is considered hazardous and must be collected in a designated "Halogenated Organic Liquid Waste" container.
-
Subsequent rinses can typically be managed as non-hazardous waste, but this depends on your institution's specific guidelines.
-
-
Container Management:
-
Keep the waste container securely closed when not in use.
-
Store the container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.
-
Emergency Procedures: Managing Spills
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and institutional safety office.
-
Control the Spill:
-
For small, solid spills, carefully sweep or vacuum the material and place it in the designated halogenated organic solids waste container.[3] Avoid actions that create dust.
-
Use a HEPA-filtered vacuum for cleaning up fine powders if available.
-
-
Decontaminate the Area:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone, ethanol).
-
Place the used cleaning materials into the solid hazardous waste container.
-
-
Personal Decontamination:
Regulatory Context: Adherence to Standards
As a halogenated organic compound, the disposal of this compound is governed by regulations such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). Such compounds are listed due to their potential environmental impact.[5][6] Disposal must be carried out by a licensed hazardous waste management company that can handle and treat halogenated organic waste, typically through high-temperature incineration.
Trustworthiness: Adherence to these procedural steps ensures that your laboratory is not only maintaining a safe working environment but is also in compliance with environmental regulations. By following this guide, you are participating in a self-validating system of responsible chemical management.
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [wap.guidechem.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. fishersci.com [fishersci.com]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. View Document - California Code of Regulations [govt.westlaw.com]
Navigating the Synthesis Landscape: A Guide to Safely Handling 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine
For Immediate Use by Laboratory Personnel
As the frontiers of drug discovery and development push into novel chemical spaces, the synthesis of complex heterocyclic molecules like 3-Bromo-6-chloroimidazo[1,2-a]pyrimidine is becoming increasingly common. While these compounds hold immense potential, their safe handling is paramount to protecting the researchers and scientists who are at the forefront of innovation. This guide provides a comprehensive, technically grounded framework for the safe handling, use, and disposal of this compound, ensuring that scientific progress and personal safety advance hand in hand.
Hazard Assessment: Understanding the Risks of this compound
Due to the novelty of this compound, a comprehensive safety data sheet (SDS) for this specific compound is not yet widely available. However, based on the known hazards of structurally similar halogenated imidazopyridazines and related heterocyclic systems, a conservative approach to handling is warranted.
The primary concerns associated with this class of compounds include:
-
Skin Irritation: Halogenated aromatic compounds can be irritating to the skin upon direct contact.[1][2]
-
Serious Eye Irritation: Contact with the eyes is likely to cause significant irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.[1][2]
-
Harmful if Swallowed: Ingestion of the compound may be toxic.
It is crucial to handle this compound with the assumption that it possesses these hazardous properties.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is a properly functioning chemical fume hood. All weighing, transferring, and reaction setup involving the solid compound or its solutions should be performed within the fume hood to minimize the risk of inhalation. The fume hood sash should be kept as low as possible to maximize containment.
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is essential for preventing exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale |
| Eyes and Face | Safety glasses with side shields and a face shield | Protects against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face. |
| Hands | Nitrile gloves | Provides a barrier against skin contact. Double-gloving is recommended for extended operations. |
| Body | Flame-resistant laboratory coat | Protects against incidental skin contact and small splashes. |
| Respiratory | N95 or higher-rated respirator | Recommended when handling the solid powder outside of a fume hood or when there is a risk of aerosol generation. |
Donning and Doffing PPE: A Critical Procedure
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Figure 1. Standard Operating Procedure for Donning and Doffing Personal Protective Equipment.
Operational Procedures: Safe Handling from Bench to Waste
Weighing and Transferring:
-
Preparation: Before handling the compound, ensure the chemical fume hood is clean and uncluttered. Prepare all necessary equipment (spatulas, weigh boats, flasks) within the hood.
-
Weighing: Tare a clean, dry weigh boat on the balance inside the fume hood. Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.
-
Transfer: Gently tap the weigh boat to transfer the solid into the reaction vessel. A powder funnel can be used to minimize spills.
-
Cleaning: Decontaminate the spatula and weigh boat with an appropriate solvent (e.g., isopropanol) in a designated waste container within the fume hood.
Storage:
Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Emergency Procedures: Preparing for the Unexpected
Spill Response:
In the event of a spill, follow this decision-making workflow:
Figure 2. Decision-Making Flowchart for Spill Response.
Exposure Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated PPE, spill cleanup materials, and reaction residues, must be disposed of as hazardous chemical waste.
-
Segregation: Collect all waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area until it is collected by the institution's Environmental Health and Safety (EH&S) department.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and responsibility in the pursuit of scientific discovery.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
